Phenyltrimethoxysilane
Beschreibung
Eigenschaften
IUPAC Name |
trimethoxy(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCGWVLWPVKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89885-26-7 | |
| Record name | Phenyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID5040700 | |
| Record name | Trimethoxyphenylsilane | |
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Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Acros Organics MSDS] | |
| Record name | Benzene, (trimethoxysilyl)- | |
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| Record name | Phenyltrimethoxysilane | |
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CAS No. |
2996-92-1 | |
| Record name | Trimethoxyphenylsilane | |
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| Record name | Phenyltrimethoxysilane | |
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| Record name | Phenyltrimethoxysilane | |
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| Record name | Benzene, (trimethoxysilyl)- | |
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| Record name | Trimethoxyphenylsilane | |
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| Record name | Trimethoxyphenylsilane | |
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| Record name | TRIMETHOXYPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21TQE746S9 | |
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Foundational & Exploratory
The Core Mechanism of Phenyltrimethoxysilane: A Technical Guide to Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental reaction mechanisms of phenyltrimethoxysilane (PTMS), a versatile organosilicon compound pivotal in advanced materials science and bioconjugation strategies. Understanding the intricacies of its hydrolysis and condensation is critical for controlling the properties of resulting materials and for the successful design of drug delivery systems and functionalized surfaces. This document provides a comprehensive overview of the reaction pathways, kinetics, influential factors, and the experimental methodologies used to elucidate these processes.
Introduction to this compound Reactions
This compound (C₆H₅Si(OCH₃)₃) is a trifunctional organosilane characterized by a phenyl group and three hydrolyzable methoxy (B1213986) groups attached to a central silicon atom.[1] Its utility stems from the ability of the methoxy groups to undergo hydrolysis in the presence of water, forming reactive silanol (B1196071) groups (Si-OH). These silanols can then participate in condensation reactions with other silanols or hydroxyl groups on a substrate to form stable siloxane bridges (Si-O-Si).[1] This two-step process is the foundation of sol-gel chemistry and surface modification applications.[2]
The overall reaction can be summarized as follows:
-
Hydrolysis: The stepwise replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH).
-
Condensation: The subsequent reaction of silanol groups to form siloxane bonds, releasing water or methanol.[3]
The kinetics and outcome of these reactions are highly sensitive to a variety of factors, including pH, water-to-silane ratio, catalyst, solvent, and temperature.[4]
The Reaction Mechanism: A Step-by-Step Breakdown
The hydrolysis and condensation of this compound can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism.[3] The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation.[5][6]
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is generally fast, while the condensation reaction is slower.[5] This leads to the formation of more linear, less branched polymeric structures.
The mechanism involves the following steps:
-
Protonation: An alkoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the silicon atom in a bimolecular nucleophilic substitution (Sₙ2-Si) reaction. The transition state is positively charged.[3]
-
Deprotonation: A proton is lost from the attacking water molecule, yielding a silanol and regenerating the acid catalyst.
Subsequent condensation under acidic conditions can occur via either a water-producing or an alcohol-producing pathway, with the reaction favoring the formation of siloxane bonds at the ends of growing oligomers.
Base-Catalyzed Mechanism
In basic media, the condensation reaction rate is typically faster than the hydrolysis rate.[6] This condition promotes the formation of highly branched, cross-linked structures and colloidal particles.[3]
The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom.
-
Pentacoordinate Intermediate: A negatively charged, five-coordinate silicon intermediate is formed.[7] This is generally the rate-determining step.
-
Leaving Group Departure: The intermediate expels an alkoxide ion (⁻OCH₃) to form a silanol. The alkoxide then abstracts a proton from water to form methanol.
Condensation under basic conditions is driven by the reaction between an ionized silanol (silanolate, -SiO⁻) and a neutral silanol, which is faster than the reaction between two neutral silanols.
Quantitative Data on Reaction Kinetics
The rate of hydrolysis and condensation of this compound is influenced by several factors. The following tables summarize key quantitative data extracted from the literature.
| Catalyst | Solvent | Water Condition | Rate Constant (k) | Reference |
| K₂CO₃ | THF | Excess Water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [4] |
| HCl | Ethanol | Not Specified | Rate increases with alkyl substitution | [3] |
| NH₃ | Ethanol | Not Specified | Rate decreases with alkyl substitution | [3] |
Table 1: Reported Hydrolysis Rate Constants for this compound and Related Compounds.
| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |
| Acidic (pH < 7) | Fast | Slow | Weakly branched polymers |
| Neutral (pH ≈ 7) | Minimum Rate | Minimum Rate | - |
| Basic (pH > 7) | Slow | Fast | Highly branched colloidal particles |
Table 2: General Influence of pH on the Relative Rates of Hydrolysis and Condensation of Alkoxysilanes.[3][5][6]
Experimental Protocols for Studying the Mechanism
Elucidating the hydrolysis and condensation mechanism of this compound requires sophisticated analytical techniques to monitor the consumption of reactants and the formation of intermediates and products in real-time.
In-situ 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the various silicon species (unhydrolyzed, partially hydrolyzed, and condensed) present in the reaction mixture over time.[7][8][9]
Methodology:
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., an alcohol/water mixture) within an NMR tube.[7]
-
Initiation of Reaction: A catalyst (e.g., HCl or NH₄OH) is added to the NMR tube to initiate the hydrolysis and condensation reactions. The concentration of the catalyst and the water-to-silane ratio are precisely controlled.[10]
-
Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. The chemical shifts in the 29Si NMR spectrum are sensitive to the number of hydroxyl groups and siloxane bridges attached to the silicon atom, allowing for the identification of species such as PhSi(OMe)₃, PhSi(OMe)₂(OH), PhSi(OMe)(OH)₂, PhSi(OH)₃, and various condensed oligomers.[9]
-
Kinetic Analysis: The concentration of each species is determined by integrating the corresponding peaks in the NMR spectra. This data is then used to calculate the rate constants for the individual hydrolysis and condensation steps.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the changes in functional groups, particularly the consumption of Si-O-CH₃ groups and the formation of Si-OH and Si-O-Si groups.[7]
Methodology:
-
Sample Preparation: A thin film of the reaction mixture is placed between two infrared-transparent windows (e.g., KBr or ZnSe) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Spectral Acquisition: FTIR spectra are recorded over time as the reaction proceeds.
-
Data Analysis: The disappearance of the characteristic absorption bands for the Si-O-CH₃ bond and the appearance of bands for Si-OH (broad peak around 3200-3700 cm⁻¹) and Si-O-Si (broad peak around 1000-1200 cm⁻¹) are monitored.[2] The changes in the peak intensities or areas are used to follow the reaction kinetics.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
References
- 1. dakenchem.com [dakenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gelest.com [gelest.com]
The Sol-Gel Chemistry of Phenyltrimethoxysilane: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the sol-gel chemistry of phenyltrimethoxysilane (PTMS). It is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of organofunctionalized silane (B1218182) chemistry. This document details the fundamental hydrolysis and condensation reactions, the influence of catalytic conditions, and the resultant material properties. Detailed experimental protocols for the synthesis of PTMS-derived gels under both acidic and basic conditions are provided, along with a compilation of quantitative data for key material characteristics. Visual diagrams generated using Graphviz are included to illustrate the core chemical pathways and experimental workflows, facilitating a deeper understanding of the sol-gel process.
Introduction
The sol-gel process is a versatile method for producing solid materials from small molecules, offering a low-temperature route to the synthesis of amorphous inorganic and hybrid organic-inorganic materials.[1] this compound (PTMS), an organoalkoxysilane, is a key precursor in the fabrication of materials with unique properties. The presence of the phenyl group imparts thermal stability, hydrophobicity, and specific mechanical characteristics to the resulting siloxane network.[2][3] The Si-C bond is stable towards hydrolysis, allowing the phenyl group to act as a network modifier, influencing the degree of crosslinking and the final material properties.[4] This guide will delve into the core principles of PTMS sol-gel chemistry, providing the necessary technical details for its practical application in a research and development setting.
The Sol-Gel Process of this compound
The sol-gel process for PTMS, like other alkoxysilanes, proceeds in two primary stages: hydrolysis and condensation. These reactions convert the monomeric precursor into a colloidal suspension (sol) and subsequently into a continuous solid network (gel).
Hydrolysis
In the presence of water, the methoxy (B1213986) groups (-OCH₃) of PTMS are replaced by hydroxyl groups (-OH) in a stepwise manner. This reaction is typically catalyzed by an acid or a base.[5] The hydrolysis of PTMS can be represented by the following series of reactions:
-
Step 1: C₆H₅Si(OCH₃)₃ + H₂O ⇌ C₆H₅Si(OCH₃)₂(OH) + CH₃OH
-
Step 2: C₆H₅Si(OCH₃)₂(OH) + H₂O ⇌ C₆H₅Si(OCH₃)(OH)₂ + CH₃OH
-
Step 3: C₆H₅Si(OCH₃)(OH)₂ + H₂O ⇌ C₆H₅Si(OH)₃ + CH₃OH
The fully hydrolyzed species, phenylsilanetriol (B1655011) (C₆H₅Si(OH)₃), is a key intermediate in the formation of the polysilsesquioxane network.
Condensation
The subsequent condensation reactions involve the formation of siloxane bonds (Si-O-Si) and the elimination of water or methanol (B129727). There are two types of condensation reactions:
-
Water Condensation: Two silanol (B1196071) groups react to form a siloxane bond and a water molecule. C₆H₅Si(OR)₂(OH) + (HO)Si(OR)₂C₆H₅ → (C₆H₅)(OR)₂Si-O-Si(OR)₂ (C₆H₅) + H₂O
-
Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. C₆H₅Si(OR)₂(OH) + (CH₃O)Si(OR)₂C₆H₅ → (C₆H₅)(OR)₂Si-O-Si(OR)₂ (C₆H₅) + CH₃OH
These condensation reactions lead to the formation of oligomers and eventually a three-dimensional network characteristic of the gel state.
Figure 1: Sol-Gel Process of this compound.
Factors Influencing the Sol-Gel Chemistry of PTMS
Several factors critically influence the kinetics of hydrolysis and condensation, and consequently, the structure and properties of the final material.
-
pH (Catalyst): Acidic or basic catalysts are used to control the rates of hydrolysis and condensation.[6]
-
Water to Alkoxide Ratio (r): The molar ratio of water to PTMS affects the extent of hydrolysis. A stoichiometric amount of water (r=3) is required for complete hydrolysis. Sub-stoichiometric amounts will result in incomplete hydrolysis and the presence of unreacted methoxy groups in the final gel.
-
Solvent: A mutual solvent, typically an alcohol like ethanol (B145695) or methanol, is used to homogenize the initially immiscible PTMS and water phases.[8] The type of solvent can influence the reaction rates and the solubility of intermediate species.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.[9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of PTMS-derived gels under acidic and basic conditions.
Figure 2: General Experimental Workflow for PTMS Sol-Gel Synthesis.
Acid-Catalyzed Synthesis of PTMS Gel
This protocol is adapted from methodologies described in the literature.[8][10]
Materials:
-
This compound (PTMS)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a suitable flask, combine 10 mL of PTMS with 20 mL of absolute ethanol.
-
Add a magnetic stir bar and begin stirring the solution.
-
In a separate beaker, prepare an acidic water solution by adding 5 drops of concentrated HCl to 10 mL of deionized water.
-
Slowly add the acidic water solution dropwise to the stirring PTMS/ethanol mixture.
-
Continue stirring the solution at room temperature. The solution will initially be cloudy and will become clear as hydrolysis proceeds.
-
Once the solution is homogeneous, cover the flask and allow it to stand undisturbed for gelation to occur. Gelation time will vary depending on the specific conditions.
-
After gelation, age the gel for 24-48 hours at room temperature to strengthen the network.
-
Dry the gel in an oven at 60-80°C until a constant weight is achieved to obtain the xerogel.
Base-Catalyzed Synthesis of PTMS Gel
This protocol is a generalized procedure based on established sol-gel methods.[6]
Materials:
-
This compound (PTMS)
-
Ethanol (absolute)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated
Procedure:
-
In a flask, mix 10 mL of PTMS with 20 mL of absolute ethanol.
-
Add a magnetic stir bar and commence stirring.
-
In a separate container, prepare a basic water solution by adding 1 mL of concentrated ammonium hydroxide to 10 mL of deionized water.
-
Add the basic water solution dropwise to the stirring PTMS/ethanol mixture. An exothermic reaction may be observed.
-
Continue to stir the mixture vigorously. A precipitate or gel may form rapidly.
-
Allow the mixture to stand for gelation.
-
Age the resulting gel for 24 hours at room temperature.
-
Wash the gel with ethanol to remove unreacted species.
-
Dry the gel under vacuum or in an oven at a low temperature (e.g., 40-60°C) to obtain the final xerogel.
Characterization of PTMS-Derived Materials
Several analytical techniques are crucial for characterizing the sol-gel process and the resulting materials.
-
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the local silicon environment, allowing for the identification and quantification of different silicon species (monomers, dimers, trimers, etc.) and the degree of condensation.[11][12] The notation Tⁿ is used, where 'T' denotes a trifunctional silicon atom and 'n' is the number of siloxane bonds.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the progress of the hydrolysis and condensation reactions by observing the changes in vibrational bands associated with Si-O-CH₃, Si-OH, and Si-O-Si bonds.[13][14]
-
Thermal Gravimetric Analysis (TGA): Determines the thermal stability of the gel and the temperature at which the organic phenyl groups decompose.[15]
-
Nitrogen Adsorption-Desorption Analysis (BET): Used to determine the surface area, pore volume, and pore size distribution of the dried xerogels.[16][17]
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for PTMS and related phenyl-modified silica (B1680970) xerogels.
Table 1: Textural Properties of Phenyl-Modified Silica Xerogels
| Precursor System | Molar % of Phenyl Precursor | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| TEOS/MPhTEOS | 7.5 | - | - |
| TEOS/Ph(TEOS)₂ | 7.5 | - | - |
| ClPhTEOS/TEOS | 5 | 680 | 0.35 |
| ClPhTEOS/TEOS | 10 | 550 | 0.29 |
| ClPhTEOS/TEOS | 15 | 590 | 0.31 |
Data adapted from[16][17]. Note: MPhTEOS is triethoxy(p-tolyl)silane, Ph(TEOS)₂ is 1,4-bis(triethoxysilyl)benzene, and ClPhTEOS is triethoxy(4-chlorophenyl)silane.
Table 2: Thermal Decomposition Data for Phenyl-Modified Silicone Gels
| Phenyl Content (wt%) | Decomposition Temperature at 10% Weight Loss (°C) |
| 0.88 | 440.5 |
| 3.17 | 480.0 |
Data adapted from[18].
Table 3: ²⁹Si NMR Chemical Shifts for Phenyl-Modified Siloxane Species
| Silicon Species | Chemical Shift Range (ppm) |
| T⁰ (Monomer) | -40 to -45 |
| T¹ (End-group) | -48 to -52 |
| T² (Linear) | -57 to -61 |
| T³ (Cross-linked) | -67 to -71 |
Applications
The unique properties of PTMS-derived materials make them suitable for a variety of applications, including:
-
Hydrophobic and Protective Coatings: The phenyl groups impart hydrophobicity, making these materials excellent for water-repellent coatings on various substrates.[3]
-
Hybrid Organic-Inorganic Materials: PTMS is a key building block for creating hybrid materials with tailored thermal and mechanical properties.[3][4]
-
Matrices for Drug Delivery: The porous nature of the gels can be controlled, offering potential for the encapsulation and controlled release of therapeutic agents.
-
Optical Materials: The presence of the phenyl group can increase the refractive index of the silica network.
Conclusion
The sol-gel chemistry of this compound offers a versatile platform for the synthesis of advanced materials with a wide range of tunable properties. A thorough understanding of the hydrolysis and condensation reactions, along with the factors that influence them, is essential for controlling the final material structure and performance. This guide has provided a detailed overview of the core principles, experimental procedures, and characterization techniques relevant to the sol-gel processing of PTMS. The presented data and visualizations serve as a valuable resource for researchers and professionals working in the field of materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 3. dakenchem.com [dakenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. ionicviper.org [ionicviper.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
- 16. Tunability of Hybrid Silica Xerogels: Surface Chemistry and Porous Texture Based on the Aromatic Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Phenyltrimethoxysilane Self-Assembled Monolayers: A Technical Guide for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation of self-assembled monolayers (SAMs) using phenyltrimethoxysilane (PTMS). It covers the fundamental mechanisms, detailed experimental protocols for solution-phase deposition, quantitative characterization data, and applications in biosensor development and drug delivery.
Core Mechanism of this compound SAM Formation
The formation of a robust and ordered this compound (PTMS) self-assembled monolayer on a hydroxylated surface, such as silicon dioxide (SiO₂), is a multi-step process. The presence of a thin layer of adsorbed water on the substrate is crucial for initiating and propagating the formation of the monolayer. The entire process can be conceptualized in three primary stages: hydrolysis, physisorption and lateral organization, and covalent bond formation (condensation).
Stage 1: Hydrolysis of the Methoxysilane Headgroup
The initial and rate-determining step is the hydrolysis of the reactive methoxy (B1213986) groups (-OCH₃) of the PTMS molecule. This reaction is catalyzed by the presence of water molecules on the substrate surface or trace amounts within the deposition solvent. Each of the three methoxy groups is sequentially replaced by a hydroxyl group (-OH), forming silanol (B1196071) intermediates and releasing methanol (B129727) as a byproduct.
Stage 2: Physisorption and In-Plane Organization
The hydrolyzed PTMS molecules, now phenylsilanetriols, adsorb onto the hydroxylated substrate surface through hydrogen bonding between the silanol groups of the PTMS and the hydroxyl groups on the surface. Concurrently, the phenyl groups of adjacent PTMS molecules interact via van der Waals forces, promoting lateral ordering and the formation of a two-dimensional assembly on the surface.
Stage 3: Covalent Bond Formation through Condensation
The final stage involves the condensation reactions that covalently link the PTMS molecules to the substrate and to each other. This occurs through two primary pathways:
-
Vertical Condensation: A silanol group on a hydrolyzed PTMS molecule reacts with a hydroxyl group on the substrate surface, forming a stable siloxane bond (Si-O-Si) and releasing a water molecule. This anchors the monolayer to the surface.
-
Lateral Condensation: Silanol groups on adjacent, surface-adsorbed PTMS molecules react with each other to form intermolecular siloxane bridges. This cross-linking enhances the stability and packing density of the monolayer.
A post-deposition annealing or curing step is often employed to drive these condensation reactions to completion, resulting in a more robust and well-ordered monolayer.
Experimental Protocols
This section provides a detailed methodology for the solution-phase deposition of a PTMS SAM on a silicon dioxide substrate.
Materials and Reagents
-
Silicon wafers with a native oxide layer or a thermally grown oxide layer
-
This compound (PTMS, ≥97% purity)
-
Anhydrous toluene (B28343) (or other suitable anhydrous organic solvent such as hexane)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
High-purity nitrogen or argon gas
-
Glass beakers and petri dishes
-
Wafer tweezers
Substrate Preparation (Hydroxylation)
A pristine and hydrophilic substrate surface is paramount for the formation of a high-quality SAM.
-
Initial Cleaning: Cut the silicon wafer to the desired dimensions. Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove gross organic and particulate contamination.
-
Piranha Solution Cleaning (Extreme Caution Advised): In a fume hood and with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat), prepare a Piranha solution. Slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution is highly exothermic and extremely corrosive. Immerse the cleaned silicon substrates in the Piranha solution for 30-60 minutes. This step removes residual organic contaminants and generates a high density of surface hydroxyl groups.
-
Rinsing and Drying: Carefully remove the substrates from the Piranha solution and rinse them extensively with deionized water. Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. The cleaned, hydroxylated substrates should be used immediately for SAM deposition to prevent atmospheric contamination.
SAM Deposition by Solution-Phase Method
This procedure should be carried out in an environment with controlled humidity, such as a glovebox or under an inert atmosphere, to manage the hydrolysis reaction.
-
Solution Preparation: In a clean, dry glass vessel, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Place the freshly cleaned and hydroxylated silicon substrates into the PTMS solution.
-
Incubation: Seal the vessel to minimize exposure to atmospheric moisture and allow the deposition to proceed for 2 to 24 hours at room temperature. The incubation time can be varied to control the density and ordering of the monolayer.
-
Rinsing: After the incubation period, remove the substrates from the silane (B1218182) solution. Rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) PTMS molecules. A brief sonication (1-2 minutes) in fresh toluene can aid in removing aggregated silanes.
-
Final Rinse and Drying: Perform a final rinse with a volatile solvent like isopropanol or ethanol (B145695) to displace the toluene. Dry the substrates under a stream of nitrogen or argon gas.
-
Curing (Annealing): To promote the formation of stable siloxane bonds and enhance the durability of the monolayer, cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes.
Quantitative Data Presentation
The following tables summarize key quantitative data for the characterization of silane-based SAMs. While specific data for PTMS can vary depending on the exact deposition conditions, these values provide a representative range for well-formed monolayers.
| Parameter | Substrate | Silane | Value | Reference |
| Water Contact Angle | SiO₂/Si | Untreated | < 20° | [1] |
| SiO₂/Si | Phenyl-terminated Silane | ~70-80° | Inferred from similar systems | |
| SiO₂/Si | Alkyl-terminated Silane (e.g., DTS, OTS) | 102-112° | [2] | |
| SiO₂/Si | Amino-terminated Silane (e.g., APTES) | ~50-70° | [3] | |
| Monolayer Thickness | SiO₂/Si | Phenyl-terminated Silane | ~0.7 - 1.0 nm | Inferred from molecular length |
| SiO₂/Si | Propyltrimethoxysilane (PTS) | ~0.47 nm | [2] | |
| SiO₂/Si | Dodecyltriethoxysilane (DTS) | ~1.02 nm | [2] | |
| SiO₂/Si | Octadecyltriethoxysilane (OTS) | ~2.33 nm | [2] | |
| Surface Roughness (RMS) | SiO₂/Si | Bare Si | ~0.17 nm | [2] |
| SiO₂/Si | OTS SAM | ~0.14 nm | [2] |
Table 1: Surface Properties of Silane Self-Assembled Monolayers. DTS: Dodecyltriethoxysilane, OTS: Octadecyltriethoxysilane, PTS: Propyltrimethoxysilane, APTES: (3-aminopropyl)triethoxysilane.
| Element | Binding Energy (eV) | Assignment | Reference |
| Si 2p | ~99 | Elemental Si (substrate) | [4] |
| ~103 | SiO₂ (substrate) | [4] | |
| ~102 | Si-O-Si (silane) | [5] | |
| C 1s | ~284.5 | C-C/C-H (phenyl) | [6] |
| ~285 | C-Si | [6] | |
| O 1s | ~532.5 | SiO₂ (substrate) | [5] |
| ~533 | Si-O-Si (silane) | [5] |
Table 2: Representative XPS Binding Energies for Silane SAMs on Silicon.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound SAM formation.
Experimental Workflow
Caption: Experimental workflow for PTMS SAM deposition and characterization.
Applications in Biosensors and Drug Development
The ability to precisely control surface properties makes PTMS SAMs valuable in various biomedical applications.
-
Biosensors: The phenyl-terminated surface of a PTMS SAM provides a well-defined, hydrophobic interface. This can be used to immobilize biomolecules, such as proteins or DNA, in a controlled orientation for biosensing applications.[7] The monolayer can also act as a barrier to prevent non-specific adsorption of interfering molecules from complex biological samples, thereby improving the signal-to-noise ratio of the sensor. Furthermore, the phenyl groups can be further functionalized to introduce specific chemical moieties for the covalent attachment of bioreceptors.
-
Drug Delivery and Biomedical Implants: PTMS SAMs can be used to modify the surfaces of drug delivery vehicles or biomedical implants. The hydrophobic nature of the phenyl-terminated surface can influence protein adsorption and subsequent cellular responses, which is a critical factor in the biocompatibility of implanted materials.[8] By creating a well-defined and stable surface chemistry, PTMS SAMs can contribute to the development of materials with improved performance and reduced adverse biological reactions. The functionalization of these surfaces can also be tailored to promote specific cell adhesion or to create drug-eluting surfaces.[9]
References
- 1. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | [gelest.com]
- 9. Item - New Functionalizable Alkyltrichlorosilane Surface Modifiers for Biosensor and Biomedical Applications - figshare - Figshare [figshare.com]
Spectroscopic Characterization of Phenyltrimethoxysilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Phenyltrimethoxysilane (PTMS), a key organosilane compound. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for the identification, quantification, and structural elucidation of this compound in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atomic nuclei.
Quantitative NMR Data
The following tables summarize the chemical shifts (δ) observed for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.26 - 7.46 | Multiplet |
| Methoxy (-OCH₃) | 3.5 - 3.6 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (ipso-C) | 137.5 - 138.2 |
| C2, C6 (ortho-C) | 134.1 - 134.2 |
| C3, C5 (meta-C) | 127.8 - 129.3 |
| C4 (para-C) | 129.1 - 131.0 |
| Methoxy (-OCH₃) | 49.0 - 50.0 |
Table 3: ²⁹Si NMR Spectroscopic Data for this compound
| Silicon Atom | Chemical Shift (δ, ppm) |
| Si | -55 to -60 |
Experimental Protocol for NMR Spectroscopy
The following provides a general experimental protocol for obtaining NMR spectra of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.
-
A 5 mm NMR tube.
Sample Preparation:
-
Prepare a solution of this compound by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
²⁹Si NMR Acquisition:
-
Tune the NMR probe to the ²⁹Si frequency.
-
Due to the low natural abundance and long relaxation times of ²⁹Si, a sensitivity-enhancement technique such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of a relaxation agent (e.g., chromium(III) acetylacetonate) may be employed.[1]
-
Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) that can diminish the signal.[1]
-
Acquire the spectrum with a sufficient number of scans to obtain a clear signal. The spectrum is typically referenced to an external standard like TMS.
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy provides information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.
Quantitative Vibrational Spectroscopy Data
Table 4: FT-IR Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H aromatic stretching | 3074, 3052 | Medium |
| C-H aliphatic stretching (in -OCH₃) | 2943, 2841 | Medium |
| C=C aromatic ring stretching | 1593 | Medium |
| C-C aromatic ring stretching | 1427 | Medium |
| Si-O-C stretching | 1072, 1128 | Strong |
| Si-C stretching | 1126 | Medium |
| C-H aromatic bending (out-of-plane) | 734, 692 | Strong |
Data sourced from multiple references, including[2][3].
Table 5: Raman Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Phenyl ring deformation | 1027, 994 |
| C-C aromatic ring stretching | ~1600 |
| Si-C stretching | ~738 |
Note: Detailed quantitative Raman data for this compound is less commonly reported in the literature compared to FT-IR.
Experimental Protocol for Vibrational Spectroscopy
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal.[4]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal, ensuring good contact.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[4]
Raman Spectroscopy:
-
Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[2][5]
-
Sample Preparation: The liquid sample can be placed in a glass vial or a cuvette.[6]
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and directed to the spectrometer.
-
A notch or edge filter is used to remove the intense Rayleigh scattering.[6]
-
The Raman spectrum is recorded, typically as a plot of intensity versus Raman shift (in cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.
Quantitative Mass Spectrometry Data
Table 6: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 198 | ~34 | [M]⁺ (Molecular Ion) |
| 121 | ~42 | [M - Si(OCH₃)₃]⁺ or [C₆H₅Si]⁺ |
| 120 | 100 | [C₆H₅Si(OCH₃)₂]⁺ - CH₃ |
| 91 | ~38-48 | [C₇H₇]⁺ (Tropylium ion) |
| 90 | ~37 | [C₆H₅-O]⁺ |
Data sourced from PubChem.[6]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[7]
-
Sample Introduction: If using GC-MS, a dilute solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and elutes into the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. University of Ottawa NMR Facility Blog: Enhancing 29Si NMR Spectra with DEPT [u-of-o-nmr-facility.blogspot.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]
- 6. fiveable.me [fiveable.me]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Thermal Stability of Phenyltrimethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of Phenyltrimethoxysilane (PTMS), a versatile organosilicon compound. Due to its unique chemical structure, PTMS finds extensive application as a crosslinking agent, a precursor for silicone resins, and a surface modification agent.[1] A thorough understanding of its thermal behavior is paramount for its effective and safe use in high-temperature applications. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the proposed decomposition pathways.
Core Concepts of this compound Thermal Stability
This compound's notable thermal stability is primarily attributed to the presence of the phenyl group directly bonded to the silicon atom.[2] This aromatic ring structure enhances the molecule's resistance to thermal degradation compared to its alkyltrimethoxysilane counterparts. The silicon-phenyl bond is strong, requiring significant energy to cleave. Upon heating, the methoxy (B1213986) groups can undergo hydrolysis and condensation reactions, forming a stable siloxane network, which further contributes to the overall thermal robustness of materials incorporating PTMS.[2]
Quantitative Thermal Decomposition Data
| Parameter | Value | Reference |
| T25 (Temperature at 25% Weight Loss) | 495 °C | BenchChem |
It is important to note that this value serves as a general guideline. The actual decomposition profile can be influenced by factors such as the heating rate, atmospheric conditions, and the presence of catalysts or impurities. Studies on materials modified with this compound consistently demonstrate an enhancement in the thermal stability of the resulting composites, underscoring the high intrinsic thermal resistance of PTMS.
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
A general experimental protocol for the TGA of this compound is as follows:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative liquid sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events, including the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, determined from the derivative of the TGA curve, the DTG curve).[3]
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal transitions such as melting, crystallization, and glass transitions, as well as heats of reaction.
A general experimental protocol for the DSC of this compound is as follows:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small liquid sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan to prevent volatilization before decomposition. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, typically nitrogen, with a constant purge rate.
-
Heating and Cooling Program: A common procedure involves an initial heating ramp (e.g., 10 °C/min) to a temperature above any expected transitions, followed by a controlled cooling ramp (e.g., 10 °C/min) and a second heating ramp. This "heat-cool-heat" cycle helps to erase the thermal history of the sample and provides more reproducible results.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. For thermal stability studies, exothermic peaks can indicate decomposition reactions.
Visualizing Thermal Decomposition and Experimental Workflows
To better understand the processes involved in the thermal stability studies of this compound, the following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathway and a typical experimental workflow.
Caption: Proposed thermal decomposition pathway of this compound.
The initial and primary step in the thermal decomposition of phenylsilanes is believed to be the homolytic cleavage of the silicon-phenyl bond, which is the weakest bond in the molecule under high-temperature conditions.[4] This generates a phenyl radical and a trimethoxysilyl radical. These highly reactive species then undergo a series of secondary reactions, including hydrogen abstraction to form benzene, dimerization to form biphenyl, and condensation reactions of the silyl (B83357) radicals to form a stable, crosslinked siloxane network. Further decomposition can also lead to the formation of methanol and other volatile organic compounds.
Caption: Experimental workflow for TGA and DSC analysis of this compound.
This workflow outlines the key steps in characterizing the thermal stability of this compound, from sample preparation to data analysis. Following a standardized procedure is crucial for obtaining reliable and comparable results.
Conclusion
This compound exhibits high thermal stability, primarily due to the robust silicon-phenyl bond. While a precise decomposition temperature can vary with experimental conditions, the available data indicates that significant thermal degradation occurs at temperatures approaching 500 °C. The proposed decomposition mechanism involves the initial cleavage of the Si-C bond, followed by a cascade of radical reactions. For researchers and professionals working with this compound, a thorough understanding of its thermal properties through techniques like TGA and DSC is essential for ensuring its optimal performance and safety in high-temperature applications. Further research focusing on the detailed analysis of decomposition products under various conditions would provide a more complete picture of the thermal behavior of this important organosilicon compound.
References
Phenyltrimethoxysilane Reaction Kinetics: A Technical Guide to Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of phenyltrimethoxysilane (PTMS) reaction kinetics, with a specific focus on the influence of different solvent environments. Understanding these kinetics is paramount for applications ranging from the synthesis of silicone-based materials to surface modification and drug delivery systems, where precise control over reaction rates and product formation is critical.
Core Reaction Mechanisms: Hydrolysis and Condensation
The fundamental reactions of this compound are a two-stage process: hydrolysis followed by condensation.[1]
-
Hydrolysis: In the initial step, the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed stepwise, forming mono-, di-, and fully hydrolyzed silanols.
-
Condensation: Subsequently, the resulting silanol (B1196071) groups react with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si), releasing water or methanol (B129727) as a byproduct. This process leads to the formation of oligomers and, eventually, a cross-linked network.
The overall polymerization of alkoxysilanes like PTMS involves these two key steps.[1] The kinetics of both hydrolysis and condensation are significantly influenced by factors such as pH, temperature, catalyst, and, critically, the solvent.[2]
The Influence of Solvent on Reaction Kinetics
The choice of solvent plays a pivotal role in modulating the rate of both hydrolysis and condensation reactions. Solvents can affect reaction rates by stabilizing or destabilizing reactants and transition states.[3] For instance, the hydrolysis rate of alkoxysilanes has been observed to change significantly with different solvents.[1]
While comprehensive, directly comparable kinetic data for this compound across a range of solvents is sparse in the literature, we can synthesize available data and draw informed comparisons.
Quantitative Kinetic Data
The following table summarizes available quantitative data for the hydrolysis of this compound and related alkoxysilanes in different solvents. It is important to note that the reaction conditions vary between studies, which affects direct comparability.
| Silane (B1218182) | Solvent | Catalyst | Reaction | Rate Constant (k) | Reference |
| This compound (PTMS) | THF | K₂CO₃ | Hydrolysis | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [1] |
| Methyltriethoxysilane (MTES) | Methanol | Alkaline | Hydrolysis | - | [4] |
| Methyltriethoxysilane (MTES) | Ethanol (B145695) | Alkaline | Hydrolysis | - | [4] |
| γ-glycidoxypropyltrimethoxysilane (GPS) | Ethanol (95%) | Organotin | Hydrolysis | 0.01 to 22 x 10⁻⁴ min⁻¹ | [1] |
Note: The rate constants for MTES in methanol and ethanol were reported qualitatively, with the reaction being faster in methanol.
The data indicates that the reaction rates are highly dependent on the specific silane, the solvent, and the catalytic system used. For example, the hydrolysis of methyltriethoxysilane (MTES) in an alkaline medium is faster in methanol than in ethanol.[4]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics relies on robust experimental methodologies. In-situ spectroscopic techniques are particularly powerful for monitoring the real-time progress of hydrolysis and condensation.
29Si NMR Spectroscopy for Monitoring Hydrolysis and Condensation
29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a direct and powerful tool for quantifying the various silicon species present in the reaction mixture, including the starting alkoxysilane, partially and fully hydrolyzed intermediates, and condensed oligomers.[5]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., THF-d₈, Methanol-d₄, Ethanol-d₆).
-
In a separate vial, prepare the hydrolysis medium containing the solvent, deionized water, and catalyst (if any). The use of D₂O can be employed for locking purposes.
-
To initiate the reaction, mix the silane solution with the hydrolysis medium at a controlled temperature in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 29Si NMR spectra at regular time intervals using a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).
-
Typical acquisition parameters may include:
-
A 90° pulse width.
-
A relaxation delay of sufficient length to ensure quantitative measurements.
-
Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
-
-
-
Data Analysis:
-
Identify and assign the resonances corresponding to the different silicon species (T⁰: unhydrolyzed, T¹: one silanol group, T²: two silanol groups, T³: three silanol groups, and various condensed species).[6]
-
Integrate the peak areas of each species at each time point.
-
Plot the concentration of the reactant (PTMS) and products as a function of time to determine the reaction rate constants by fitting the data to appropriate kinetic models.
-
FTIR Spectroscopy for Kinetic Studies
Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for monitoring the kinetics of silane reactions, particularly by observing changes in vibrational bands associated with Si-O-C, Si-OH, and Si-O-Si bonds.[7]
Experimental Protocol:
-
Experimental Setup:
-
Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples. An in-situ IR cell with KBr windows can also be used for static measurements.[8]
-
The reaction can be carried out in a temperature-controlled vessel from which aliquots are taken or directly on the ATR crystal.
-
-
Reaction Monitoring:
-
Record an initial spectrum of the this compound solution in the chosen solvent.
-
Initiate the reaction by adding water and catalyst.
-
Collect FTIR spectra at regular time intervals.
-
-
Spectral Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching band (around 1080-1100 cm⁻¹) to follow the hydrolysis of the methoxy groups.
-
Observe the appearance and changes in the broad Si-OH stretching band (around 3200-3700 cm⁻¹) and the Si-O-Si stretching band (around 1000-1100 cm⁻¹) to monitor hydrolysis and condensation, respectively.
-
The concentration changes of the reactants and products can be quantified using Beer-Lambert law, allowing for the determination of reaction kinetics.
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound reactions.
This compound Hydrolysis and Condensation Pathway
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ris.utwente.nl [ris.utwente.nl]
Understanding the role of the phenyl group in Phenyltrimethoxysilane
An In-depth Technical Guide to the Role of the Phenyl Group in Phenyltrimethoxysilane
Introduction to this compound (PTMS)
This compound (PTMS), with the chemical formula C₆H₅Si(OCH₃)₃, is an organosilicon compound that serves as a vital component in advanced materials science.[1][2] Its molecular structure is unique, featuring a central silicon atom bonded to a stable phenyl group and three reactive methoxy (B1213986) groups.[3][4] This bifunctional nature, combining inorganic and organic characteristics, allows PTMS to act as a crucial intermediary, crosslinking agent, and surface modifier in a wide array of applications, from high-performance polymers to nanoelectronics.[1][3][5] The presence of the phenyl group, in particular, imparts a unique set of properties that distinguish PTMS from common alkyl-based silanes. This guide provides a detailed exploration of the phenyl group's role in defining the chemical behavior, physical properties, and functional applications of this compound.
The Pivotal Role of the Phenyl Group
The substitution of an alkyl group with a phenyl group on the silicon atom introduces significant changes to the molecule's properties, including its thermal stability, hydrophobicity, reactivity, and mechanical performance. These characteristics are fundamental to its utility in specialized chemical formulations.
Enhanced Thermal Stability
One of the most significant contributions of the phenyl group is the enhancement of thermal stability.[2] The aromatic ring is more resistant to decomposition at elevated temperatures compared to aliphatic chains.[3] This property makes PTMS an indispensable component in the synthesis of silicone resins, rubbers, and fluids that are required to perform in high-temperature environments without degradation.[2][3][6] Materials incorporating PTMS exhibit superior heat and oxidation resistance, which is critical for applications in the automotive, aerospace, and electronics industries.[3][7]
Hydrophobicity and Surface Modification
The non-polar, aromatic nature of the phenyl group imparts significant hydrophobicity (water-repellency) to the molecule.[3][5][8] When PTMS is used to treat inorganic surfaces, such as fillers, glass, or metals, the phenyl groups orient away from the substrate, creating a non-polar, low-energy surface that repels water.[6][9] This is essential for:
-
Improved Filler Dispersion : In composite materials, treating inorganic fillers like silica (B1680970) or aluminum hydroxide (B78521) with PTMS makes them hydrophobic, which enhances their dispersibility within non-polar polymer matrices.[2][6] This leads to improved mechanical strength and reduced viscosity of the polymer melt during processing.[6]
-
Water-Repellent Coatings : PTMS is used in the formulation of coatings, adhesives, and sealants to improve water resistance and overall durability.[1][5][10] While hydrophobic, these coatings often remain permeable to water vapor, allowing the substrate to "breathe" and preventing moisture entrapment.[9]
Influence on Reactivity and Polymerization
The phenyl group influences the primary reaction mechanism of PTMS: the hydrolysis of the methoxy groups followed by condensation. The methoxy groups are reactive and, in the presence of moisture, hydrolyze to form silanol (B1196071) (Si-OH) groups and methanol.[3][11] These silanol groups are highly reactive and condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds, creating a durable, crosslinked three-dimensional network.[1][3]
The bulky phenyl group can exert a steric effect, influencing the rate of these reactions. Studies using 29Si NMR have been employed to investigate the hydrolysis and polycondensation kinetics of PTMS, providing insight into the formation of the resulting polymer structure.[12][13][14]
Adhesion Promotion
As a coupling agent, PTMS chemically bridges dissimilar materials, typically an inorganic substrate and an organic polymer.[8][15] The mechanism involves the methoxy groups reacting with hydroxyls on the inorganic surface (e.g., glass, metal oxides) while the phenyl group provides compatibility and entanglement with the organic resin matrix.[16][17] This creates a strong covalent bond at the interface, significantly improving the adhesion, strength, and long-term durability of the composite material.[17][18]
Quantitative Data Summary
The physical and chemical properties of this compound are well-documented. The following tables summarize key quantitative data from various suppliers and technical sources.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₄O₃Si | [1][9] |
| Molecular Weight | 198.29 g/mol | [1][9][19] |
| Appearance | Clear, colorless liquid | [6][20] |
| Density | 1.06 - 1.07 g/cm³ at 20-25°C | [3][9][19] |
| Boiling Point | 211 - 233 °C | [3][6][9] |
| Melting Point | -25 to -60 °C | [3][6][9][19] |
| Refractive Index | 1.468 - 1.492 at 20-25°C | [3][6][9][19][20] |
| Flash Point | 86 - 96 °C | [3][9][19] |
| Viscosity | 2.1 cSt at 25°C |[9] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 2996-92-1 | [1][3] |
| EC Number | 221-066-9 | [9] |
| InChI Key | ZNOCGWVLWPVKAO-UHFFFAOYSA-N |[19] |
Key Chemical Pathways and Mechanisms
Visualizing the molecular interactions and reaction pathways is crucial for understanding the function of PTMS. The following diagrams, rendered in DOT language, illustrate these core processes.
Molecular Structure
Caption: Molecular structure of this compound (PTMS).
Hydrolysis and Condensation Pathway
Caption: Sol-gel reaction pathway of PTMS.
Adhesion Promotion Mechanism
Caption: Bridging mechanism of PTMS as an adhesion promoter.
Experimental Protocols
Detailed experimental analysis is essential to characterize the behavior of PTMS. The following are representative protocols based on methodologies described in the literature.
Protocol: Hydrolysis and Polycondensation Analysis via ²⁹Si NMR
This protocol is adapted from studies investigating the sol-gel process of organoalkoxysilanes.[12][13][14]
-
Objective : To monitor the speciation of silicon-containing monomers and oligomers during the hydrolysis and condensation of PTMS.
-
Materials : this compound (PTMS), deionized water, catalyst (e.g., hydrochloric acid or acetic acid), and a suitable solvent (e.g., ethanol (B145695), if needed).
-
Procedure :
-
Prepare a stock solution of PTMS. The concentration will depend on the specific experimental goals.
-
Initiate the reaction by adding a controlled amount of water and catalyst to the PTMS solution under constant stirring. The hydrolysis ratio (molar ratio of water to silane) is a critical parameter.[12]
-
At specified time intervals (from minutes to hours, up to the gelation point), extract aliquots of the reacting solution.
-
Quench the reaction in the aliquot if necessary, often by dilution or addition of a chelating agent.
-
Prepare the sample for NMR analysis, typically in a 5mm or 10mm NMR tube, adding a deuterated solvent for locking.
-
Acquire high-resolution ²⁹Si NMR spectra. Quantitative analysis requires appropriate relaxation delays to ensure full magnetization recovery.
-
Analyze the spectra to identify and quantify the signals corresponding to different silicon species: unreacted PTMS (T⁰), hydrolyzed monomers like PhSi(OMe)₂(OH) (T¹), and various condensed oligomers (T², T³).[12][13] The chemical shifts will be characteristic of the number of siloxane bridges attached to the silicon atom.
-
Protocol: Surface Modification of Silica Nanoparticles
This protocol is based on methods used to functionalize nanoparticles to improve their dispersion in polymer matrices.[21][22]
-
Objective : To graft PTMS onto the surface of silica nanoparticles to render them hydrophobic.
-
Materials : Silica nanoparticles (e.g., Aerosil), this compound (PTMS), ethanol, ammonium (B1175870) hydroxide (NH₄OH) or other catalyst, deionized water.
-
Procedure :
-
Disperse a known quantity of silica nanoparticles in a mixture of ethanol and deionized water using ultrasonication to ensure a homogeneous suspension.
-
Add the catalyst (e.g., NH₄OH) to the silica suspension and stir.
-
In a separate vessel, prepare a solution of PTMS in ethanol.
-
Add the PTMS-ethanol solution dropwise to the stirred silica suspension. The weight ratio of PTMS to SiO₂ is a key variable to control the degree of surface coverage.[22]
-
Allow the reaction to proceed under continuous stirring for several hours (e.g., 24 hours) at a controlled temperature (e.g., 40-60°C).[22]
-
After the reaction, collect the modified nanoparticles by centrifugation.
-
Wash the collected particles multiple times with ethanol to remove unreacted PTMS and byproducts, with a centrifugation step after each wash.[22]
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) for 24 hours.[22]
-
Protocol: Characterization of PTMS-Modified Surfaces
-
Objective : To confirm the successful modification of a surface with PTMS and characterize its properties.
-
Techniques :
-
Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify the functional groups present on the surface. Successful modification is confirmed by the appearance of peaks characteristic of the phenyl group and Si-O-Si bonds.[21][23]
-
Thermogravimetric Analysis (TGA) : Measures the weight loss of the modified material as a function of temperature. The decomposition of the grafted phenyl groups at high temperatures provides a quantitative measure of the surface modification degree.[23]
-
Contact Angle Measurement : A goniometer is used to measure the water contact angle on the modified surface. A significant increase in the contact angle compared to the unmodified substrate indicates a successful hydrophobic modification.[21][23]
-
X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : These surface-sensitive techniques provide detailed information on the elemental composition and chemical states at the surface, confirming the presence and bonding of the silane (B1218182) layer.[24]
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) : Used to visualize the surface morphology and roughness of the PTMS film or modified nanoparticles.[21][24]
-
Conclusion
The phenyl group is not merely a passive component of this compound; it is the primary determinant of the molecule's most valuable properties. By conferring exceptional thermal stability, hydrophobicity, and specific reactivity, the phenyl group enables PTMS to serve as a high-performance crosslinker, coupling agent, and surface modifier. Its role is critical in the development of advanced composite materials, durable coatings, and robust sealants designed to withstand demanding operational conditions. A thorough understanding of the structure-property relationships governed by the phenyl group is therefore essential for researchers and scientists aiming to leverage PTMS in novel and innovative applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Research on the Application of Phenyltrimethoxysilane_Chemicalbook [chemicalbook.com]
- 5. Why this compound is Essential for Advanced Chemical Formulations-GBXF SILICONES [en.gbxfsilicones.com]
- 6. This compound (PTMS) Material Bulk, CAS No. 2996-92-1 | Betely [betelychina.com]
- 7. This compound Cas 2996-92-1 | PTMS Silane [cfmats.com]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. This compound | [gelest.com]
- 10. chemsilicone.com [chemsilicone.com]
- 11. wacker.com [wacker.com]
- 12. Hydrolysis and initial polycondensation of this compound and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hydrolysis and initial polycondensation of this compound and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ulprospector.com [ulprospector.com]
- 16. Adhesion Promoter - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 17. dakenchem.com [dakenchem.com]
- 18. specialchem.com [specialchem.com]
- 19. This compound, 97% | Fisher Scientific [fishersci.ca]
- 20. A13827.14 [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Phenyltrimethoxysilane: A Technical Guide to its Use as a Precursor for High-Performance Silicone Resins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of phenyltrimethoxysilane (PTMS) as a crucial precursor in the synthesis of advanced silicone resins. The incorporation of phenyl groups into the siloxane backbone imparts a unique combination of properties, including exceptional thermal stability, enhanced flexibility at low temperatures, and excellent electrical insulation, making these resins suitable for a wide range of demanding applications. This document details the synthesis, properties, and key experimental considerations for developing phenyl-containing silicone resins.
Introduction to this compound (PTMS)
This compound (CAS No. 2996-92-1) is an organosilicon compound featuring a phenyl group and three methoxy (B1213986) groups attached to a central silicon atom.[1] The phenyl group is key to the enhanced thermal stability of the resulting polymers, while the reactive methoxy groups allow for hydrolysis and subsequent condensation to form a robust, crosslinked siloxane (Si-O-Si) network.[1][2] PTMS is a versatile precursor used not only for silicone resins but also for phenyl silicone oils and rubbers, and as a surface modification agent for inorganic fillers.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation(s) |
| CAS Number | 2996-92-1 | [1] |
| Molecular Formula | C₉H₁₄O₃Si | [1] |
| Molecular Weight | 198.29 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [2] |
| Boiling Point | 211-218 °C | [1] |
| Density (at 20-25 °C) | ~1.06 g/cm³ | [1] |
| Refractive Index (n25D) | ~1.46-1.49 | [1] |
| Flash Point | 86-96 °C | [1] |
Synthesis of Phenyl Silicone Resins: The Sol-Gel Process
The primary method for synthesizing phenyl silicone resins from this compound is a sol-gel process involving two fundamental reactions: hydrolysis and condensation.[4] This process allows for the gradual formation of a three-dimensional inorganic Si-O-Si network modified with organic phenyl groups.
Hydrolysis
In the first step, the methoxy groups (-OCH₃) of PTMS react with water, typically in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.[1][4] The rate of hydrolysis is influenced by factors such as pH, water concentration, catalyst type, and temperature.[5] Acidic conditions tend to promote the hydrolysis reaction while slowing the subsequent condensation.
Condensation
The newly formed silanol groups are highly reactive and undergo condensation reactions with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water or methanol.[4] This step-by-step polymerization builds the crosslinked, three-dimensional resin structure. The extent of condensation dictates the final molecular weight, viscosity, and mechanical properties of the resin.[4]
Caption: Synthesis workflow from PTMS to silicone resin.
Properties of Phenyl Silicone Resins
The inclusion of the bulky phenyl group directly on the silicon atom provides significant advantages over standard methyl silicone resins. The relationship between the phenyl precursor and the final properties is a key consideration in material design.
Caption: Influence of the phenyl precursor on resin properties.
Quantitative Property Data
The properties of phenyl silicone resins can be tailored by co-polymerizing PTMS with other silane (B1218182) precursors, such as tetraethoxysilane (TEOS), methyltrimethoxysilane, or dimethyldimethoxysilane. The following tables summarize key performance data from various studies.
Table 2: Thermal Stability of Phenyl Silicone Resins (TGA Data)
| Resin Composition / Type | Td5 / Td10 (°C)¹ | Char Yield (at 800°C) | Citation(s) |
| Phenyl MT Resin-reinforced Silicone Rubber | 443.7 °C (Onset Temp.) | Not Reported | [2] |
| Novel Resin with Si-O-Ph cross-linking (in N₂) | 606 °C | 91.1% | [6] |
| Novel Resin with Si-O-Ph cross-linking (in Air) | 542 °C | 85.3% | [6] |
| MDT Resin (T/D Ratio = 0.8) | 437 °C | Not Reported | [7] |
| MDT Resin (5.33 wt% Vinyl Content) | 449.1 °C | Not Reported | [7] |
| Silicone Gel (Phenyl Content increased from 0.88 to 3.17 wt%) | Td10 increased from 440.5 to 480.0 °C | Not Reported | [7] |
| ¹ Td5 / Td10 refers to the temperature at which 5% or 10% weight loss is observed. |
Table 3: Mechanical Properties of Phenyl Silicone Resins
| Resin Composition / Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Citation(s) |
| Phenyl MT Resin-reinforced Silicone Rubber | 4.1 | 96 | 80 | [2] |
| Same as above, after 900 KGy irradiation | 6.4 | 52 | 90 | [2] |
| MDT Resin (T/D Ratio = 0.8) | 5.06 | Not Reported | Not Reported | [7] |
| MDT Resin (T/D Ratio = 0.4) | Not Reported | 126 | Not Reported | [7] |
| MDT Resin (5.33 wt% Vinyl Content) | 8.52 | Not Reported | Not Reported | [7] |
Table 4: Optical and Other Properties
| Property | Value / Observation | Resin System | Citation(s) |
| Refractive Index | 1.5253 | Vinyl-end-capped phenyl resin | [8] |
| Transmittance | 90.8% (at 450 nm) | MDT Resin (T/D Ratio = 0.8) | [7] |
| Contact Angle (Water) | Up to 113° | Resin co-polymerized with 3% Phenyltriethoxysilane (PhTES) | [7] |
| Glass Transition Temp. (Tg) | Increased from -121.3 °C to -117.7 °C | Silicone gel as phenyl content increased from 0.88 to 3.17 wt% | [7] |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a phenyl silicone resin via the hydrolysis and condensation of this compound. This protocol is a composite of common laboratory procedures and should be adapted and optimized for specific applications and desired resin properties.[7][9][10]
Materials and Equipment
-
This compound (PTMS)
-
Co-precursor (e.g., Dimethyldimethoxysilane, optional)
-
Organic Solvent (e.g., Toluene (B28343), Xylene)
-
Deionized Water
-
Catalyst (e.g., Hydrochloric Acid or Potassium Hydroxide solution)
-
Neutralizing Agent (e.g., Sodium Bicarbonate if acid-catalyzed)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
-
Three-neck round-bottom flask
-
Reflux condenser, dropping funnel, mechanical stirrer, heating mantle
-
Rotary evaporator
Representative Synthesis Procedure (Acid-Catalyzed)
-
Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. The system should be under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the flask with this compound and toluene. If a co-precursor is used, add it at the desired molar ratio. Begin stirring.
-
Hydrolysis: Prepare a mixture of deionized water and hydrochloric acid in the dropping funnel. Add this acidic water solution dropwise to the stirred silane solution over a period of 1-2 hours. The reaction may be exothermic; maintain the temperature between 35-45 °C using a water bath if necessary.
-
Condensation: After the addition is complete, heat the mixture to reflux (approx. 80-110 °C depending on the solvent) and maintain for 2-4 hours to promote condensation.
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water and a dilute sodium bicarbonate solution until the aqueous layer is neutral. Finally, wash again with deionized water to remove residual salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator. Further heating under vacuum (e.g., 150-190 °C) can be applied to remove any remaining volatile compounds and drive the condensation to completion.[10] The final product is a clear, viscous liquid or a solid phenyl silicone resin.
Applications
The superior properties of phenyl silicone resins make them indispensable in numerous high-tech fields. Their high thermal stability is critical for applications in heat-resistant coatings for industrial equipment and aerospace components.[11] In the electronics industry, their excellent electrical insulation and transparency are leveraged for the encapsulation of LEDs and other sensitive electronic components.[11] Furthermore, their biocompatibility and stability have led to uses in the biomedical field for coatings on medical devices.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103204994A - Preparation method of phenyl silicon resin - Google Patents [patents.google.com]
- 4. Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi [siliconereleases.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103012798A - Preparation method of methyl phenyl vinyl silicone resin - Google Patents [patents.google.com]
- 11. Study on the synthesis and application of silicone resin containing phenyl group | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Hydrolytic Stability of Phenyltrimethoxysilane in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of Phenyltrimethoxysilane (PTMS) in aqueous solutions. This compound is a versatile organosilane compound utilized in a variety of applications, including as a surface modifying agent, a crosslinking agent for polymers, and in the synthesis of organic-inorganic hybrid materials. Its performance in these roles is critically dependent on its behavior in the presence of water, where it undergoes hydrolysis and subsequent condensation. Understanding and controlling these processes are paramount for ensuring product efficacy, stability, and reproducibility, particularly in sensitive applications such as drug delivery systems and biomedical device coatings.
This guide delves into the core principles of PTMS hydrolysis and condensation, the key factors influencing these reactions, and the analytical techniques employed for their characterization. Detailed experimental protocols and quantitative data are presented to equip researchers and professionals with the necessary knowledge to effectively utilize and control the chemistry of this compound in aqueous environments.
The Chemistry of this compound Hydrolysis and Condensation
The hydrolytic instability of this compound in aqueous solutions is a deliberate feature of its chemistry, enabling the formation of reactive silanol (B1196071) groups and subsequent polysiloxane networks. The overall process can be described in two primary stages: hydrolysis and condensation.
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) of PTMS are sequentially replaced by hydroxyl groups (-OH), releasing methanol (B129727) as a byproduct. This reaction is catalyzed by both acids and bases.
-
Step 1: C₆H₅Si(OCH₃)₃ + H₂O ⇌ C₆H₅Si(OCH₃)₂(OH) + CH₃OH
-
Step 2: C₆H₅Si(OCH₃)₂(OH) + H₂O ⇌ C₆H₅Si(OCH₃)(OH)₂ + CH₃OH
-
Step 3: C₆H₅Si(OCH₃)(OH)₂ + H₂O ⇌ C₆H₅Si(OH)₃ + CH₃OH
Condensation: The newly formed silanol groups are highly reactive and can condense with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si), releasing water or methanol. This process leads to the formation of oligomers and eventually a cross-linked polysiloxane network.
-
Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH
The final structure of the resulting polysiloxane can range from linear chains and cyclic structures to a highly cross-linked three-dimensional network, depending on the reaction conditions.
Factors Influencing Hydrolytic Stability
The rate and extent of this compound hydrolysis and condensation are significantly influenced by several key factors:
-
pH: The pH of the aqueous solution is a critical catalyst for both hydrolysis and condensation. The hydrolysis rate is at its minimum at a neutral pH of around 7 and increases significantly under both acidic and basic conditions[1]. Acid catalysis typically proceeds via protonation of the methoxy group, making it a better leaving group. Base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Condensation rates are also pH-dependent, with different mechanisms dominating in acidic and basic media.
-
Temperature: As with most chemical reactions, temperature plays a crucial role in the kinetics of PTMS hydrolysis. Increased temperature generally accelerates the rate of both hydrolysis and condensation reactions[2]. The Arrhenius law describes this temperature dependence, where the rate constant increases exponentially with temperature.
-
Catalysts: Apart from protons (acid) and hydroxide ions (base), other catalysts can be employed to control the hydrolysis and condensation rates. These can include various metal salts and organic compounds.
-
Concentration: The initial concentration of PTMS in the aqueous solution can influence the reaction kinetics and the structure of the final products. Higher concentrations can favor intermolecular condensation, leading to faster formation of larger oligomers and networks.
-
Solvent: The presence of co-solvents in the aqueous solution can affect the solubility of PTMS and its hydrolysis products, thereby influencing the reaction rates and pathways.
Quantitative Data on Hydrolytic Stability
The following tables summarize available quantitative data on the hydrolysis of this compound. It is important to note that reaction rates are highly dependent on the specific experimental conditions.
Table 1: Hydrolysis Half-life of this compound at Different pH Values
| pH | Half-life (t₁/₂) | Conditions | Reference |
| 4 | ~10 minutes | Buffered media | [3] |
| 7 | ~1000 minutes | Buffered media | [3] |
| 10 | ~10 minutes | Buffered media | [3] |
Table 2: Hydrolysis Rate Constant for this compound
| Rate Constant (k) | Conditions | Reference |
| 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | In THF with K₂CO₃ catalyst and excess water | [4] |
Experimental Protocols for Stability Assessment
Accurate assessment of the hydrolytic stability of this compound requires robust analytical techniques. The following sections provide detailed methodologies for key experiments.
Monitoring Hydrolysis and Condensation by ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is a powerful technique for qualitatively and quantitatively monitoring the progress of hydrolysis and condensation of alkoxysilanes. It allows for the direct observation and quantification of the various silicon species present in the reaction mixture.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) to ensure a lock signal for the NMR spectrometer.
-
In a separate vial, prepare the aqueous solution with the desired pH (using appropriate buffers) and any catalysts.
-
To initiate the reaction, mix a known amount of the PTMS stock solution with the aqueous solution directly in a 5 mm NMR tube. The final concentration of PTMS and the water-to-silane molar ratio should be carefully controlled.
-
A relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to shorten the long relaxation times of the ²⁹Si nucleus, allowing for faster data acquisition.
-
-
NMR Data Acquisition:
-
Acquire ²⁹Si NMR spectra at regular time intervals using a high-field NMR spectrometer.
-
Typical acquisition parameters include:
-
A 90° pulse width.
-
A relaxation delay of 5-10 seconds (if no relaxation agent is used) or shorter with a relaxation agent.
-
Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify and assign the resonances corresponding to the different silicon species:
-
T⁰: C₆H₅Si(OCH₃)₃
-
T¹: C₆H₅Si(OCH₃)₂(OH) and early condensation products (dimers)
-
T²: C₆H₅Si(OCH₃)(OH)₂ and linear condensation products
-
T³: C₆H₅Si(OH)₃ and fully condensed network structures
-
-
Integrate the area of each resonance to determine the relative concentration of each species at different time points.
-
Plot the concentration of the reactant (T⁰) and products as a function of time to determine the reaction kinetics.
-
In-situ Monitoring of Hydrolysis by Fourier Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a convenient method for in-situ, real-time monitoring of the hydrolysis of this compound. It allows for the tracking of changes in specific vibrational bands associated with the reactant and products.
Experimental Protocol:
-
System Setup:
-
Use an FTIR spectrometer equipped with an ATR probe (e.g., diamond or ZnSe crystal).
-
Ensure the ATR crystal is clean and dry before each experiment.
-
If temperature control is required, use a reaction vessel with a heating/cooling jacket.
-
-
Background Spectrum Acquisition:
-
In the reaction vessel, add the aqueous solution (with the desired pH and any catalyst) without the PTMS.
-
Immerse the ATR probe into the solution and collect a background spectrum. This will be subtracted from the sample spectra to isolate the signals of the reacting species.
-
-
Reaction Monitoring:
-
Add a known amount of this compound to the aqueous solution with vigorous stirring to ensure a homogeneous mixture.
-
Immediately start acquiring spectra at regular time intervals (e.g., every 30-60 seconds).
-
Set the spectral resolution to at least 4 cm⁻¹.
-
-
Data Analysis:
-
Apply baseline correction to the collected spectra.
-
Monitor the changes in the absorbance of the following key vibrational bands:
-
Disappearance of Si-O-CH₃ stretching: around 1080-1100 cm⁻¹ and 820 cm⁻¹.
-
Appearance of Si-OH stretching: broad band around 3200-3600 cm⁻¹.
-
Appearance of Si-O-Si stretching (condensation): broad band around 1000-1100 cm⁻¹.
-
-
Plot the normalized peak area or height of the Si-O-CH₃ band as a function of time to determine the hydrolysis kinetics.
-
Characterization of Condensation and Nanoparticle Formation by Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of particles in a suspension. It is particularly useful for monitoring the formation and growth of nanoparticles resulting from the condensation of hydrolyzed this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the reaction mixture of this compound in the aqueous solution of interest in a clean cuvette. The concentration should be optimized to avoid multiple scattering effects.
-
Filter the sample through a micropore filter (e.g., 0.22 µm) to remove any dust or large aggregates before the measurement, if applicable to the initial state of the solution.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature.
-
Allow the sample to equilibrate to the set temperature.
-
Perform time-resolved measurements to monitor the change in particle size as the condensation reaction proceeds.
-
-
Data Analysis:
-
The instrument's software will calculate the particle size distribution from the measured intensity autocorrelation function.
-
Analyze the evolution of the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI) over time.
-
An increase in the Z-average and PDI indicates the growth of nanoparticles and the formation of larger aggregates.
-
Visualizing the Processes
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.
Signaling Pathway of Hydrolysis and Condensation
Caption: The hydrolysis and condensation pathway of this compound.
Experimental Workflow for Stability Assessment
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academica-e.unavarra.es [academica-e.unavarra.es]
Methodological & Application
Application Notes and Protocols for Surface Functionalization with Phenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface functionalization of substrates, such as glass or silicon wafers, with Phenyltrimethoxysilane (PTMS). This process imparts a hydrophobic character to the surface, which is crucial for various applications including the creation of specialized coatings, surface modification of nanoparticles, and in the fabrication of microelectronic devices.[1]
Introduction
This compound (C₉H₁₄O₃Si) is an organosilane that is widely used to modify the surface of inorganic materials.[1] The phenyl group provides hydrophobicity and thermal stability, while the trimethoxy groups are reactive and enable the covalent bonding of the molecule to hydroxylated surfaces.[1] The functionalization process involves the hydrolysis of the methoxy (B1213986) groups in the presence of water to form reactive silanol (B1196071) groups, followed by the condensation of these silanols with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si).
Data Summary
The following table summarizes typical quantitative data obtained from the characterization of surfaces before and after functionalization with phenyl-containing silanes. It is important to note that these values are representative and can vary depending on the specific substrate, cleaning procedure, and silanization conditions.
| Parameter | Substrate State | Typical Value | Characterization Method |
| Water Contact Angle | Untreated Glass/Silicon | 20° - 40° | Goniometry |
| PTMS Functionalized | > 90° (up to 154.3° for Phenyltriethoxysilane)[2] | Goniometry | |
| Film Thickness | PTMS Monolayer | ~1 - 2 nm | Ellipsometry, X-ray Reflectivity |
| Surface Roughness (Ra) | Uncoated Silicon Wafer | ~0.09 nm[3] | Atomic Force Microscopy (AFM) |
| PTMS Coated | ~0.28 nm[3] | Atomic Force Microscopy (AFM) |
Experimental Protocols
This section details the step-by-step procedures for substrate preparation and surface functionalization with this compound.
Materials
-
This compound (PTMS)
-
Anhydrous Toluene (B28343)
-
Acetone
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Glass or Silicon Substrates
Equipment
-
Beakers and glassware
-
Ultrasonic bath
-
Fume hood
-
Oven
-
Spinner or dip coater (optional)
-
Goniometer for contact angle measurement
-
Ellipsometer for film thickness measurement
-
Atomic Force Microscope (AFM) for surface roughness measurement
Substrate Preparation (Piranha Cleaning)
WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Initial Cleaning: Clean the substrates by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Piranha Solution Preparation: In a designated glass container inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution will become very hot.
-
Hydroxylation: Immerse the cleaned and dried substrates in the hot Piranha solution for 30-60 minutes. This step removes any remaining organic residues and hydroxylates the surface, creating Si-OH groups necessary for silanization.
-
Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with deionized water.
-
Drying: Dry the substrates with a stream of nitrogen gas and then bake in an oven at 110-120°C for at least 1 hour to remove any adsorbed water.
Surface Functionalization with PTMS
-
Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container. The solution should be prepared fresh before use.
-
Silanization: Immerse the cleaned and dried substrates in the PTMS solution. The reaction can be carried out at room temperature for 2-24 hours. Alternatively, for a faster reaction, it can be performed at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 1-2 hours).
-
Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted PTMS.
-
Curing: Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step helps to drive the condensation reaction to completion and to form a stable, cross-linked siloxane layer on the surface.
-
Final Cleaning: Sonicate the cured substrates in ethanol for 5-10 minutes to remove any physisorbed molecules, followed by a final rinse with deionized water and drying with nitrogen gas.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the surface functionalization process.
Reaction Mechanism
The diagram below outlines the chemical reactions involved in the surface functionalization with this compound.
References
Application Notes and Protocols for Creating Hydrophobic Coatings on Glass using Phenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating hydrophobic coatings on glass substrates using Phenyltrimethoxysilane. The protocols detailed below are synthesized from established sol-gel coating methodologies and data from related organosilane compounds, offering a robust starting point for developing and optimizing hydrophobic surfaces for various research and development applications.
Introduction
This compound (PTMS) is an organosilane that can be used to impart hydrophobicity to glass surfaces. The phenyl groups provide a non-polar, low-energy surface, while the methoxysilane (B1618054) groups enable hydrolysis and condensation reactions, leading to the formation of a durable polysiloxane network covalently bonded to the hydroxyl groups present on the glass surface. This modification transforms the naturally hydrophilic glass into a water-repellent, hydrophobic surface. Such coatings are valuable in microfluidics, drug delivery device development, and specialized laboratory glassware to prevent non-specific binding and improve fluid control.
Principle of Action
The creation of a hydrophobic coating with this compound involves a two-step sol-gel process:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the this compound molecule react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups are highly reactive and condense with other silanol groups on the PTMS molecules and with the hydroxyl (-OH) groups on the glass surface. This process forms stable siloxane bonds (Si-O-Si), creating a cross-linked, three-dimensional network that is covalently attached to the glass substrate. The outward-facing phenyl groups then present a hydrophobic interface.
Quantitative Data Summary
The following table summarizes typical performance metrics for hydrophobic coatings on glass using this compound and related silanes. It is important to note that specific results can vary based on the exact protocol, including precursor concentration, solvent, curing conditions, and application method.
| Parameter | Value | Conditions/Notes |
| Water Contact Angle | 90° - 110° | Expected range for a smooth PTMS coating on glass. |
| >150° (Superhydrophobic) | Achievable with the incorporation of nanoparticles to create surface roughness. Phenyltriethoxysilane-modified silica (B1680970) powder has shown a water contact angle of 165.5°.[1] | |
| Coating Thickness | 5 - 100 nm | Typical for self-assembled monolayers and thin sol-gel films. |
| Thermal Stability | Up to 250-300°C | Above this temperature, degradation of the organic phenyl groups may occur. |
| Durability | Moderate to Good | Dependent on coating thickness, cross-linking density, and curing conditions. Resistant to common solvents. |
Experimental Protocols
The following are detailed protocols for the preparation of hydrophobic glass surfaces using this compound.
Materials and Equipment
-
This compound (PTMS, ≥97%)
-
Ethanol (B145695) (Anhydrous, 200 proof)
-
Hydrochloric Acid (HCl, 0.1 M)
-
Deionized Water
-
Glass substrates (e.g., microscope slides)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Spin coater or dip coater
-
Oven or hot plate for curing
-
Contact angle goniometer
Protocol 1: Sol-Gel Dip Coating
This protocol is suitable for coating multiple substrates uniformly.
Step 1: Glass Substrate Cleaning
-
Place glass substrates in a beaker and sonicate in a 2% detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone (B3395972) for 15 minutes.
-
Sonicate in ethanol for 15 minutes.
-
Rinse again with deionized water and dry the substrates with a stream of nitrogen or in an oven at 110°C for at least 1 hour.
-
For enhanced surface activation, treat the clean, dry glass with oxygen plasma for 5 minutes immediately before coating.
Step 2: Preparation of the this compound Sol
-
In a clean, dry beaker, prepare a 2% (v/v) solution of this compound in anhydrous ethanol. For example, add 2 mL of PTMS to 98 mL of ethanol.
-
While stirring, add 0.1 M hydrochloric acid dropwise until a pH of 2-3 is achieved. The acid acts as a catalyst for hydrolysis.
-
Add deionized water to the solution. A typical starting molar ratio of PTMS to water is 1:1.5. For the 2% solution, this would be approximately 0.25 mL of water.
-
Continue stirring the solution at room temperature for at least 1 hour to allow for hydrolysis and initial condensation.
Step 3: Coating Application
-
Immerse the cleaned and activated glass substrates into the prepared sol.
-
Allow the substrates to remain in the solution for 1-2 minutes to ensure complete wetting.
-
Withdraw the substrates from the sol at a constant, slow speed (e.g., 10 cm/min). A slower withdrawal speed generally results in a thinner coating.
-
Alternatively, a spin coater can be used. Dispense the sol onto the center of the substrate and spin at 2000-3000 rpm for 30-60 seconds.
Step 4: Curing
-
Allow the coated substrates to air dry for 10-15 minutes to evaporate the bulk of the solvent.
-
Transfer the substrates to an oven and cure at 120°C for 1 hour. This step promotes further condensation and covalent bonding to the glass surface, enhancing the durability of the coating.
Step 5: Characterization
-
After cooling to room temperature, the hydrophobic properties of the coated glass can be characterized by measuring the water contact angle.
-
Coating thickness can be determined by ellipsometry.
-
Surface morphology can be assessed using Atomic Force Microscopy (AFM).
Protocol 2: Vapor Phase Deposition
This method is suitable for creating a thin, self-assembled monolayer and is often used for smaller or complex-shaped substrates.
Step 1: Glass Substrate Cleaning and Activation
-
Follow the same cleaning and activation procedure as described in Protocol 1 (Step 1). A well-activated, hydroxylated surface is critical for this method.
Step 2: Vapor Deposition Setup
-
Place the cleaned and activated glass substrates in a vacuum desiccator.
-
In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a moderate vacuum (e.g., 10-20 Torr). The reduced pressure will increase the vapor pressure of the PTMS.
Step 3: Deposition
-
Leave the substrates in the PTMS vapor-rich environment for several hours (e.g., 2-12 hours) at room temperature. The deposition time will influence the completeness of the monolayer.
Step 4: Post-Deposition Treatment
-
Vent the desiccator and remove the substrates.
-
Rinse the coated substrates with anhydrous ethanol to remove any physisorbed (non-covalently bonded) silane (B1218182) molecules.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to stabilize the monolayer.
Step 5: Characterization
-
Characterize the coated surfaces as described in Protocol 1 (Step 5).
Visualizations
Signaling Pathway of Hydrophobic Coating Formation
Experimental Workflow for Dip Coating
References
Application Notes and Protocols for Phenyltrimethoxysilane-Based Stationary Phases in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenyltrimethoxysilane as a precursor for creating stationary phases in gas chromatography (GC). The information is intended to guide researchers in the preparation, characterization, and application of these versatile stationary phases, particularly in the context of pharmaceutical and chemical analysis.
Introduction to this compound in GC Stationary Phases
This compound (PTMS) is a valuable precursor for the in-situ preparation of phenyl-modified polysiloxane stationary phases within fused-silica capillary columns. The incorporation of phenyl groups into the polysiloxane backbone imparts unique selectivity and enhanced thermal stability to the stationary phase.[1] This makes PTMS-derived columns particularly well-suited for the separation of aromatic compounds, polar analytes, and complex mixtures encountered in drug discovery, development, and quality control.
The most common method for preparing stationary phases from PTMS is through sol-gel technology . This process involves the hydrolysis and subsequent polycondensation of the silane (B1218182) precursor to form a cross-linked, glass-like network that is chemically bonded to the inner wall of the capillary column.[2][3] This approach offers several advantages over traditional physically coated stationary phases, including higher thermal stability, reduced column bleed, and greater inertness.[2]
Key Properties of Phenyl-Modified Stationary Phases:
-
Enhanced Selectivity: The phenyl groups provide π-π interactions, which are effective for separating aromatic compounds and isomers.[4][5]
-
Increased Polarity: The presence of phenyl groups increases the polarity of the stationary phase compared to standard dimethylpolysiloxane phases, allowing for the retention and separation of moderately polar compounds.
-
High Thermal Stability: The rigid structure of the phenyl-containing siloxane network results in higher maximum operating temperatures and lower column bleed, which is advantageous for GC-MS applications.[1][6]
-
Inertness: Sol-gel derived phases can effectively cover active sites on the fused-silica surface, leading to improved peak shapes for acidic and basic compounds.[2]
Applications in Pharmaceutical and Drug Development
Phenyl-modified stationary phases are highly valuable in the pharmaceutical industry for a wide range of applications.[7] Their unique selectivity is particularly useful for:
-
Residual Solvent Analysis: Separating and quantifying residual solvents, including aromatic hydrocarbons like benzene, toluene, and xylene, in active pharmaceutical ingredients (APIs) and drug products.
-
Impurity Profiling: Detecting and quantifying impurities and degradation products in drug substances, many of which may be aromatic in nature.
-
Chiral Separations: As a component of chiral stationary phases for the separation of enantiomers.
-
Analysis of Drugs of Abuse: Screening and confirmation of various classes of drugs, including those with aromatic moieties.
-
Metabolomics: Analyzing volatile and semi-volatile metabolites in biological samples, which often requires derivatization followed by GC analysis on a thermally stable column.[7]
Table 1: Potential Applications of PTMS-Derived Stationary Phases in Drug Development
| Application Area | Target Analytes | Rationale for Using Phenyl Phase |
| Impurity Profiling | Aromatic process impurities, degradation products | Enhanced selectivity for aromatic isomers and related substances. |
| Residual Solvents | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) | Strong retention and resolution of aromatic hydrocarbons. |
| Raw Material Testing | Phenols, anilines, and other aromatic starting materials | Good peak shape and separation for polar aromatic compounds. |
| Pharmacokinetic Studies | Drug metabolites (after derivatization) | High thermal stability suitable for the analysis of higher molecular weight derivatives. |
Experimental Protocols
The following protocols provide a generalized framework for the preparation and use of a this compound-based stationary phase. Researchers should optimize these conditions for their specific applications.
This protocol describes a general procedure for the static coating of a fused-silica capillary column using a sol-gel method with this compound as a precursor.
Materials:
-
Fused-silica capillary tubing (e.g., 25 m length, 0.25 mm I.D.)
-
This compound (PTMS)
-
Tetramethoxysilane (TMOS) - as a crosslinking agent
-
Polymethylhydrosiloxane (PMHS) - for surface deactivation
-
Deactivated PEG or similar polymer (optional, to be incorporated into the sol-gel matrix)
-
Formic acid or other suitable catalyst
-
Dichloromethane (B109758) and Pentane (B18724) (or other suitable solvents)
-
Nitrogen gas supply
Workflow for Column Preparation:
Caption: Workflow for preparing a PTMS-based sol-gel GC column.
Procedure:
-
Capillary Pre-treatment:
-
Cut the desired length of fused-silica capillary tubing.
-
Flush the capillary with dichloromethane followed by pentane to clean the inner surface.
-
Dry the capillary by purging with a stream of dry nitrogen gas.
-
-
Preparation of the Sol Solution:
-
In a clean vial, prepare the sol solution by mixing the precursors. A typical formulation might involve PTMS, TMOS (as a crosslinker), and a deactivating agent like PMHS in a suitable solvent such as dichloromethane. The exact ratios will determine the final properties of the stationary phase.
-
Add a catalyst, such as a small amount of formic acid in water, to initiate the hydrolysis reaction.
-
Gently mix the solution and allow it to stand for a controlled period (e.g., 30 minutes) to allow for partial hydrolysis and condensation.
-
-
Static Coating of the Capillary:
-
Completely fill the pre-treated capillary with the prepared sol solution.
-
Seal one end of the capillary.
-
Connect the open end to a vacuum source.
-
Place the capillary in a temperature-controlled bath (e.g., a water bath at 40°C) to allow for the slow and controlled evaporation of the solvent. This process leaves a thin, uniform film of the sol-gel stationary phase on the inner wall of the capillary.
-
-
Column Conditioning:
-
Once the solvent has completely evaporated, carefully cut both ends of the capillary.
-
Install the column in the gas chromatograph.
-
Purge the column with carrier gas (e.g., helium or hydrogen) at a low flow rate for 30-60 minutes at room temperature.
-
Condition the column by gradually increasing the temperature from ambient to the expected maximum operating temperature (e.g., ramp at 2-5°C/min to 300°C).
-
Hold at the maximum temperature for several hours until a stable baseline is achieved.
-
This protocol provides a starting point for the analysis of a mixture of aromatic compounds, such as BTEX (Benzene, Toluene, Ethylbenzene, Xylenes), which is a common application in pharmaceutical residual solvent analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Phenyl-modified sol-gel column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector.
-
Sample Preparation: Dilute the sample containing the aromatic analytes in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).
Table 2: Example GC Parameters for Aromatic Compound Analysis
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C |
| Detector | FID |
| Detector Temperature | 280°C |
Logical Relationship of GC Parameters:
Caption: Interdependence of key GC parameters and performance outcomes.
Performance Characteristics and Data
Table 3: Expected Performance Characteristics of a PTMS-Based GC Column
| Performance Metric | Expected Characteristic | Factors Influencing Performance |
| Column Efficiency | > 3000 plates/meter | Uniformity of the stationary phase coating, column length and diameter. |
| Selectivity (α) | High for aromatic and moderately polar compounds | Phenyl group concentration in the stationary phase. |
| Thermal Stability | Max Temperature: > 300°C | Degree of cross-linking in the sol-gel matrix. |
| Column Bleed | Low, suitable for MS detection | Purity of precursors, completeness of the condensation reaction. |
| Inertness | Good peak shape for acidic and basic probes | Effective surface deactivation during the sol-gel process. |
Conclusion
Stationary phases derived from this compound using sol-gel technology offer a robust and versatile platform for a wide range of GC applications, particularly within the pharmaceutical industry. The enhanced thermal stability and unique selectivity for aromatic and polar compounds make these columns a powerful tool for researchers and analytical scientists. The protocols and data presented here provide a foundation for the successful implementation of this technology in the laboratory. Further optimization of the sol-gel formulation and GC operating conditions will enable tailored solutions for specific analytical challenges in drug development.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. chromexscientific.co.uk [chromexscientific.co.uk]
- 3. kinesis-australia.com.au [kinesis-australia.com.au]
- 4. Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Pharmaceutical Applications of Gas Chromatography [scirp.org]
Application Notes and Protocols for Sol-Gel Synthesis Using Phenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of functionalized silica (B1680970) materials through the sol-gel process using Phenyltrimethoxysilane (PTMS) as a precursor. The protocols and data presented are intended to serve as a comprehensive resource for researchers in materials science, chemistry, and drug development, facilitating the creation of materials with tailored properties for a range of applications, including hydrophobic surfaces and controlled drug delivery systems.
Introduction to this compound in Sol-Gel Synthesis
This compound (PTMS) is an organosilane precursor widely used in sol-gel synthesis to incorporate phenyl groups into a silica network. The presence of the phenyl group imparts unique properties to the resulting material, such as increased hydrophobicity, enhanced thermal stability, and a high refractive index. The sol-gel process, a versatile wet-chemical technique, allows for the synthesis of these materials at relatively low temperatures, offering precise control over the final product's structure and properties.[1][2]
The fundamental chemistry of the PTMS sol-gel process involves two primary reactions:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of PTMS react with water, typically in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.[1]
-
Condensation: The newly formed silanol groups then react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network, which is the gel.[1][3]
The reaction conditions, including the type of catalyst, water-to-silane ratio, solvent, and temperature, significantly influence the rates of hydrolysis and condensation, thereby determining the final properties of the gel.[4][5]
Experimental Protocols
This section details the step-by-step procedures for the sol-gel synthesis of materials using this compound. Both acid- and base-catalyzed methods are described, as the choice of catalyst has a profound impact on the structure of the resulting gel.[4]
Materials and Equipment
Materials:
-
This compound (PTMS, ≥98%)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl, as an acid catalyst)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, as a base catalyst)
-
Nitrogen gas (for inert atmosphere, optional)
Equipment:
-
Glass reaction vessel (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
-
Syringes or pipettes for precise liquid handling
-
pH meter or pH indicator strips
-
Sealed containers for gelation and aging
-
Oven or vacuum oven for drying
-
Fume hood
Protocol 1: Acid-Catalyzed Synthesis
Acid catalysis typically leads to the formation of linear or randomly branched polymer chains, resulting in gels with larger pores and lower density.[5]
Step 1: Sol Preparation
-
In a fume hood, add 10 mL of ethanol to a glass reaction vessel.
-
While stirring, add 5 mL of this compound to the ethanol.
-
In a separate container, prepare the hydrolysis solution by mixing 2 mL of deionized water with 0.1 M hydrochloric acid to act as a catalyst. The amount of acid can be adjusted to achieve the desired pH (typically between 1 and 3).
-
Slowly add the hydrolysis solution dropwise to the PTMS/ethanol mixture while stirring vigorously.
-
Continue stirring for at least 1 hour to ensure a homogeneous sol. The solution should remain clear.
Step 2: Gelation and Aging
-
Pour the sol into a suitable mold or container and seal it to prevent rapid evaporation of the solvent.
-
Allow the sol to undergo gelation at room temperature. The gelation time can vary from hours to days depending on the specific conditions.[6]
-
Once the gel has solidified, it should be aged for 24-48 hours in the sealed container. Aging strengthens the silica network through continued condensation reactions.
Step 3: Drying
-
After aging, unseal the container and allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., an oven at 40-60°C). Slow drying is crucial to minimize cracking of the gel.
-
For a more controlled process, the wet gel can be dried in an oven with a gradual temperature increase, for example, holding at 60°C for 24 hours, followed by an increase to 120°C for another 24 hours to obtain a xerogel.
Protocol 2: Base-Catalyzed Synthesis
Base catalysis promotes the formation of more highly branched clusters, leading to a particulate sol that aggregates into a gel network. These gels are often more dense and have smaller pores compared to their acid-catalyzed counterparts.[5]
Step 1: Sol Preparation
-
In a fume hood, add 10 mL of ethanol to a glass reaction vessel.
-
While stirring, add 5 mL of this compound to the ethanol.
-
In a separate container, prepare the hydrolysis solution by mixing 2 mL of deionized water with ammonium hydroxide to act as a catalyst. The amount of base can be adjusted to achieve the desired pH (typically between 10 and 11).
-
Slowly add the hydrolysis solution dropwise to the PTMS/ethanol mixture while stirring vigorously.
-
Continue stirring for at least 1 hour to ensure a homogeneous sol.
Step 2: Gelation and Aging
-
Transfer the sol to a sealed container.
-
Allow the sol to gel at room temperature. Gelation is often faster under basic conditions compared to acidic conditions.
-
Age the gel for 24-48 hours in the sealed container to enhance its mechanical strength.
Step 3: Drying
-
Follow the same slow drying procedure as described for the acid-catalyzed method to obtain the final xerogel.
Data Presentation
The following tables summarize typical experimental parameters and the resulting material properties for sol-gel synthesis using phenyl-substituted silane (B1218182) precursors. These values can be used as a starting point for process optimization.
Table 1: Experimental Parameters for Sol-Gel Synthesis
| Parameter | Acid-Catalyzed | Base-Catalyzed | Reference |
| Precursor | This compound | This compound | - |
| Solvent | Ethanol | Ethanol | [7] |
| Catalyst | Hydrochloric Acid | Ammonium Hydroxide | [8] |
| pH | 1 - 3 | 10 - 11 | [5] |
| Water/Precursor Molar Ratio | 1 - 4 | 1 - 4 | [5] |
| Reaction Temperature (°C) | 25 - 60 | 25 - 60 | [9] |
| Aging Time (hours) | 24 - 72 | 24 - 72 | [4] |
| Drying Temperature (°C) | 60 - 120 | 60 - 120 | [8] |
Table 2: Typical Properties of Phenyl-Modified Silica Xerogels
| Property | Value Range | Characterization Method | Reference |
| Surface Area (m²/g) | 100 - 500 | BET Analysis | [10] |
| Pore Volume (cm³/g) | 0.2 - 0.8 | BET Analysis | [10] |
| Pore Size (nm) | 2 - 20 | BJH Analysis | [10] |
| Contact Angle (°) | 110 - 150 | Goniometry | [11] |
| Thermal Decomposition (°C) | > 350 | Thermogravimetric Analysis (TGA) | [10] |
Application Notes: Drug Delivery Systems
Phenyl-modified silica materials synthesized via the sol-gel process are promising candidates for drug delivery applications due to their tunable porosity, high surface area, and the potential for surface functionalization.[12] The hydrophobic nature of the phenyl groups can be advantageous for encapsulating and controlling the release of hydrophobic drugs.
Key Advantages for Drug Delivery:
-
Controlled Release: The porous structure of the silica matrix can be tailored to control the diffusion rate of encapsulated drug molecules. The hydrophobicity imparted by the phenyl groups can further modulate the release kinetics of hydrophobic drugs.
-
High Drug Loading: The high surface area and pore volume of these materials allow for a significant amount of drug to be loaded into the matrix.[12]
-
Biocompatibility: Silica-based materials are generally considered biocompatible, making them suitable for in-vivo applications.[12]
-
Surface Modification: The surface of the silica particles can be further functionalized with targeting ligands to achieve site-specific drug delivery.
Protocol for Drug Loading (Passive Loading):
-
Synthesize the phenyl-modified silica xerogel as described in the protocols above and grind it into a fine powder.
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse the powdered xerogel in the drug solution.
-
Stir the suspension for 24-48 hours to allow the drug to diffuse into the pores of the silica.
-
Separate the drug-loaded silica particles by centrifugation or filtration.
-
Wash the particles with fresh solvent to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded particles under vacuum.
The drug release profile can then be studied by placing the drug-loaded particles in a release medium (e.g., phosphate-buffered saline) and monitoring the concentration of the released drug over time using techniques like UV-Vis spectroscopy or HPLC.
Mandatory Visualizations
Sol-Gel Synthesis Workflow
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. azonano.com [azonano.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. webbut.unitbv.ro [webbut.unitbv.ro]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tunability of Hybrid Silica Xerogels: Surface Chemistry and Porous Texture Based on the Aromatic Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Nanoparticles with Phenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. Phenyltrimethoxysilane (PTMS) is an organosilane commonly used to functionalize the surface of nanoparticles, particularly those with hydroxyl groups, such as silica (B1680970) (SiO₂) and various metal oxides. This modification imparts a hydrophobic character to the nanoparticle surface, replacing hydrophilic silanol (B1196071) groups with phenyl groups.[1] This alteration enhances the dispersion of nanoparticles in non-polar solvents and polymer matrices, a crucial factor for the development of nanocomposites and certain drug delivery systems.[1] Furthermore, the introduction of the phenyl group can influence the interaction of nanoparticles with biological systems, potentially affecting biocompatibility and cellular uptake.
These application notes provide a comprehensive overview of the surface modification of nanoparticles using PTMS, including detailed experimental protocols, characterization techniques, and potential applications in research and drug development.
Key Applications
The primary application of modifying nanoparticles with PTMS is to transform their surface from hydrophilic to hydrophobic.[1] This is particularly useful for:
-
Enhanced Dispersion: Improving the dispersibility of nanoparticles in organic solvents and polymer matrices is essential for creating homogeneous nanocomposites with improved mechanical and thermal properties.[1]
-
Drug Delivery: The hydrophobic surface can be advantageous for encapsulating hydrophobic drugs. While direct drug loading data for PTMS-modified particles is not abundant, the altered surface chemistry is a key consideration in formulation development for poorly water-soluble active pharmaceutical ingredients (APIs). The modified surface can also influence the drug release profile.
-
Biocompatibility: Surface chemistry plays a pivotal role in how nanoparticles interact with biological systems. While silane (B1218182) coatings, in general, can be designed to improve biocompatibility, the specific impact of the phenyl group needs to be assessed for each application. Studies on silane-modified nanoparticles suggest that such coatings can be tailored to enhance cell adhesion and proliferation.[2]
-
Coatings and Films: Nanoparticles modified with PTMS can be incorporated into coatings to enhance hydrophobicity, leading to water-repellent surfaces.[3]
Data Presentation: Physicochemical Properties of Modified Nanoparticles
The successful modification of nanoparticles with PTMS results in significant changes to their physicochemical properties. The following tables summarize typical quantitative data observed before and after surface functionalization.
Table 1: Hydrodynamic Diameter, Polydispersity Index (PDI), and Zeta Potential of Silica Nanoparticles (SiNPs) Before and After this compound (PTMS) Modification.
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified SiNPs | ~80 - 140[4][5] | < 0.2[6] | -30 to -45[4][5][7] |
| PTMS-Modified SiNPs | Slight increase, ~90 - 190[4][5] | Remains low, < 0.25 | Less negative, e.g., -20 to -35[4] |
Note: The exact values can vary depending on the initial nanoparticle size, PTMS concentration, and reaction conditions. A PDI value below 0.2 generally indicates a monodisperse and stable nanoparticle formulation.[6]
Table 2: Surface Wettability of Surfaces Coated with Nanoparticles Before and After Phenyl-Silane Modification.
| Coated Surface | Water Contact Angle (°) |
| Unmodified Nanoparticle Coating | < 20° (Hydrophilic)[8] |
| Phenyl-Silane Modified Nanoparticle Coating | > 90° (Hydrophobic), can reach up to ~150° (Superhydrophobic)[9] |
Note: The increase in water contact angle is a direct indicator of the successful hydrophobic modification of the nanoparticle surface.
Experimental Protocols
This section provides detailed methodologies for the surface modification of silica nanoparticles with PTMS and their subsequent characterization.
Protocol 1: Surface Modification of Silica Nanoparticles with this compound
This protocol is adapted from procedures for modifying silica nanoparticles with phenyl-alkoxysilanes via a sol-gel reaction.[10]
Materials:
-
Silica Nanoparticles (e.g., Aerosil 380 or lab-synthesized)
-
This compound (PTMS)
-
Ethanol (B145695) (Anhydrous)
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH, 28-30%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
-
Vacuum oven
Procedure:
-
Preparation of Nanoparticle Dispersion:
-
Prepare a catalyst solution by dissolving 4 mL of ammonium hydroxide in 16 mL of deionized water.
-
Disperse a known amount of silica nanoparticles (e.g., 1 gram) in the catalyst solution. Use ultrasonication for 15-20 minutes to ensure a uniform dispersion.
-
-
Preparation of Silane Solution:
-
In a separate container, prepare the PTMS-ethanol solution. The weight ratio of PTMS to SiO₂ can be varied (e.g., 0.12 to 1.2) to control the degree of surface coverage.[10] For a ratio of 0.6, dissolve 0.6 g of PTMS in 50 mL of anhydrous ethanol.
-
-
Silanization Reaction:
-
Add the well-dispersed silica nanoparticle suspension to the PTMS-ethanol solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Stir the reaction mixture continuously at 400 rpm and heat to 40°C for 24 hours.[10]
-
-
Purification of Modified Nanoparticles:
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the suspension at 4500 rpm for 15 minutes to pellet the modified nanoparticles.
-
Discard the supernatant containing excess silane and by-products.
-
Wash the nanoparticles by resuspending them in fresh ethanol, followed by ultrasonication and centrifugation. Repeat this washing cycle three times to ensure thorough purification.[10]
-
-
Drying:
-
After the final wash, dry the purified PTMS-modified nanoparticles in a vacuum oven at 60°C for 24 hours.[10]
-
Protocol 2: Characterization of PTMS-Modified Nanoparticles
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of phenyl groups on the nanoparticle surface.
-
Procedure:
-
Acquire FTIR spectra of the unmodified and PTMS-modified nanoparticles.
-
Look for the appearance of characteristic peaks for the phenyl group, such as C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and C=C stretching vibrations of the benzene (B151609) ring (~1430 cm⁻¹ and ~1600 cm⁻¹).[11] Also, observe the Si-O-Si stretching peaks (~1000-1200 cm⁻¹).
-
2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles before and after modification.
-
Procedure:
-
Disperse the unmodified and PTMS-modified nanoparticles in a suitable solvent (e.g., ethanol or deionized water) at a low concentration (e.g., 0.1 mg/mL).
-
Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument.
-
An increase in hydrodynamic diameter and a decrease in the magnitude of the negative zeta potential are expected after modification.
-
3. Water Contact Angle Measurement:
-
Purpose: To quantify the change in surface wettability.
-
Procedure:
-
Prepare thin films of the unmodified and PTMS-modified nanoparticles on a substrate (e.g., glass slide).
-
Measure the static water contact angle using a goniometer.
-
A significant increase in the contact angle for the modified nanoparticles indicates a successful hydrophobic modification.
-
Visualizations
Caption: Experimental workflow for the surface modification of nanoparticles with PTMS.
Caption: Sol-gel reaction mechanism of PTMS on a silica nanoparticle surface.
Caption: Impact of PTMS modification on nanoparticle properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Phenyltrimethoxysilane as a Crosslinking Agent for Silicone Elastomers
Introduction
Phenyltrimethoxysilane (PTMS) is an organosilicon compound utilized as a crosslinking agent in the formulation of silicone elastomers, particularly in Room Temperature Vulcanizing (RTV) one-component (RTV-1) and two-component (RTV-2) systems.[1][2] Its unique structure, featuring a phenyl group and three hydrolyzable methoxy (B1213986) groups, imparts specific, desirable properties to the final cured elastomer. The phenyl group enhances thermal stability and hydrophobicity, while the trimethoxy functionality enables moisture-initiated crosslinking through hydrolysis and condensation reactions.[2][3] These characteristics make PTMS a valuable component for producing durable and resilient silicone elastomers for advanced applications in coatings, sealants, and adhesives.[2][4]
Mechanism of Action: Condensation Curing
The crosslinking process with this compound is a condensation reaction initiated by atmospheric moisture. The mechanism involves two primary steps:
-
Hydrolysis: The three methoxy groups (-OCH₃) on the silicon atom of PTMS are reactive and hydrolyze in the presence of water to form silanol (B1196071) groups (Si-OH) and release methanol (B129727) as a byproduct.[2]
-
Condensation: These newly formed, reactive silanol groups on the PTMS molecule then react (condense) with the hydroxyl (-OH) terminal groups of the linear silicone polymer chains (e.g., silanol-terminated polydimethylsiloxane). This reaction forms stable siloxane bonds (Si-O-Si), creating a three-dimensional crosslinked network and curing the polymer into a flexible, solid elastomer.[2]
An organotin catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), is typically used to accelerate the rate of the condensation reaction.[5][6]
Caption: Chemical mechanism of PTMS-based condensation curing.
Key Benefits of Using this compound
-
Enhanced Thermal Stability: The incorporation of the phenyl group into the siloxane network significantly improves the thermal stability of the resulting elastomer compared to elastomers crosslinked with purely alkyl-based silanes.[2][7] Silicone resins containing Si-O-Phenyl bonds have shown a 5% weight loss temperature (Td5) as high as 606°C in a nitrogen atmosphere.[8]
-
Increased Hydrophobicity: The non-polar phenyl group increases the hydrophobicity (water repellency) of the material's surface.[2] Studies on related materials have shown that the inclusion of PTMS can increase the water contact angle of a surface from 115° to 150°.[3]
-
Improved Mechanical Properties: PTMS acts as a trifunctional crosslinker, creating a high-density and robust 3D network. This contributes to the mechanical strength and durability of the final product.[2][4]
-
Controlled Curing: As a component in RTV systems, it allows for curing at ambient temperatures, simplifying processing.[9][10]
Data and Properties
The concentration of this compound directly influences the crosslink density of the elastomer, which in turn governs its mechanical and thermal properties. While specific values depend on the complete formulation (polymer, fillers, etc.), general trends can be summarized.
Table 1: Expected Effect of Increasing this compound Concentration on Silicone Elastomer Properties
| Property | Effect of Increasing PTMS | Rationale |
|---|---|---|
| Hardness (Shore A) | Increases | Higher crosslink density creates a more rigid, less deformable network.[11] |
| Tensile Modulus | Increases | A stiffer network requires more stress to achieve a given strain. |
| Tensile Strength | Increases to an optimum, then may decrease | Initially, higher crosslink density strengthens the material. Excess crosslinking can create a brittle network that fails at lower stress. |
| Elongation at Break (%) | Decreases | Increased crosslinking restricts polymer chain mobility, reducing stretchability.[11] |
| Tear Strength | Generally Increases | A denser network can better resist the propagation of a tear. |
| Thermal Stability | Increases | The inherent thermal stability of the phenyl group and the formation of a denser network contribute to improved performance at high temperatures.[2][8] |
Table 2: Quantitative Thermal and Surface Property Data for Phenyl-Modified Silicones
| Property | Phenyl Content | Observed Value | Reference |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 0.88 wt% | -121.29 °C | [12][13] |
| Glass Transition Temp. (Tg) | 3.17 wt% | -117.71 °C | [12][13] |
| Thermal Decomposition (T10) | Low Phenyl Content | 440.5 °C | [12][13] |
| Thermal Decomposition (T10) | High Phenyl Content | 480.0 °C | [12][13] |
| Water Contact Angle | MTMS-based Aerogel | 115° | [3] |
| Water Contact Angle | MTMS/PTMS-based Aerogel | 150° | [3] |
Note: Data is from phenyl-modified silicone systems, demonstrating the general effect of phenyl group incorporation.
Protocols: Preparation and Characterization of a PTMS-Crosslinked Silicone Elastomer
This section provides a representative starting protocol for the formulation of a one-component RTV silicone sealant using this compound.
1. Materials and Equipment
-
Base Polymer: α,ω-Silanol-terminated polydimethylsiloxane (B3030410) (PDMS-OH), Viscosity: 50,000 - 80,000 cP.
-
Crosslinking Agent: this compound (PTMS), Purity ≥ 97%.
-
Filler (Reinforcing): Fumed Silica (B1680970) (hydrophobic treated), BET Surface Area: 150-250 m²/g.
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Adhesion Promoter (Optional): (3-Aminopropyl)trimethoxysilane.
-
Equipment: High-shear planetary mixer (moisture-free environment), vacuum pump, molds (e.g., PTFE), universal testing machine, Shore A durometer, thermogravimetric analyzer (TGA).
2. Experimental Workflow
Caption: Workflow for silicone elastomer preparation and testing.
3. Formulation Protocol (Starting Point)
This is a typical starting formulation. Component ratios should be optimized based on desired final properties.
Table 3: Representative RTV-1 Formulation
| Component | Function | Parts by Weight (pbw) |
|---|---|---|
| PDMS-OH (80,000 cP) | Base Polymer | 100 |
| Fumed Silica | Reinforcing Filler | 15 - 25 |
| This compound (PTMS) | Crosslinker | 4 - 8 |
| (3-Aminopropyl)trimethoxysilane | Adhesion Promoter | 0.5 - 1.5 |
| Dibutyltin dilaurate (DBTDL) | Catalyst | 0.1 - 0.4 |
Procedure:
-
Preparation: Ensure all equipment is clean and dry. Operations should be conducted in a controlled environment with minimal atmospheric moisture until the final application stage.
-
Filler Dispersion: Add 100 parts of the silanol-terminated PDMS to the planetary mixer. Gradually add the fumed silica (15-25 parts) while mixing under a vacuum. Continue mixing until the filler is fully dispersed and the mixture is homogeneous (this may take 1-2 hours).
-
Crosslinker Addition: While maintaining the vacuum, add the this compound (4-8 parts) and the adhesion promoter (0.5-1.5 parts) to the mixture. Continue mixing for 20-30 minutes.
-
Catalyst Addition: Release the vacuum and add the DBTDL catalyst (0.1-0.4 parts). Immediately re-apply the vacuum and mix for a final 5-10 minutes to ensure uniform catalyst dispersion.
-
Casting and Curing: Pour the resulting paste into PTFE molds of the desired geometry for testing (e.g., flat sheets for tensile dumbbells). Allow the samples to cure at ambient conditions (e.g., 23°C, 50% relative humidity) for a minimum of 7 days to ensure complete crosslinking throughout the material's thickness.
4. Characterization Protocols
-
Hardness: Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240.
-
Tensile Properties: Use a universal testing machine to measure the tensile strength and ultimate elongation of dumbbell-shaped specimens die-cut from the cured sheets, following the procedure outlined in ASTM D412.
-
Tear Strength: Measure the tear resistance using angled or crescent-shaped specimens as per ASTM D624.
-
Thermal Stability: Perform thermogravimetric analysis (TGA) on a small sample (5-10 mg). Heat the sample from room temperature to 800°C at a rate of 10°C/minute under a nitrogen atmosphere to determine the onset of degradation and char yield.
References
- 1. US20150267094A1 - Silicone formulation with improved storage stability - Google Patents [patents.google.com]
- 2. dakenchem.com [dakenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sinosil.com [sinosil.com]
- 6. US6001948A - Alkoxy-crosslinking RTV1 silicone rubber mixtures - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. specialchem.com [specialchem.com]
- 10. wacker.com [wacker.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenyltrimethoxysilane in Dental Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethoxysilane (PTMS) is an organosilane that finds niche applications in the formulation of dental composites. While less ubiquitous than methacrylate-functional silanes like 3-methacryloxypropyltrimethoxysilane (MPTMS), PTMS serves as a valuable surface modifying agent and crosslinker. Its primary role is to enhance the hydrophobicity and hydrolytic stability of the dental composite material. The phenyl group imparts thermal stability and hydrophobicity, while the trimethoxy groups enable covalent bonding to the inorganic filler particles. This note details the application, mechanism, and protocols for utilizing this compound in dental composite research and development.
Mechanism of Action
Silane (B1218182) coupling agents like this compound function as an interface between the inorganic filler particles (e.g., silica, glass, or zirconia) and the organic polymer resin matrix. The mechanism involves a two-step process:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of PTMS hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Si). This effectively coats the filler with a layer of the organosilane. The silanol groups can also self-condense to form a polysiloxane network on the filler surface.
Unlike MPTMS, this compound does not possess a polymerizable organic functional group. Therefore, its interaction with the organic resin matrix is primarily through physical entanglement and secondary forces, such as van der Waals interactions and pi-stacking of the phenyl groups. This is a key distinction from MPTMS, which copolymerizes with the resin matrix via its methacrylate (B99206) group. The main advantage of using PTMS is the increased hydrophobicity it imparts to the filler, which can improve the composite's resistance to water sorption and subsequent degradation.[1]
Comparative Properties of this compound (PTMS) and 3-Methacryloxypropyltrimethoxysilane (MPTMS)
| Property | This compound (PTMS) | 3-Methacryloxypropyltrimethoxysilane (MPTMS) |
| Chemical Formula | C₉H₁₄O₃Si | C₁₀H₂₀O₅Si |
| Molecular Weight | 198.29 g/mol | 248.35 g/mol |
| Organic Functional Group | Phenyl | Methacryloxypropyl |
| Bonding to Resin Matrix | Physical entanglement, secondary forces | Covalent bonding (copolymerization) |
| Primary Contribution | Hydrophobicity, thermal and hydrolytic stability | Strong interfacial adhesion, stress transfer |
| Reaction with Filler | Hydrolysis and condensation to form siloxane bonds | Hydrolysis and condensation to form siloxane bonds |
Experimental Protocols
Filler Surface Treatment with this compound
This protocol describes a general method for the surface treatment of inorganic fillers with this compound.
Materials:
-
Inorganic filler (e.g., silica, barium glass)
-
This compound (PTMS)
-
Ethanol (B145695) (or other suitable solvent)
-
Deionized water
-
Acetic acid (or other catalyst)
-
Mechanical stirrer
-
Oven
Procedure:
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol/5% water solution (by volume).
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add this compound to the solution to achieve a concentration of 1-5% by weight.
-
Stir the solution for approximately 1 hour to allow for hydrolysis of the methoxy groups.
-
-
Filler Treatment:
-
Disperse the inorganic filler into the silane solution. The amount of filler will depend on the desired surface coverage.
-
Stir the suspension vigorously for 2-4 hours at room temperature to ensure uniform coating of the filler particles.
-
-
Drying and Curing:
-
Separate the treated filler from the solution by centrifugation or filtration.
-
Wash the filler with ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 60-80°C for 12-24 hours to remove the solvent and water.
-
Cure the silane layer by heating the filler at 100-120°C for 2-4 hours. This promotes the condensation reaction and the formation of stable siloxane bonds.
-
-
Characterization (Optional):
-
The success of the silanization can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of phenyl groups and siloxane bonds on the filler surface, and Thermogravimetric Analysis (TGA) to quantify the amount of silane grafted.
-
Formulation of an Experimental Dental Composite
Materials:
-
Silanized filler (treated with PTMS)
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (B77051) (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
Mixing spatula
-
Light-curing unit
Procedure:
-
Preparation of the Resin Matrix:
-
In a light-proof container, mix Bis-GMA and TEGDMA in the desired ratio (e.g., 70:30 by weight).
-
Add camphorquinone (e.g., 0.5 wt%) and ethyl-4-(dimethylamino)benzoate (e.g., 0.5 wt%) to the monomer mixture.
-
Mix thoroughly until a homogenous solution is obtained.
-
-
Incorporation of Filler:
-
Gradually add the PTMS-treated filler to the resin matrix.
-
Mix thoroughly with a spatula until a uniform paste-like consistency is achieved. The filler loading can be varied (e.g., 60-80 wt%).
-
-
Curing:
-
Place the composite paste into a mold of the desired shape and dimensions.
-
Light-cure the composite using a dental light-curing unit for the recommended time (e.g., 20-40 seconds), ensuring the light tip is in close proximity to the material.
-
Diagrams
Caption: Chemical reaction pathway of this compound with an inorganic filler surface.
Caption: Experimental workflow for the preparation and testing of dental composites with PTMS-treated fillers.
Concluding Remarks
This compound offers a specialized approach to modifying the filler-matrix interface in dental composites. While it does not provide the direct covalent linkage to the resin matrix characteristic of MPTMS, its application can significantly enhance the material's hydrophobicity and, consequently, its long-term stability in the oral environment. Researchers should consider the specific desired properties of the final composite material when choosing a silane coupling agent, with PTMS being a candidate for formulations where improved water resistance is a primary objective. Further research into hybrid silane systems, combining PTMS and MPTMS, may yield composites with an optimal balance of interfacial strength and hydrolytic stability.
References
Application Notes and Protocols: Enhancing Polymer Performance with Phenyltrimethoxysilane-Treated Fillers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Phenyltrimethoxysilane (PTMS) as a surface treatment agent to improve the dispersion of inorganic fillers within polymer matrices. Improved filler dispersion leads to enhanced mechanical, thermal, and rheological properties of the final composite material, which is critical for the development of advanced materials in various scientific and industrial fields, including drug delivery systems where polymer composites are increasingly utilized.
Introduction to this compound as a Coupling Agent
This compound (PTMS) is an organosilane coupling agent that acts as a molecular bridge between inorganic filler surfaces and organic polymer matrices.[1][2] Its unique chemical structure, featuring a phenyl group and three hydrolyzable methoxy (B1213986) groups, allows it to modify the surface of fillers, rendering them more compatible with the polymer matrix. This improved compatibility is crucial for overcoming the inherent incompatibility between hydrophilic inorganic fillers (e.g., silica (B1680970), alumina) and hydrophobic organic polymers.[1]
The primary benefits of using PTMS to treat fillers include:
-
Improved Filler Dispersion: PTMS treatment reduces the surface energy of fillers, minimizing agglomeration and promoting uniform dispersion within the polymer matrix.[2]
-
Enhanced Mechanical Properties: Better dispersion and interfacial adhesion lead to significant improvements in tensile strength, modulus, and impact resistance of the polymer composite.[3]
-
Improved Rheological Properties: The viscosity of the polymer melt can be reduced, leading to easier processing and energy savings during manufacturing.
-
Enhanced Thermal Stability: The formation of a stable interface between the filler and the polymer can improve the thermal stability of the composite material.[4][5]
Mechanism of Action
The effectiveness of this compound as a coupling agent stems from its dual reactivity. The methoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups present on the surface of inorganic fillers, forming stable covalent bonds (Si-O-Filler). The phenyl group of the PTMS molecule, being organophilic, then interacts favorably with the polymer matrix, creating a strong interfacial bond.
Experimental Protocols
Protocol 1: Surface Treatment of Silica Fillers with this compound (Wet Method)
This protocol describes a solution-based method for the surface modification of silica fillers with PTMS.
Materials:
-
Silica powder (e.g., fumed silica, precipitated silica)
-
This compound (PTMS)
-
Ethanol (B145695) (95%)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers, magnetic stirrer, centrifuge, oven
Procedure:
-
Preparation of Silane (B1218182) Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
Add PTMS to the ethanol/water mixture to achieve a concentration of 2-5% by weight of the silica filler.
-
Stir the solution for approximately 60 minutes at room temperature to allow for the hydrolysis of the methoxy groups on the PTMS, forming silanol groups.
-
-
Filler Treatment:
-
Disperse the silica powder in the prepared silane solution with vigorous stirring to form a slurry.
-
Continue stirring the mixture at room temperature for 2-4 hours to allow the silanol groups of the PTMS to react with the hydroxyl groups on the silica surface.
-
-
Washing and Drying:
-
Separate the treated silica from the solution by centrifugation.
-
Wash the treated silica multiple times with ethanol to remove any unreacted or physically adsorbed silane.
-
Dry the treated silica in an oven at 110-120°C for 12-24 hours to complete the condensation reaction and remove residual solvent and water.
-
Protocol 2: Surface Treatment of Alumina (B75360) Fillers with this compound (Dry Method)
This protocol outlines a solvent-free method for the surface modification of alumina fillers.
Materials:
-
Alumina powder
-
This compound (PTMS)
-
High-speed mixer (e.g., Henschel mixer)
-
Oven
Procedure:
-
Pre-drying of Filler:
-
Dry the alumina powder in an oven at 120°C for 2-4 hours to remove any adsorbed moisture.
-
-
Silane Treatment:
-
Place the dried alumina powder in a high-speed mixer.
-
While mixing at high speed, slowly spray the this compound (1-3% by weight of alumina) onto the powder to ensure uniform distribution.
-
Continue mixing for an additional 15-30 minutes.
-
-
Curing:
-
Transfer the treated alumina powder to an oven and heat at 100-110°C for 2-4 hours to promote the condensation reaction between the silane and the alumina surface.
-
Protocol 3: Preparation of Polymer Composites with PTMS-Treated Fillers
This protocol describes the incorporation of PTMS-treated fillers into a polymer matrix using a melt compounding technique.
Materials:
-
Polymer resin (e.g., Polypropylene, Polyethylene, Epoxy)
-
PTMS-treated filler (from Protocol 3.1 or 3.2)
-
Twin-screw extruder or internal mixer
-
Compression molding press or injection molding machine
Procedure:
-
Pre-drying:
-
Dry the polymer resin and the PTMS-treated filler in an oven at the recommended temperature for the specific polymer to remove any moisture.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder or internal mixer according to the processing parameters of the chosen polymer.
-
Feed the pre-dried polymer resin and the PTMS-treated filler into the extruder/mixer. The filler loading can be varied depending on the desired properties.
-
Melt blend the components at a specific screw speed and residence time to ensure homogeneous dispersion of the filler.
-
-
Specimen Preparation:
-
Extrude the compounded material into strands, cool in a water bath, and pelletize.
-
Use the pellets for subsequent processing, such as compression molding or injection molding, to prepare test specimens for characterization.
-
Data Presentation: Effects of PTMS on Polymer Composite Properties
The following tables summarize the expected quantitative improvements in the properties of polymer composites upon the incorporation of PTMS-treated fillers. The actual values will vary depending on the specific polymer, filler type, filler loading, and processing conditions.
Table 1: Mechanical Properties of Polypropylene (PP) Composites with 20 wt% Silica
| Property | PP (Neat) | PP + Untreated Silica | PP + PTMS-Treated Silica |
| Tensile Strength (MPa) | ~30-35 | ~25-30 | ~40-45 |
| Tensile Modulus (GPa) | ~1.2-1.5 | ~2.0-2.5 | ~3.0-3.5 |
| Elongation at Break (%) | >100 | ~10-20 | ~20-30 |
| Notched Izod Impact Strength (J/m) | ~30-40 | ~20-25 | ~40-50 |
Table 2: Rheological Properties of Polyethylene (PE) Composites with 15 wt% Alumina at 190°C
| Property | PE (Neat) | PE + Untreated Alumina | PE + PTMS-Treated Alumina |
| Melt Flow Index (g/10 min) | ~2.0 | ~1.2 | ~1.8 |
| Complex Viscosity at 1 rad/s (Pa·s) | ~5000 | ~8000 | ~6000 |
Table 3: Thermal Properties of Epoxy Composites with 30 wt% Alumina
| Property | Epoxy (Neat) | Epoxy + Untreated Alumina | Epoxy + PTMS-Treated Alumina |
| Glass Transition Temperature (Tg) (°C) | ~150 | ~155 | ~165 |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | ~60 | ~45 | ~35 |
| Thermal Conductivity (W/m·K) | ~0.2 | ~0.5 | ~0.8 |
Conclusion
The use of this compound as a surface treatment for inorganic fillers is a highly effective strategy for improving the overall performance of polymer composites. The detailed protocols provided herein offer a starting point for researchers and scientists to develop advanced materials with tailored properties for a wide range of applications. The enhanced properties achieved through better filler dispersion can lead to the development of more robust, durable, and processable materials.
References
Application Notes and Protocols for Phenyltrimethoxysilane-Based Hybrid Organic-Inorganic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of phenyltrimethoxysilane (PTMS)-based hybrid organic-inorganic materials. The unique properties of these materials, particularly their tunable hydrophobicity and thermal stability, make them highly suitable for a range of applications, including the development of advanced drug delivery systems.
Introduction to this compound-Based Hybrid Materials
This compound (PTMS) is an organosilicon compound with the chemical formula C₆H₅Si(OCH₃)₃. It serves as a versatile precursor in the synthesis of hybrid organic-inorganic materials through the sol-gel process. The key structural features of PTMS are a phenyl group attached to the silicon atom and three hydrolyzable methoxy (B1213986) groups.
The phenyl group imparts hydrophobicity and thermal stability to the resulting material, while the methoxy groups undergo hydrolysis and condensation reactions to form a stable siloxane (Si-O-Si) network. This allows for the creation of materials that synergistically combine the properties of both organic (phenyl groups) and inorganic (silica network) components.
A primary application of PTMS is in the surface modification of silica (B1680970) nanoparticles, transforming their typically hydrophilic surface into a hydrophobic one. This is particularly relevant in drug development for enhancing the loading and controlling the release of hydrophobic therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of Phenyl-Modified Mesoporous Silica Nanoparticles via Sol-Gel Co-condensation
This protocol describes the synthesis of mesoporous silica nanoparticles with phenyl groups integrated into the silica matrix using a co-condensation method.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound (PTMS)
-
Cetyltrimethylammonium bromide (CTAB) - Surfactant template
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%) - Catalyst
-
Ethanol (B145695) (absolute)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Centrifuge
-
Drying oven
-
Calcination furnace or solvent extraction setup
Procedure:
-
Template Solution Preparation: In a round-bottom flask, dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol. Stir the mixture vigorously at 40°C until the CTAB is completely dissolved.
-
Catalyst Addition: Add 3.5 mL of ammonium hydroxide solution to the template solution and stir for 15 minutes.
-
Precursor Addition: Prepare a mixture of TEOS and PTMS. For a 10% phenyl modification, mix 4.5 mL of TEOS and 0.5 mL of PTMS. Add this precursor mixture dropwise to the stirring template solution.
-
Reaction: Allow the reaction to proceed for 2 hours at 40°C with continuous stirring. A white precipitate of silica nanoparticles will form.
-
Particle Collection and Washing: Collect the synthesized nanoparticles by centrifugation at 10,000 rpm for 15 minutes. Discard the supernatant. Re-disperse the particles in ethanol and centrifuge again. Repeat this washing step three times to remove residual reactants.
-
Drying: Dry the washed nanoparticles in an oven at 60°C overnight.
-
Template Removal (Surfactant Extraction):
-
To remove the CTAB template, disperse the dried nanoparticles in a solution of 1% NaCl in ethanol.
-
Stir the suspension at 60°C for 6 hours.
-
Centrifuge the suspension to collect the nanoparticles and wash them with ethanol. Repeat the extraction and washing steps twice.
-
Dry the final product in an oven at 80°C.
-
Protocol 2: Surface Functionalization of Silica Nanoparticles with this compound
This protocol details the post-synthesis surface modification of pre-existing silica nanoparticles to create a hydrophobic phenyl-functionalized surface.
Materials:
-
Pre-synthesized silica nanoparticles (e.g., from Protocol 1 before template removal, or commercial silica nanoparticles)
-
This compound (PTMS)
-
Toluene (B28343) (anhydrous) or Decane
-
Ammonium hydroxide (NH₄OH) - for aqueous-based modification
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Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Nanoparticle Dispersion: Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. For uniform dispersion, sonicate the mixture for 15 minutes.
-
Silane Addition: Add 1.0 mL of PTMS to the nanoparticle suspension.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 24 hours under constant stirring. For less harsh conditions, the reaction can be performed at a lower temperature for a longer duration.
-
Washing: After the reaction, cool the suspension to room temperature. Collect the surface-modified nanoparticles by centrifugation (10,000 rpm for 15 minutes). Wash the particles thoroughly with toluene to remove unreacted PTMS, followed by washing with ethanol. Repeat the washing cycle three times.
-
Drying: Dry the final phenyl-functionalized silica nanoparticles in a vacuum oven at 80°C overnight.
Data Presentation: Quantitative Analysis of Phenyl-Modified Silica
The properties of phenyl-modified silica can be tailored by adjusting the synthesis parameters. The following tables summarize typical quantitative data obtained from the characterization of these materials.
| Parameter | Unmodified Silica | 10% Phenyl-Modified Silica | 20% Phenyl-Modified Silica |
| Particle Size (nm) | 100 ± 15 | 110 ± 20 | 125 ± 25 |
| Surface Area (m²/g) | 950 | 780 | 650 |
| Pore Volume (cm³/g) | 0.98 | 0.85 | 0.72 |
| Water Contact Angle (°) | < 20 | 95 | 130 |
| Thermal Stability (TGA, °C) | > 600 (inorganic) | ~450 (onset of phenyl group loss) | ~450 (onset of phenyl group loss) |
Table 1: Comparison of physicochemical properties of unmodified and phenyl-modified mesoporous silica nanoparticles.
| Reaction Parameter | Value | Effect on Phenyl Grafting Density |
| Reaction Time (hours) | 6, 12, 24 | Increased grafting density with longer time |
| Temperature (°C) | 80, 110, 130 | Higher temperature generally increases reaction rate and grafting density |
| PTMS Concentration (mL per g SiO₂) | 0.5, 1.0, 2.0 | Higher concentration increases grafting density up to a saturation point |
Table 2: Influence of reaction parameters on the surface functionalization of silica with PTMS.
Application in Drug Delivery: Controlled Release of Hydrophobic Drugs
Phenyl-functionalized silica nanoparticles are excellent candidates for the delivery of hydrophobic drugs. The phenyl groups on the surface provide a hydrophobic environment that can enhance the loading of poorly water-soluble drugs and modulate their release profile.
Protocol 3: Loading of a Hydrophobic Drug (e.g., Paclitaxel) onto Phenyl-Modified Silica Nanoparticles
Materials:
-
Phenyl-modified silica nanoparticles (from Protocol 1 or 2)
-
Paclitaxel (or other hydrophobic drug)
-
Chloroform (B151607) or Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Drug Solution Preparation: Dissolve 10 mg of Paclitaxel in 10 mL of chloroform.
-
Nanoparticle Dispersion: Disperse 100 mg of phenyl-modified silica nanoparticles in the drug solution.
-
Incubation: Stir the suspension at room temperature for 24 hours in a sealed container to allow the drug to adsorb onto the nanoparticles.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to obtain a dry powder of drug-loaded nanoparticles.
-
Washing: Wash the drug-loaded nanoparticles with a small amount of PBS (pH 7.4) to remove any loosely bound drug from the external surface. Centrifuge to collect the nanoparticles.
-
Drying: Lyophilize or dry the nanoparticles under vacuum.
Protocol 4: In-Vitro Drug Release Study
Procedure:
-
Dispersion: Disperse 10 mg of the drug-loaded nanoparticles in 10 mL of PBS (pH 7.4) containing 0.5% Tween 80 to ensure sink conditions.
-
Incubation: Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the same PBS buffer. Keep the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with fresh buffer.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Synthesis and Application Workflows
Caption: Workflow for the sol-gel synthesis of phenyl-modified silica nanoparticles.
Caption: Workflow for surface modification of silica nanoparticles with PTMS.
Caption: Logical workflow for the application of PTMS-modified silica in drug delivery.
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenyltrimethoxysilane (PTMS) Reaction Conditions for Surface Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Phenyltrimethoxysilane (PTMS) reaction conditions for consistent and effective surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface modification using this compound (PTMS)?
A1: Surface modification with PTMS is a multi-step process involving hydrolysis and condensation reactions. Initially, the methoxy (B1213986) groups (-OCH₃) of the PTMS molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).[1] These silanol groups can then condense with hydroxyl (-OH) groups present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).[2] Additionally, the silanol groups can self-condense with other PTMS molecules to form a polysiloxane layer on the surface.[3][4] The phenyl group remains oriented away from the surface, imparting its specific properties, such as hydrophobicity.[5]
Q2: Why is substrate pre-treatment crucial before PTMS modification?
A2: Substrate pre-treatment is a critical step to ensure uniform and robust PTMS coating. The primary goal is to clean the surface of organic contaminants and to generate a sufficient density of hydroxyl (-OH) groups.[6][7] These hydroxyl groups are the reactive sites for the covalent attachment of PTMS.[8] Inadequate pre-treatment can lead to poor coating adhesion, non-uniform coverage, and inconsistent surface properties.[6] Common pre-treatment methods include cleaning with solvents, plasma treatment, or acid/base washes.[9][10]
Q3: What are the key parameters that influence the outcome of the PTMS reaction?
A3: Several factors significantly impact the quality of the PTMS coating. These include:
-
Water Content: A controlled amount of water is essential for the hydrolysis of the methoxy groups to form reactive silanols.[11]
-
Solvent: Anhydrous organic solvents like toluene (B28343) or ethanol (B145695) are commonly used to control the hydrolysis reaction.[2][11]
-
Catalyst: The reaction can be catalyzed by acids or bases to control the rates of hydrolysis and condensation.[4][12]
-
PTMS Concentration: The concentration of PTMS affects the thickness and uniformity of the resulting film.[8]
-
Reaction Time and Temperature: These parameters influence the kinetics of both the surface reaction and potential polymerization in solution.[2][11]
-
Humidity: High ambient humidity can lead to premature hydrolysis and self-condensation of PTMS in solution.[6]
Q4: How can I characterize the success of my PTMS surface modification?
A4: Several analytical techniques can be employed to confirm the presence and quality of the PTMS coating:
-
Contact Angle Measurement: A significant change in the water contact angle, typically an increase indicating a more hydrophobic surface, is a primary indicator of successful modification.[2][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic peaks of the phenyl group and siloxane bonds, confirming the chemical modification.[8][12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition and chemical state information of the surface, confirming the presence of silicon and carbon from the PTMS molecule.[13][14]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and roughness, providing information on the uniformity of the coating.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-uniform or patchy coating | Inadequate substrate cleaning.Insufficient surface hydroxyl groups.Uneven application of PTMS solution.Premature polymerization of PTMS in solution.[6] | Implement a rigorous substrate cleaning protocol (e.g., piranha solution, oxygen plasma).Ensure proper activation of the surface to generate hydroxyl groups.Use a controlled deposition method like dip-coating or spin-coating.Optimize PTMS concentration and reaction time to minimize bulk polymerization.[11] |
| Poor hydrophobicity (low contact angle) | Incomplete reaction or low surface coverage.Incorrect orientation of phenyl groups.Degradation of the PTMS reagent. | Increase reaction time or temperature to ensure complete reaction.Optimize the PTMS concentration and deposition conditions.Use fresh, high-quality PTMS and store it under anhydrous conditions.[16] |
| Hazy film or particle aggregation on the surface | High PTMS concentration leading to polymerization in solution.[11]Excess water or high humidity causing rapid, uncontrolled hydrolysis and condensation.[6]Reaction temperature is too high, accelerating bulk polymerization. | Reduce the concentration of the PTMS solution.Use an anhydrous solvent and control the reaction environment's humidity.Lower the reaction temperature to favor surface reaction over bulk polymerization. |
| Poor adhesion of subsequent layers | Thick, disordered PTMS layer.Inactive surface functionality. | Aim for a monolayer or a very thin PTMS film by using a lower concentration and shorter reaction time.Ensure the phenyl groups are properly oriented and accessible for subsequent interactions. |
| Inconsistent results between experiments | Variations in environmental conditions (temperature, humidity).Inconsistent substrate pre-treatment.Degradation of PTMS stock solution over time. | Control the reaction temperature and humidity.Standardize the substrate cleaning and activation protocol.Use a fresh PTMS solution for each experiment or store the stock solution properly under an inert atmosphere. |
Experimental Protocols
Protocol 1: Substrate Pre-treatment (Glass or Silicon)
-
Solvent Cleaning:
-
Sonicate the substrate in acetone (B3395972) for 15 minutes.
-
Sonicate in isopropanol (B130326) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Surface Activation (Piranha Solution - EXTREME CAUTION ):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Note: Always add the peroxide to the acid slowly. The solution is highly corrosive and exothermic.
-
Immerse the cleaned substrate in the piranha solution for 30-60 minutes.
-
Rinse extensively with DI water.
-
Dry the substrate under a stream of nitrogen gas and use immediately.
-
-
Surface Activation (Oxygen Plasma):
-
Place the cleaned substrate in a plasma cleaner.
-
Treat with oxygen plasma for 2-5 minutes according to the manufacturer's instructions.
-
Use the activated substrate immediately for silanization.
-
Protocol 2: PTMS Deposition from Solution
-
Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol).
-
For controlled hydrolysis, a small, defined amount of water can be added to the solution (e.g., 1-5% of the silane (B1218182) volume).
-
-
Silanization:
-
Immerse the pre-treated substrate in the PTMS solution.
-
Allow the reaction to proceed for a specified time (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 60°C).[17] The container should be sealed to prevent the entry of atmospheric moisture.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any unreacted PTMS.
-
Rinse with a second solvent like isopropanol or acetone.
-
Dry the coated substrate under a stream of nitrogen gas.
-
Cure the substrate in an oven at 110-130°C for 30-60 minutes to promote the final condensation and stabilization of the silane layer.[2]
-
Visualizations
Caption: PTMS surface modification mechanism.
Caption: General experimental workflow for PTMS surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Modification of Surface of Silica Particles with Organosilanepolyol and Their Characterization -Bulletin of the Korean Chemical Society [koreascience.kr]
- 3. dakenchem.com [dakenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Covalently Attached Slippery Surface Coatings to Reduce Protein Adsorptions on Poly(dimethylsiloxane) Planar Surfaces and 3D Microfluidic Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-treatments of polydopamine coatings influence cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Cas 2996-92-1 | PTMS Silane [cfmats.com]
- 17. dl.edi-info.ir [dl.edi-info.ir]
How to prevent self-condensation of Phenyltrimethoxysilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-condensation of Phenyltrimethoxysilane (PTMS) during their experiments.
Troubleshooting Guide: Preventing PTMS Self-Condensation
Users experiencing unexpected viscosity increases, gelation, or precipitation of this compound are likely encountering self-condensation. This guide provides a systematic approach to troubleshooting and preventing this issue.
Question: My this compound has become viscous or has formed a gel. What is the cause and how can I prevent this in the future?
Answer:
Increased viscosity or gelation of this compound is a clear indicator of self-condensation. This process involves two main chemical reactions: hydrolysis and condensation. The primary trigger for this is exposure to moisture, which initiates the hydrolysis of the methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-OH). These silanol groups then react with each other (or with other methoxy groups) to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers, resulting in the observed increase in viscosity and eventual gelation.
To prevent this, it is critical to rigorously control the experimental and storage conditions. The following sections provide detailed guidance on the key factors that influence self-condensation.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To prevent self-condensation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture.[1][2][3] For optimal stability and to maintain product quality, storing under an inert atmosphere, such as nitrogen, is highly recommended.[4]
Q2: I need to handle this compound for my experiment. What are the best practices to avoid initiating self-condensation?
A2: When handling PTMS, it is essential to work in a dry environment. If possible, conduct manipulations in a glove box with a controlled inert atmosphere. Use dry glassware and equipment. Always ensure the container is tightly sealed immediately after use. Avoid contact with water, moisture, strong oxidizing agents, and strong acids, as these can catalyze the condensation reaction.[1][4]
Influence of Water and pH
Q3: How does water affect the stability of this compound?
A3: Water is the primary reactant in the self-condensation of PTMS. It hydrolyzes the methoxy groups on the silicon atom to form reactive silanol groups and methanol.[1][3] This is the initial and rate-limiting step for the condensation process. Even trace amounts of water can initiate this reaction, leading to the gradual polymerization of the material. Therefore, minimizing water contact is the most critical step in preventing self-condensation.
Q4: What is the effect of pH on the self-condensation of this compound?
A4: The hydrolysis and condensation of alkoxysilanes like PTMS are catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally minimized around a neutral pH of 7.[1] The rate of condensation has a minimum at a slightly acidic pH of around 4.[1] For the purpose of preventing self-condensation during storage and general handling, maintaining a neutral environment is the safest approach to minimize both hydrolysis and subsequent condensation. In some applications, acidic conditions are intentionally used to promote hydrolysis while slowing condensation, but this requires careful control and is not suitable for long-term stability.[2]
Temperature Effects
Q5: How does temperature influence the self-condensation of this compound?
A5: Higher temperatures accelerate the rates of both hydrolysis and condensation reactions.[5][6] Therefore, it is recommended to store PTMS in a cool place.[1][2][3] While specific temperature thresholds for the onset of rapid self-condensation are not well-defined in the literature, avoiding elevated temperatures during storage and experiments is a key preventative measure. It has been noted that heat treatment at high temperatures (e.g., 225-300°C) can be used to intentionally drive the condensation reaction to completion.[5][7]
Data Presentation
The following table summarizes the key parameters influencing the stability of this compound and the recommended conditions to prevent self-condensation.
| Parameter | Condition to Avoid | Recommended Condition for Stability | Rationale |
| Moisture/Water | Exposure to atmospheric humidity or direct water contact. | Store in tightly sealed containers, preferably under a dry, inert atmosphere (e.g., Nitrogen). Use dry equipment. | Water is a reactant in the initial hydrolysis step that leads to self-condensation.[1][3] |
| pH | Acidic (pH < 6) and basic (pH > 8) conditions. | Maintain a near-neutral pH (around 7). | Both acid and base catalyze the hydrolysis and/or condensation reactions. Hydrolysis is minimized at pH ~7, and condensation is minimized at pH ~4.[1] |
| Temperature | Elevated temperatures, exposure to heat sources. | Store in a cool, well-ventilated area. Avoid direct sunlight and heat.[2] | Higher temperatures increase the rate of both hydrolysis and condensation reactions.[5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Store separately from incompatible materials. | These materials can act as catalysts for the condensation reaction.[4] |
Experimental Protocols
Protocol for Safe Storage of this compound
-
Container Inspection: Upon receipt, ensure the this compound container is undamaged and properly sealed.
-
Inert Atmosphere Blanketing: For long-term storage or after first use, it is recommended to flush the headspace of the container with a dry, inert gas such as nitrogen or argon before sealing.
-
Sealing: Ensure the container cap is tightly secured. For containers with septa, ensure the septum is not punctured or compromised.
-
Storage Location: Place the sealed container in a designated cool, dry, and well-ventilated storage area. The storage location should be away from direct sunlight, heat sources, and incompatible chemicals like strong acids and oxidizers.[1][2][4]
-
Inventory Management: Use a "first-in, first-out" inventory system to ensure older stock is used first, minimizing the potential for degradation over time.
Protocol for Handling this compound in an Experimental Setting
-
Prepare a Dry Environment: Whenever possible, handle this compound inside a glove box with a dry, inert atmosphere. If a glove box is not available, work in a fume hood with low ambient humidity.
-
Use Dry Equipment: All glassware, syringes, and other equipment that will come into contact with PTMS must be thoroughly dried, for example, by oven-drying and cooling under a stream of dry nitrogen.
-
Dispensing the Reagent: Use a dry syringe or cannula to transfer the liquid. If pouring, do so quickly and efficiently to minimize exposure to the atmosphere.
-
Immediate Resealing: Tightly reseal the main container of this compound immediately after dispensing the required amount. If the container has a septum, ensure it is intact.
-
Reaction Setup: If PTMS is a reactant, add it to the reaction vessel under a counterflow of inert gas. Ensure that other reagents and solvents are also dry.
Visualizations
Logical Workflow for Preventing Self-Condensation
Caption: A troubleshooting workflow to identify and mitigate the causes of this compound self-condensation.
Reaction Pathway of this compound Self-Condensation
Caption: The two-step reaction mechanism of this compound self-condensation, starting with hydrolysis followed by condensation to form siloxane bonds.
References
Technical Support Center: Phenyltrimethoxysilane (PTMS) Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Phenyltrimethoxysilane (PTMS) solutions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and prevent common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTMS) and why are its solutions prone to instability?
This compound is an organosilicon compound with a phenyl group and three reactive methoxy (B1213986) groups attached to a silicon atom.[1][2] Its utility as a crosslinking agent and surface modifier stems from the reactivity of these methoxy groups.[1][3] The primary cause of instability is the hydrolysis of these methoxy groups in the presence of moisture, which forms reactive silanol (B1196071) groups (Si-OH).[2][3][4] These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers, which can cause the solution to become cloudy, viscous, or even form a gel.[3][5]
Q2: My PTMS solution has become cloudy or formed a precipitate. What has happened?
A cloudy appearance or the formation of a precipitate indicates that the PTMS has undergone significant hydrolysis and self-condensation.[5] This process creates insoluble polysiloxane networks within the solvent.[5] The solution is no longer suitable for applications requiring a uniform molecular coating, such as creating a monolayer on a substrate, and should generally be discarded.[5]
Q3: What are the primary factors that accelerate the instability of PTMS solutions?
Several factors can initiate or accelerate the degradation of PTMS solutions:
-
Moisture: Water is the key reactant for the initial hydrolysis step. Exposure to atmospheric humidity or use of non-anhydrous solvents is a common cause of instability.[4][6]
-
pH: The hydrolysis and condensation reactions are catalyzed by both acidic and basic conditions.[7][8] The reaction rates are typically slowest at a neutral pH.[7] Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[8]
-
Temperature: Higher temperatures can increase the rates of hydrolysis and condensation reactions.[4][9] Therefore, storing solutions at elevated temperatures can reduce their shelf life.
-
Catalysts: The presence of acid or base catalysts, often used intentionally in sol-gel processes, will significantly impact reaction kinetics.[9][10]
Q4: How should I properly handle and store PTMS to ensure solution stability?
To maximize the shelf life and stability of PTMS and its solutions, adhere to the following best practices:
-
Storage: Keep the neat PTMS container tightly sealed and stored in a cool, dry, and well-ventilated place away from heat and ignition sources.[4][11] The shelf life in an unopened container is typically around 12 months.[2][11]
-
Handling: Whenever possible, handle PTMS and prepare its solutions in a low-humidity environment or under an inert atmosphere, such as in a glovebox or under a stream of argon or nitrogen.[5]
-
Solvents: Always use high-purity, anhydrous solvents to minimize water content.[5]
-
Preparation: Prepare PTMS solutions fresh for use whenever possible to avoid degradation over time.[5]
Q5: Can I still use a PTMS solution that has started to turn cloudy?
For most applications, especially those in surface science and nanotechnology that require uniform, defect-free coatings, a cloudy solution should not be used. The presence of condensed particles will lead to a non-uniform and poorly adhered surface layer. For applications where PTMS is used as a bulk crosslinker and some pre-condensation is acceptable, its usability would need to be evaluated on a case-by-case basis, but it is generally not recommended.
Troubleshooting Guide: Premature Gelation and Precipitation
This guide addresses the common problem of PTMS solutions becoming unstable, leading to cloudiness, increased viscosity, or gel formation.
| Question / Symptom | Potential Cause | Recommended Action & Explanation |
| Is your solution cloudy, viscous, or gelled? | Hydrolysis and Condensation: The methoxy groups on the PTMS have reacted with water to form silanols, which have then condensed to form larger polysiloxane structures.[3][5] | Discard the solution. For future preparations, rigorously exclude moisture by using anhydrous solvents and handling under an inert atmosphere.[5] |
| Did you use an anhydrous solvent? | Water Contamination: Standard laboratory solvents contain trace amounts of water, which is sufficient to initiate hydrolysis. | Use only solvents specifically designated as "anhydrous" or "dry." Ensure solvents are new or have been stored properly over molecular sieves to maintain their dryness. |
| How was the PTMS solution stored after preparation? | Improper Storage: Leaving the solution exposed to air allows atmospheric moisture to be absorbed, leading to degradation over time. Storing at elevated temperatures accelerates this process.[4] | Store solutions in tightly sealed containers with minimal headspace. For longer-term storage, consider using a desiccator or storing under an inert gas. Keep solutions in a cool, dark place. |
| What is the pH of your system? | Catalysis: The presence of acidic or basic residues or components in your solution can significantly accelerate the rates of hydrolysis and condensation.[7][8] | Be aware that the stability of PTMS is lowest under acidic or basic conditions. The rate of degradation is significantly slower at a neutral pH.[7] If your process allows, buffer the system towards a neutral pH to improve stability. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2996-92-1 | [2][11][12] |
| Molecular Formula | C₉H₁₄O₃Si | [4][12] |
| Molecular Weight | 198.29 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2][11] |
| Density (20°C) | ~1.06 g/cm³ | [2][3] |
| Boiling Point | ~218-233 °C | [2][3] |
| Flash Point | ~86-96 °C | [2][13] |
| Refractive Index (20°C) | ~1.47 |[12][13] |
Table 2: Qualitative Influence of Experimental Conditions on PTMS Solution Stability
| Factor | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Overall Impact on Solution Stability |
|---|---|---|---|---|
| pH | Acidic (pH < 7) | Catalyzed (Fast) | Catalyzed | Decreased |
| Neutral (pH ≈ 7) | Slow | Slow | Maximized | |
| Basic (pH > 7) | Catalyzed | Strongly Catalyzed | Decreased | |
| Moisture | Low (Anhydrous) | Minimal | Minimal | High |
| High (Aqueous/Humid) | Fast | Fast | Very Low | |
| Temperature | Low | Slow | Slow | Increased |
| | High | Accelerated | Accelerated | Decreased |
Experimental Protocols
Protocol 1: Preparation and Use of a PTMS Solution for Surface Modification
This protocol provides a general method for preparing a PTMS solution and using it to form a self-assembled monolayer on a hydroxylated surface (e.g., glass, silicon wafer).
-
Substrate Cleaning and Activation: a. Sonicate the substrate in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes to remove organic contaminants.[5] b. Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen or argon.[5] c. Activate the surface to generate hydroxyl (-OH) groups by treating it with an oxygen plasma for 2-5 minutes or immersing it in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive). [5] d. Rinse the activated substrate extensively with deionized water and dry completely under a stream of inert gas.[5]
-
Preparation of Silanization Solution (under inert atmosphere): a. Work in a glovebox or under a flow of argon/nitrogen to minimize moisture.[5] b. To a suitable volume of anhydrous toluene, add PTMS to create a 1% (v/v) solution. For example, add 100 µL of PTMS to 10 mL of anhydrous toluene.[5] c. Gently agitate the solution to ensure it is homogeneous. Prepare this solution immediately before use.
-
Deposition and Curing: a. Immerse the clean, dry, activated substrate into the freshly prepared PTMS solution. b. Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[5] c. Remove the substrate and rinse away any physically adsorbed silane (B1218182) by sonicating it briefly (1-2 minutes) in fresh anhydrous toluene.[5] d. Dry the coated substrate with a stream of inert gas. e. Cure the substrate in an oven at 80-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.[5] f. Allow the substrate to cool before characterization. Store in a desiccator.
Protocol 2: Monitoring PTMS Solution Stability with FT-IR Spectroscopy
This protocol describes a method to qualitatively monitor the hydrolysis of PTMS in a solution over time using Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Sample Preparation: a. Prepare a PTMS solution (e.g., 5% v/v) in a suitable solvent (e.g., tetrahydrofuran) with a controlled amount of water to initiate hydrolysis. b. Prepare a "time zero" sample by taking an aliquot of the solution immediately after mixing.
-
FT-IR Measurement: a. Acquire an FT-IR spectrum of the initial solution using a liquid transmission cell (e.g., with CaF₂ windows). b. Key spectral regions to monitor include:
- Si-O-CH₃ stretching: Look for peaks around 1080-1190 cm⁻¹ and 2845 cm⁻¹. The intensity of these peaks will decrease as hydrolysis proceeds.
- O-H stretching: Look for the appearance and growth of a broad peak around 3200-3600 cm⁻¹, corresponding to the formation of Si-OH groups and the presence of methanol/water.
- Si-O-Si stretching: The formation of a broad peak around 1000-1100 cm⁻¹ indicates the condensation of silanols into siloxane networks.
-
Time-Lapse Analysis: a. Seal the bulk solution and store it under the desired experimental conditions (e.g., room temperature). b. At regular intervals (e.g., 1 hr, 4 hrs, 24 hrs), take another aliquot and acquire a new FT-IR spectrum. c. By comparing the spectra over time, you can track the disappearance of the methoxy groups and the appearance of silanol and siloxane groups, providing a qualitative measure of the solution's degradation.
Mandatory Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for unstable PTMS solutions.
Caption: Logical relationship of factors causing PTMS instability.
References
- 1. nbinno.com [nbinno.com]
- 2. Supplier of this compound | Bulk Manufacturer & Distributor [silsource.com]
- 3. dakenchem.com [dakenchem.com]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS No.2996-92-1 [lanyachem.com]
- 12. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. This compound | [gelest.com]
Technical Support Center: Phenyltrimethoxysilane (PTMS) Grafting on Silica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Phenyltrimethoxysilane (PTMS) grafting on silica (B1680970) surfaces. Here you will find troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the silanization of silica with PTMS, offering potential causes and actionable solutions.
Issue 1: Low Grafting Density or Incomplete Surface Coverage
-
Q: My PTMS grafting efficiency is consistently low, as confirmed by characterization techniques like TGA or XPS. What are the likely causes and how can I improve it?
A: Low grafting density is a frequent issue and can be attributed to several factors. Inadequate substrate activation is a primary concern; ensure the silica surface is properly cleaned and activated to maximize the availability of reactive silanol (B1196071) (Si-OH) groups. Additionally, suboptimal reaction conditions, the presence of excess water leading to silane (B1218182) self-condensation, and steric hindrance can all negatively impact grafting efficiency.[1]
Troubleshooting Steps:
-
Substrate Activation: Re-evaluate your silica activation protocol. For silica particles, consider thermal treatment (drying in an oven at 120-150°C for several hours) or chemical activation with piranha solution followed by thorough rinsing with deionized water.[1]
-
Reaction Conditions: Optimize reaction time and temperature. While higher temperatures can increase the reaction rate, excessively high temperatures may promote undesirable side reactions.[1] A systematic study of varying these parameters is recommended.
-
Water Content: While a small amount of water is necessary for the hydrolysis of the methoxy (B1213986) groups of PTMS, excess water in the reaction solvent can lead to the self-condensation of PTMS in solution, forming polysiloxane aggregates that do not graft onto the silica surface.[1] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Silane Concentration: An excessively high concentration of PTMS can lead to multilayer formation and self-condensation rather than a uniform monolayer on the silica surface. Experiment with a range of PTMS concentrations to find the optimal balance for your specific silica material.
-
Issue 2: Poor Reproducibility of Grafting Results
-
Q: I am observing significant variability in grafting density between batches, even when I follow the same protocol. What could be causing this inconsistency?
A: Poor reproducibility often stems from subtle variations in experimental conditions that are not adequately controlled. The hydration state of the silica, the precise pH of the reaction mixture, and the age and quality of the PTMS reagent can all contribute to inconsistent outcomes.
Troubleshooting Steps:
-
Standardize Silica Pre-treatment: Ensure a consistent pre-treatment protocol for your silica. This includes standardizing the drying time and temperature to maintain a consistent surface hydration level.
-
Control pH: The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.[2][3] Small fluctuations in pH can lead to variations in grafting density. Consider using a buffered solvent system to maintain a stable pH throughout the reaction.
-
Reagent Quality: Use fresh, high-purity PTMS for each experiment. Over time, PTMS can hydrolyze upon exposure to atmospheric moisture, affecting its reactivity. Store PTMS under anhydrous and inert conditions.
-
Issue 3: Evidence of PTMS Self-Condensation (Homopolymerization)
-
Q: My characterization data (e.g., FTIR, SEM) suggests the presence of aggregated PTMS polymers in addition to surface-grafted molecules. How can I prevent this?
A: Self-condensation, or homopolymerization, of PTMS occurs when hydrolyzed silane molecules react with each other in solution rather than with the silanol groups on the silica surface.[4] This is a competing reaction that reduces grafting efficiency and can lead to the formation of undesirable deposits on your substrate.
Troubleshooting Steps:
-
Controlled Water Addition: Carefully control the amount of water available for hydrolysis. The ideal scenario is to have just enough water to facilitate the hydrolysis of the methoxy groups without promoting excessive self-condensation. This can be achieved by using anhydrous solvents and controlling the humidity of the reaction environment.
-
Reaction Kinetics: Favor conditions that promote the reaction between the hydrolyzed PTMS and the silica surface over the self-condensation reaction. This can sometimes be achieved by adjusting the pH. Acidic conditions tend to favor hydrolysis, while basic conditions can accelerate condensation.[5][6]
-
Gradual Reagent Addition: Instead of adding all the PTMS at once, a slow, dropwise addition to the silica suspension can help to maintain a low concentration of hydrolyzed PTMS in the solution at any given time, thereby reducing the likelihood of self-condensation.
-
Quantitative Data on Grafting Parameters
The efficiency of PTMS grafting on silica is influenced by several key experimental parameters. The following tables summarize the impact of these parameters on grafting density.
Table 1: Effect of Reaction Temperature on Grafting Efficiency
| Reaction Temperature (°C) | Grafting Density (molecules/nm²) | Observations |
| 25 (Room Temperature) | Low to Moderate | Slower reaction kinetics may require longer reaction times. |
| 60-80 | Moderate to High | Often represents a good balance between reaction rate and minimizing side reactions.[7] |
| >100 | High (with potential for side reactions) | Increased reaction rate, but may also promote self-condensation and multilayer formation.[7] |
Table 2: Influence of pH on Grafting Efficiency
| pH of Reaction Medium | Grafting Efficiency | Key Considerations |
| Acidic (pH 4-5) | High | Promotes rapid hydrolysis of methoxy groups, making silanols available for reaction with the surface.[2][3] |
| Neutral (pH ~7) | Low | The rates of both hydrolysis and condensation are at a minimum.[8] |
| Basic (pH 9-10) | Moderate to High | Accelerates the condensation reaction, but can also increase the rate of self-condensation if not controlled.[3] |
Table 3: Impact of PTMS Concentration on Surface Coverage
| PTMS Concentration (in solvent) | Surface Coverage | Potential Issues |
| Low (e.g., <1% v/v) | Sub-monolayer to monolayer | May result in incomplete surface coverage if the concentration is too low. |
| Moderate (e.g., 1-5% v/v) | Monolayer | Often the optimal range for achieving a uniform monolayer. |
| High (e.g., >5% v/v) | Multilayer, potential for aggregates | Increased likelihood of self-condensation and the formation of a non-uniform, thick polymer layer.[3] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the efficient grafting of this compound onto a silica substrate.
1. Materials and Reagents:
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Silica substrate (e.g., silica nanoparticles, silicon wafers)
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This compound (PTMS), 97% or higher purity
-
Anhydrous Toluene or Ethanol (B145695)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment, optional)
-
Ammonia solution (for pH adjustment, optional)
-
Nitrogen or Argon gas (for inert atmosphere)
2. Equipment:
-
Round-bottom flask or reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Schlenk line or glove box (for maintaining inert atmosphere)
-
Centrifuge (for nanoparticle separation)
-
Sonicator
-
Oven
3. Detailed Experimental Procedure:
Step 1: Silica Substrate Preparation and Activation
-
Cleaning: Thoroughly clean the silica substrate to remove any organic contaminants. For silica nanoparticles, this can be achieved by sonication in a series of solvents such as acetone, ethanol, and finally deionized water. For silicon wafers, a standard cleaning procedure (e.g., RCA clean) is recommended.
-
Activation: To maximize the number of surface silanol groups, an activation step is crucial.
-
Thermal Activation: Dry the silica particles in an oven at 120-150°C for at least 4 hours to remove physically adsorbed water.
-
Chemical Activation (Optional): For a more rigorous activation, treat the silica with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood. After treatment, rinse the silica extensively with deionized water until the pH is neutral.
-
Step 2: Silanization Reaction
-
Setup: Assemble the reaction apparatus (round-bottom flask, condenser) and ensure it is clean and dry. If using an inert atmosphere, purge the system with nitrogen or argon.
-
Silica Dispersion: Disperse the activated silica substrate in the chosen anhydrous solvent (e.g., toluene) in the reaction flask. Sonication may be used to ensure a uniform dispersion.
-
PTMS Solution Preparation: In a separate, dry container, prepare a solution of PTMS in the anhydrous solvent. The concentration will depend on the desired surface coverage (refer to Table 3).
-
Hydrolysis (Controlled): To initiate the hydrolysis of the methoxy groups on the PTMS, a controlled amount of water is needed. This can be achieved by using a solvent with a known, low water content, or by adding a small, precise amount of water to the PTMS solution and allowing it to pre-hydrolyze for a short period (e.g., 30 minutes) before adding it to the silica dispersion. The molar ratio of water to PTMS is a critical parameter to control.
-
Grafting Reaction: Slowly add the PTMS solution to the stirring silica dispersion. Heat the reaction mixture to the desired temperature (refer to Table 1) and allow it to react for a specified time (typically 2-24 hours).
Step 3: Post-Reaction Work-up
-
Separation: After the reaction is complete, cool the mixture to room temperature. For silica nanoparticles, separate them from the solution by centrifugation. For larger substrates, simply remove them from the reaction solution.
-
Washing: Wash the PTMS-grafted silica multiple times with the reaction solvent (e.g., toluene) to remove any unreacted PTMS and physisorbed molecules. A final wash with a more polar solvent like ethanol can also be performed.
-
Drying: Dry the functionalized silica in an oven at a moderate temperature (e.g., 80-100°C) for several hours to remove any remaining solvent.
Step 4: Characterization
-
Confirm the successful grafting of PTMS onto the silica surface using appropriate characterization techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks corresponding to the phenyl group.
-
Thermogravimetric Analysis (TGA): Quantify the amount of grafted PTMS by measuring the weight loss upon thermal decomposition of the organic phenyl groups.
-
X-ray Photoelectron Spectroscopy (XPS): Determine the elemental composition of the surface to confirm the presence of carbon and silicon from the PTMS.
-
Contact Angle Measurement: Assess the change in surface hydrophobicity after grafting.
-
Visualizing the Process: Diagrams
The following diagrams illustrate the key chemical reactions and a typical experimental workflow for PTMS grafting on silica.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Alkoxysilane Assembly on Silica Surfaces: Grafting versus Homo-Condensation in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 7. Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. afinitica.com [afinitica.com]
Technical Support Center: Phenyltrimethoxysilane (PTMS) Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyltrimethoxysilane (PTMS) films. The following sections offer insights into controlling layer thickness and addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thickness of a spin-coated PTMS film?
A1: The final thickness of a spin-coated this compound (PTMS) film is primarily determined by a combination of solution properties and processing parameters. Key factors include the concentration of the PTMS solution, the spin speed (angular velocity), and the duration of the spinning process. Higher concentrations of PTMS in the solvent will generally result in thicker films, while higher spin speeds and longer spinning times lead to thinner films due to greater centrifugal force and fluid shearing.
Q2: How does the hydrolysis and condensation of PTMS affect film formation?
A2: The formation of a stable PTMS film is dependent on the hydrolysis of its methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-OH), followed by the condensation of these silanol groups to form a cross-linked siloxane (Si-O-Si) network. The extent of these reactions prior to and during deposition can impact the solution viscosity and the final film structure. Incomplete hydrolysis may lead to a less stable film, while excessive condensation in the solution before coating can result in the formation of aggregates and a non-uniform film.
Q3: What is the role of curing in the preparation of PTMS films?
A3: Curing is a critical step that promotes the condensation of residual silanol groups within the deposited film, leading to a more densely cross-linked and stable siloxane network. The curing temperature and duration can influence the final film thickness and its mechanical and chemical properties. Higher curing temperatures can lead to further densification and a slight reduction in film thickness.
Q4: Can PTMS films be deposited using methods other than spin coating?
A4: Yes, besides spin coating, PTMS films can also be deposited using other techniques such as dip coating and chemical vapor deposition (CVD). In dip coating, the substrate is withdrawn from a PTMS solution at a controlled speed, and the film thickness is influenced by the withdrawal speed, solution viscosity, and solvent evaporation. Chemical vapor deposition involves the reaction of vaporized PTMS with a prepared substrate surface in a controlled environment, which is suitable for creating conformal coatings on complex geometries.
Troubleshooting Guide
This guide addresses common problems encountered during the deposition of PTMS films and provides potential causes and solutions.
| Problem | Possible Causes | Suggested Solutions |
| Poor Film Uniformity (streaks, haze, patchiness) | 1. Improper solution dispensing.2. Incorrect spin speed or acceleration.3. Contaminated substrate.4. Premature hydrolysis and condensation in the solution.5. High ambient humidity. | 1. Dispense the solution at the center of the substrate.2. Optimize spin speed and acceleration for even spreading.3. Ensure thorough substrate cleaning and hydroxylation.4. Prepare fresh silane (B1218182) solution before each use.5. Perform spin coating in a controlled, low-humidity environment.[1] |
| Film Peeling or Delamination | 1. Incomplete curing.2. Poor substrate surface preparation (insufficient hydroxyl groups).3. Contamination at the substrate-film interface. | 1. Increase curing time or temperature within the recommended range.2. Ensure the substrate hydroxylation step is effective.3. Re-clean the substrate using appropriate solvents and/or plasma treatment. |
| Inconsistent Film Thickness Between Samples | 1. Variations in ambient humidity or temperature.2. Inconsistent solution age or concentration.3. Variations in spin coater parameters. | 1. Perform experiments in a controlled environment.2. Use freshly prepared solution for each batch and verify concentration.3. Calibrate and regularly check the spin coater's speed and acceleration. |
| Presence of Pinholes or Comet Streaks | 1. Particulate contamination on the substrate or in the solution.2. Aggregation of silane in the solution. | 1. Filter the PTMS solution before use. Ensure a cleanroom environment for coating.2. Prepare fresh solution and consider reducing the concentration. |
| Hydrophilic Surface After Coating | 1. Incomplete monolayer formation.2. Presence of physically adsorbed (not covalently bonded) silane. | 1. Optimize solution concentration and spin coating parameters.2. Perform a thorough solvent rinse after deposition and before final curing. |
Data Presentation: Factors Affecting PTMS Film Thickness
The following tables provide illustrative quantitative data on how different experimental parameters can affect the thickness of PTMS films. This data is based on general trends observed for organosilane films and should be used as a guideline for process development.
Table 1: Effect of PTMS Concentration on Film Thickness
| PTMS Concentration in Isopropanol (B130326) (v/v %) | Spin Speed (rpm) | Curing Temperature (°C) | Approximate Film Thickness (nm) |
| 1 | 3000 | 120 | 10 - 20 |
| 2 | 3000 | 120 | 25 - 40 |
| 5 | 3000 | 120 | 60 - 80 |
| 10 | 3000 | 120 | 130 - 160 |
Table 2: Effect of Spin Speed on Film Thickness
| PTMS Concentration in Isopropanol (v/v %) | Spin Speed (rpm) | Curing Temperature (°C) | Approximate Film Thickness (nm) |
| 2 | 1000 | 120 | 50 - 70 |
| 2 | 2000 | 120 | 35 - 50 |
| 2 | 4000 | 120 | 20 - 30 |
| 2 | 6000 | 120 | 15 - 25 |
Table 3: Effect of Curing Temperature on Film Thickness
| PTMS Concentration in Isopropanol (v/v %) | Spin Speed (rpm) | Curing Temperature (°C) | Approximate Film Thickness (nm) |
| 2 | 3000 | 80 | 30 - 40 |
| 2 | 3000 | 120 | 25 - 35 |
| 2 | 3000 | 150 | 20 - 30 |
Experimental Protocols
1. Spin Coating Deposition of PTMS Films
This protocol outlines a general procedure for depositing PTMS films on a silicon wafer.
-
Substrate Preparation:
-
Clean a silicon wafer by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water (10 minutes each).
-
Dry the wafer with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma for 5 minutes or immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the wafer thoroughly with DI water and dry with nitrogen.
-
-
Solution Preparation:
-
Prepare a solution of this compound in an anhydrous solvent (e.g., isopropanol or toluene) to the desired concentration (e.g., 1-10% v/v).
-
For controlled hydrolysis, a specific amount of water (e.g., in a 1:3 molar ratio of water to PTMS) can be added to the solution. The solution should be stirred for a set time (e.g., 1-24 hours) to allow for hydrolysis and partial condensation before use. It is recommended to prepare the solution fresh before use.
-
-
Spin Coating:
-
Place the prepared substrate on the spin coater chuck.
-
Dispense the PTMS solution onto the center of the substrate (e.g., 100-500 µL for a 1-inch wafer).
-
Start the spin coater. A two-step process is often used:
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to evenly spread the solution.
-
Thinning Cycle: Ramp up to a higher speed (e.g., 1000-6000 rpm) and spin for 30-60 seconds to achieve the desired thickness.
-
-
After the spin cycle, carefully remove the substrate.
-
-
Curing:
-
Place the coated substrate on a hotplate or in an oven.
-
Cure at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 30-60 minutes) to promote the formation of a stable, cross-linked film.
-
2. Chemical Vapor Deposition (CVD) of PTMS Films
This protocol provides a general method for the vapor deposition of PTMS.
-
System Preparation:
-
Ensure the CVD reactor, vacuum pump, and precursor delivery lines are clean and leak-tight.
-
Place the cleaned and hydroxylated substrate inside the reactor.
-
-
Deposition Process:
-
Evacuate the reactor to a base pressure of a few Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 150°C).
-
Heat the PTMS precursor in a bubbler to a temperature that provides sufficient vapor pressure (e.g., 60-80°C).
-
Introduce the PTMS vapor into the reactor using a carrier gas (e.g., dry nitrogen or argon) for a set deposition time. The flow rate of the carrier gas and the deposition time will influence the film thickness.
-
After deposition, stop the precursor flow and allow the substrate to cool under vacuum or in an inert atmosphere.
-
Visualizations
References
Technical Support Center: Phenyltrimethoxysilane Hydrolysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the control of the hydrolysis rate of Phenyltrimethoxysilane (PTMS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
Issue 1: Hydrolysis reaction is too slow.
-
Possible Causes:
-
Neutral pH of the reaction medium.
-
Low reaction temperature.
-
Absence of a suitable catalyst.
-
Use of a non-polar solvent or insufficient water.
-
Low concentration of reactants.
-
-
Troubleshooting Steps:
-
Adjust pH: The hydrolysis rate of alkoxysilanes is slowest at a neutral pH of around 7.[1] The reaction is catalyzed by both acids and bases.[2] For non-amino silanes, adjusting the pH to a range of 3 to 5 with an acid like HCl or acetic acid can significantly accelerate the hydrolysis.[3][4]
-
Increase Temperature: Like most chemical reactions, increasing the temperature will increase the rate of hydrolysis.[3][5]
-
Introduce a Catalyst:
-
Acid Catalysts: HCl and acetic acid are commonly used.[4] Acid catalysis proceeds by protonation of the alkoxy group, making it a better leaving group.[6]
-
Base Catalysts: Ammonia or other amines can be used. Base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[2]
-
Organometallic Catalysts: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and metal acetylacetonates (B15086760) can catalyze hydrolysis, especially in non-aqueous solutions.[7] Rare earth metal salts like europium (III) triflate have also been shown to be effective catalysts.[8]
-
-
Optimize Solvent System: The choice of solvent is crucial.[5] Using a co-solvent like ethanol (B145695) or methanol (B129727) can improve the solubility of PTMS in water.[7] The presence of water is essential for hydrolysis to occur.[6]
-
Increase Reactant Concentration: A higher concentration of the silane (B1218182) coupling agent will generally speed up the hydrolysis reaction.[3]
-
Issue 2: Precipitate or gel forms prematurely.
-
Possible Causes:
-
The condensation reaction is proceeding too quickly relative to the hydrolysis.
-
Inappropriate pH, which favors condensation.
-
High concentration of silane.
-
-
Troubleshooting Steps:
-
Control pH: The rate of condensation is also pH-dependent. Under acidic conditions, hydrolysis is generally faster than condensation, which can help to prevent premature gelation.[1][9] In contrast, in a basic medium, condensation of partially hydrolyzed alkoxysilanes may occur before complete hydrolysis.[1]
-
Manage Temperature: While higher temperatures increase the hydrolysis rate, they also accelerate the condensation rate.[5] A moderate temperature should be chosen to balance these two effects.
-
Adjust Catalyst: The type of catalyst can influence the relative rates of hydrolysis and condensation. For example, using acetic acid as a catalyst with an excess of water can lead to the completion of hydrolysis before significant polycondensation begins.[4]
-
Control Water Concentration: The water-to-silane ratio is a key factor.[10] While sufficient water is needed for hydrolysis, an excessive amount in the presence of certain catalysts can accelerate condensation.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Causes:
-
Variability in starting material purity.
-
Inconsistent pH or temperature control.
-
Atmospheric moisture affecting the reagents.
-
Differences in mixing or addition rates.
-
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure the PTMS, solvents, and water are of high purity.
-
Precise Control of Reaction Conditions: Maintain tight control over pH, temperature, and reactant concentrations. Use a temperature-controlled reaction vessel and a calibrated pH meter.
-
Work in a Controlled Atmosphere: Handle PTMS and prepare solutions in a dry atmosphere (e.g., under nitrogen or argon) to prevent uncontrolled hydrolysis from atmospheric moisture.
-
Standardize Procedures: Follow a consistent and detailed experimental protocol, including the order and rate of reagent addition and stirring speed.
-
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of this compound (PTMS) hydrolysis?
A1: The hydrolysis of PTMS is a multi-step process. First, the three methoxy (B1213986) groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH) in the presence of water to form silanols and release methanol.[11] This is the hydrolysis step. These reactive silanol (B1196071) groups can then react with each other to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually a crosslinked silicone resin.[11] This second step is called condensation.
Q2: How does pH affect the hydrolysis rate of PTMS?
A2: The pH of the solution has a significant impact on the hydrolysis rate. The rate is at its minimum at a neutral pH (around 7) and is accelerated by both acidic and basic conditions.[1][2] Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group.[6] Under basic conditions, it proceeds via nucleophilic attack by a hydroxide ion on the silicon atom.[2]
Q3: What catalysts can be used to control the hydrolysis of PTMS?
A3: A variety of catalysts can be used, including:
-
Acids: Hydrochloric acid (HCl) and acetic acid are common choices.[4]
-
Bases: Ammonia and various amines can be used.
-
Organometallic compounds: Organotin compounds like dibutyltin dilaurate (DBTDL) are effective.[7]
-
Rare earth metal salts: Salts like europium (III) triflate can also catalyze the reaction.[8]
Q4: What is the role of the solvent in PTMS hydrolysis?
A4: The solvent plays a critical role in the hydrolysis of PTMS. Since PTMS is hydrophobic, a co-solvent like ethanol or methanol is often used to increase its solubility in the aqueous reaction medium.[7] The choice of solvent can also influence the reaction rate.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: Several analytical techniques can be used to monitor the hydrolysis of PTMS in situ:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of methoxy protons and the appearance of methanol protons.[7] ²⁹Si NMR is a direct method to observe the changes in the silicon environment as hydrolysis and condensation proceed.[7][12]
-
Fourier Transform Infrared (FTIR) Spectroscopy: The reaction can be followed by observing the decrease in the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band for the Si-OH stretch (around 3700-3200 cm⁻¹).[12]
-
Raman Spectroscopy: This technique can also provide information about the hydrolysis and condensation reactions.[13]
Q6: Does the phenyl group affect the hydrolysis rate?
A6: Yes, the organic group attached to the silicon atom influences the hydrolysis rate. The phenyl group is an electron-withdrawing group, which can affect the electron density at the silicon atom and thus its susceptibility to nucleophilic attack.[14] The bulky nature of the phenyl group can also introduce steric effects.[4]
Quantitative Data
The rate of hydrolysis is highly dependent on the specific experimental conditions. The following table summarizes some reported kinetic data for the hydrolysis of this compound and related compounds for comparative purposes.
| Silane | Catalyst | Solvent | Temperature | Rate Constant (k) | Reference |
| This compound | K₂CO₃ | THF / Water | N/A | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [15] |
| Phenyltriethoxysilane | Acidic Media | N/A | N/A | Kinetic characteristics studied via ²⁹Si NMR | [14] |
| Phenyltriethoxysilane | HCl | Ethanol / Water | N/A | Hydrolysis and polycondensation occur simultaneously | [4] |
| Phenyltriethoxysilane | Acetic Acid | Ethanol / Water | N/A | Polycondensation proceeds after hydrolysis is complete | [4] |
Experimental Protocols
Protocol 1: Monitoring PTMS Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Add a known amount of water and the chosen catalyst (e.g., a small amount of acid or base).
-
Include an internal standard with a known concentration for quantitative analysis.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after mixing the components (t=0).
-
Continue to acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signal corresponding to the methoxy protons of PTMS and the signal of the methyl protons of the methanol byproduct.
-
Plot the concentration of PTMS and methanol as a function of time to determine the reaction kinetics.
-
Protocol 2: In-situ Monitoring of PTMS Hydrolysis using FTIR Spectroscopy
-
Instrumentation:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
-
Reaction Setup:
-
In a reaction vessel, mix the PTMS, solvent, water, and catalyst.
-
Immerse the ATR probe into the reaction mixture.
-
-
Data Acquisition:
-
Record an initial FTIR spectrum of the mixture.
-
Continuously record spectra over time.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the Si-O-C stretching band (around 1080-1100 cm⁻¹) and the increase in the broad absorbance of the Si-OH stretching band (around 3200-3600 cm⁻¹).[16]
-
The concentration of the silane can be determined at different time points to calculate the reaction rate.[16]
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for PTMS hydrolysis issues.
Caption: Experimental workflow for monitoring PTMS hydrolysis.
References
- 1. afinitica.com [afinitica.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dakenchem.com [dakenchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Phenyltrimethoxysilane (PTMS) Sol-Gel Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during Phenyltrimethoxysilane (PTMS) sol-gel reactions.
Troubleshooting Guide: Avoiding Premature Gelation
Premature gelation is a common issue in PTMS sol-gel synthesis, leading to unusable materials and inconsistent results. This guide outlines potential causes and their corresponding solutions to maintain a stable sol.
| Problem | Potential Cause | Recommended Solution |
| Rapid Gelation Upon Water/Catalyst Addition | High rate of hydrolysis and condensation reactions. | - Control Water Addition: Add water slowly and dropwise to the PTMS/solvent mixture under vigorous stirring to ensure homogeneity and control the reaction rate. - Dilution: Increase the solvent-to-precursor ratio to lower the concentration of reactive species.[1] - Temperature Control: Conduct the reaction at a lower temperature (e.g., room temperature or below) to slow down reaction kinetics.[2][3] |
| Inconsistent Gelation Times | Fluctuations in ambient moisture, temperature, or inaccuracies in measurements. | - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4] - Consistent Environment: Maintain a consistent reaction temperature using a water or oil bath.[3] - Accurate Measurements: Use precise measurement tools for all reagents. |
| Gelation During Storage | Continued condensation reactions in the sol. | - pH Adjustment: Adjust the pH of the sol to a range where condensation is slower. For silanes, the rate of condensation is slowest around pH 4.[5] - Low Temperature Storage: Store the sol at a low temperature (e.g., in a refrigerator) to significantly reduce the rate of condensation. |
| Localized Gel Formation | Poor mixing and localized high concentrations of water or catalyst. | - Vigorous Stirring: Ensure continuous and vigorous stirring throughout the addition of reagents and during the initial reaction period. - Solvent Choice: Use a mutual solvent, like an alcohol, to ensure the immiscible alkoxide and water remain in a single phase.[6] |
| Effect of Catalyst | The type and concentration of the catalyst significantly affect hydrolysis and condensation rates. | - Acid Catalysis: Acid catalysts (e.g., HCl, acetic acid) generally lead to faster hydrolysis than condensation, resulting in more linear or weakly branched polymers, which can delay gelation.[7][8] - Base Catalysis: Base catalysts (e.g., NH₄OH) tend to promote condensation over hydrolysis, leading to more highly cross-linked structures and potentially faster gelation.[8] - Catalyst Concentration: Use the minimum effective concentration of the catalyst. Higher concentrations accelerate both hydrolysis and condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature gelation in PTMS sol-gel reactions?
A1: Premature gelation in PTMS sol-gel reactions is primarily caused by rapid and uncontrolled hydrolysis and condensation rates.[8] this compound has three reactive methoxy (B1213986) groups that, in the presence of water and a catalyst, hydrolyze to form silanol (B1196071) groups (Si-OH).[9] These silanol groups then undergo condensation to form siloxane (Si-O-Si) bonds, creating a three-dimensional network that results in gelation.[9] Factors that accelerate these reactions, such as high water content, high catalyst concentration, and elevated temperatures, can lead to premature gelation.[2][10][11]
Q2: How does the water-to-silane ratio affect gelation?
A2: The molar ratio of water to silane (B1218182) (PTMS) is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, an excess of water can significantly accelerate the hydrolysis rate, leading to a rapid increase in the concentration of reactive silanol groups and promoting faster condensation and gelation.[12][13] Conversely, too little water will result in incomplete hydrolysis and an unstable sol. It is crucial to carefully control this ratio to achieve the desired reaction kinetics.
Q3: Can the choice of solvent prevent gelation?
A3: Yes, the solvent plays a crucial role. PTMS and water are immiscible, so a mutual solvent, typically an alcohol like ethanol (B145695) or methanol (B129727), is necessary to create a homogeneous reaction mixture.[6] The solvent also serves to dilute the reactants, which can slow down the reaction rate and delay the onset of gelation.[1] The type of alcohol can also influence the reaction kinetics; for instance, methanol can lead to faster hydrolysis rates compared to ethanol for some silanes.[2]
Q4: What is the role of pH in controlling the sol-gel process?
A4: The pH of the solution, determined by the catalyst, has a profound effect on the relative rates of hydrolysis and condensation.[6][14][15]
-
Acidic Conditions (pH < 7): Hydrolysis is generally faster than condensation. This leads to the formation of more linear, less branched polymer chains, which can delay the formation of a rigid gel network.[8] The condensation rate is at a minimum around a pH of 4.[5]
-
Basic Conditions (pH > 7): Condensation is typically faster than hydrolysis. This results in the formation of more compact, highly branched, and cross-linked structures, which often leads to faster gelation.[8]
Q5: My sol turned cloudy and formed a precipitate instead of a gel. What happened?
A5: Cloudiness and precipitation are often signs of uncontrolled, rapid condensation, especially under neutral or less acidic conditions.[1] This can happen if the concentration of the precursor is too high or if the pH is in a range that favors rapid particle growth and aggregation over the formation of a continuous gel network. To avoid this, ensure proper dilution, use a suitable catalyst to control the pH, and maintain vigorous stirring.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable PTMS Sol
This protocol provides a baseline for preparing a stable PTMS sol, which can be modified for specific applications.
-
Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and then rinsing with deionized water. Dry the substrate with a stream of nitrogen.[16]
-
Solution Preparation:
-
In a clean, dry flask, add the desired amount of this compound (PTMS) to the chosen solvent (e.g., ethanol).
-
Stir the mixture vigorously using a magnetic stirrer.
-
-
Hydrolysis:
-
Prepare a separate solution of deionized water, solvent, and the chosen catalyst (e.g., hydrochloric acid or ammonium (B1175870) hydroxide).
-
Add the water/catalyst solution to the PTMS solution dropwise while maintaining vigorous stirring.
-
-
Aging:
-
After the complete addition of the water/catalyst solution, allow the sol to stir for a specified period (e.g., 1-24 hours) at a controlled temperature. This aging step allows for the controlled progression of hydrolysis and condensation.
-
-
Storage:
-
If not used immediately, store the sol in a sealed container at a low temperature (e.g., 4 °C) to slow down further reactions.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Effect on Gelation |
| Water : PTMS Molar Ratio | 1.5 - 4 | Higher ratios increase hydrolysis rate, potentially leading to faster gelation.[6][12] |
| Catalyst (Acidic, e.g., HCl) | pH 2-4 | Promotes slower condensation, delaying gelation.[5] |
| Catalyst (Basic, e.g., NH₄OH) | pH 8-10 | Promotes rapid condensation, leading to faster gelation. |
| Temperature | 20 - 40 °C | Higher temperatures accelerate both hydrolysis and condensation.[2][3] |
| PTMS Concentration | 0.1 - 1 M in solvent | Higher concentrations can lead to faster gelation.[12] |
Visualizations
PTMS Sol-Gel Reaction Pathway
Caption: Reaction pathway for the hydrolysis and condensation of this compound.
Experimental Workflow to Avoid Premature Gelation
Caption: Workflow for controlled PTMS sol-gel synthesis to prevent premature gelation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. webbut.unitbv.ro [webbut.unitbv.ro]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. dakenchem.com [dakenchem.com]
- 10. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Phenyltrimethoxysilane: A Comparative Guide to Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science, the interface between organic and inorganic materials is a critical frontier. Silane (B1218182) coupling agents are the molecular bridges that enable durable and high-performance composites, adhesives, and coatings. Among these, Phenyltrimethoxysilane (PTMS) stands out for its unique aromatic structure, imparting distinct properties compared to other commonly used silane coupling agents. This guide provides an objective comparison of PTMS with other silanes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal agent for your research and development needs.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is determined by its ability to enhance adhesion, improve mechanical properties of composites, and modify surface characteristics. This section provides a comparative overview of this compound against other common silanes, with quantitative data summarized for clarity.
Surface Modification: Hydrophobicity
The hydrophobicity of a treated surface is a key indicator of the effectiveness of the silane coupling agent in altering surface energy. This is typically quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity.
A comparative study on the water contact angles of various silane-modified silicon dioxide surfaces provides valuable insights into the performance of this compound (represented by its ethoxy analog, Phenyltriethoxysilane or PTS) relative to other silanes.
| Silane Coupling Agent | Abbreviation | Water Contact Angle (°) |
| Phenyltriethoxysilane | PTS | 73[1] |
| (3-Aminopropyl)triethoxysilane | APTES | Not specified |
| Chlorotrimethylsilane | - | Not specified |
| Methyltrichlorosilane | MTS | 140[1] |
| Octyltriethoxysilane (C8) | OTS-8 | 99[1] |
| Octadecyltrichlorosilane (C18) | OTS-18 | 104-106[1] |
| Unmodified SiO₂ | - | 25[1] |
Table 1: Comparison of water contact angles on silane-modified SiO₂ surfaces.
The data indicates that while Phenyltriethoxysilane significantly increases the hydrophobicity of the silica (B1680970) surface compared to the unmodified substrate, long-chain alkylsilanes like octyl- and octadecyl-silanes, and particularly methyltrichlorosilane, can impart even greater water repellency.[1] The phenyl group in PTMS provides a moderate level of hydrophobicity, which can be advantageous in applications where a balance between hydrophobicity and compatibility with polar resins is required.
Adhesion Promotion
The primary function of a silane coupling agent is to improve the adhesion between an inorganic substrate and an organic polymer matrix. This is often quantified by measuring the shear bond strength of an adhesive joint.
While direct comparative studies with a broad range of silanes are limited, a study on the adhesion of a resin composite to silica-coated titanium provides some context. Although this compound was not directly tested, the data for other functional silanes can be used for inference. For instance, a blend of 3-acryloxypropyltrimethoxysilane and a crosslinking silane yielded a shear bond strength of 11.3 MPa.[2] The performance of this compound in similar systems would be influenced by the reactivity of its phenyl group with the specific polymer matrix.
Reinforcement in Polymer Composites
Silane coupling agents are crucial for enhancing the mechanical properties of filled polymer composites by improving the dispersion of the filler and strengthening the filler-matrix interface.
In a study on kenaf fiber reinforced poly(lactic acid)/poly(butylene adipate-co-terephthalate) blends, the addition of (3-aminopropyl)trimethoxysilane (APTMS) and (3-aminopropyl)triethoxysilane (APTES) significantly improved mechanical properties.[3] For instance, the tensile strength increased by up to 42.46%, flexural strength by 62.71%, and impact strength by 22.00% with the addition of APTMS.[3] While direct comparative data for PTMS in the same composite system is not available, the phenyl group of PTMS is known to enhance thermal stability and can improve compatibility with aromatic polymer matrices.[4]
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate assessment of material performance. This section outlines typical protocols for the key experiments cited in this guide.
Protocol for Surface Treatment with Silane Coupling Agents
This protocol describes a common method for treating glass fibers with a silane coupling agent.
Materials:
-
Glass fibers
-
Silane coupling agent (e.g., this compound)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Beakers
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Cleaning: The glass fibers are first fired at 500°C for 2 hours in an ambient atmosphere to burn off any organic sizing agents on their surface.[5]
-
Solution Preparation: A 1 wt% solution of the silane coupling agent is prepared in a co-solvent of methanol and deionized water (e.g., 80/20 wt% ratio).[5] For many silanes, the pH of the solution is adjusted to between 3.5 and 5.5 with acetic acid to promote hydrolysis.[6][7]
-
Hydrolysis: The silane solution is stirred for approximately 30 minutes to allow for the hydrolysis of the methoxy (B1213986) or ethoxy groups to silanols.[5][6]
-
Immersion: The cleaned glass fibers are immersed in the hydrolyzed silane solution for a set period, typically 30 minutes.[5][6]
-
Drying and Curing: The treated fibers are then dried in an oven at 110°C for a short period (e.g., 5-30 minutes) followed by a longer curing period at room temperature (e.g., 24 hours) or a higher temperature bake.[5][6][7]
Experimental Workflow for Silane Surface Treatment
Caption: Workflow for surface treatment of substrates with silane coupling agents.
Protocol for Measuring Water Contact Angle
The sessile drop method is a common technique for determining the static contact angle of a liquid on a solid surface.
Equipment:
-
Contact angle goniometer with a light source and camera
-
Microsyringe for dispensing droplets
-
Vibration-free table
Procedure:
-
Sample Preparation: The silane-treated substrate is placed on the sample stage of the goniometer.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the microsyringe onto the surface of the substrate.
-
Image Capture: A high-resolution image of the droplet profile is captured as soon as the droplet stabilizes on the surface.
-
Angle Measurement: The software of the contact angle goniometer is used to analyze the captured image and determine the angle formed at the three-phase (solid-liquid-gas) contact point.
-
Replication: The measurement is repeated at multiple locations on the surface and on several replicate samples to ensure statistical significance.
Protocol for Shear Bond Strength Testing
This protocol outlines a typical procedure for evaluating the adhesion strength of a bonded joint.
Materials and Equipment:
-
Substrates (e.g., metal plates, ceramic blocks)
-
Silane coupling agent
-
Adhesive (e.g., resin composite)
-
Universal testing machine with a shear test fixture
Procedure:
-
Substrate Preparation: The surfaces of the substrates to be bonded are cleaned and treated with the silane coupling agent according to the protocol described above.
-
Bonding: The adhesive is applied to the treated surface of one substrate, and the second substrate is brought into contact to form a lap shear or butt joint with a defined bond area.
-
Curing: The adhesive is cured according to the manufacturer's instructions.
-
Testing: The bonded specimen is mounted in the shear test fixture of the universal testing machine. A shear load is applied at a constant crosshead speed until the bond fails.
-
Data Analysis: The shear bond strength is calculated by dividing the maximum load at failure by the bond area, typically expressed in Megapascals (MPa).
Signaling Pathways and Mechanisms
The effectiveness of silane coupling agents stems from their dual-functional nature, allowing them to form a stable bridge between inorganic and organic materials.
Mechanism of Silane Coupling
Caption: General mechanism of action for silane coupling agents at the interface.
-
Hydrolysis: The alkoxy groups (e.g., methoxy) on the silicon atom of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).[4]
-
Condensation and Bonding to the Inorganic Surface: The silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, silica, metal oxides) to form stable, covalent Si-O-Substrate bonds. They can also self-condense to form a polysiloxane network at the interface.
-
Interaction with the Organic Matrix: The organofunctional group ('R' group) of the silane, which is tailored to be compatible with the polymer matrix, interacts with the organic resin. This interaction can be through covalent bonding (if the 'R' group is reactive, e.g., vinyl, epoxy, amino) or through physical entanglement and the formation of interpenetrating polymer networks.
In the case of This compound , the phenyl group is the organofunctional component. While not as reactive as epoxy or amino groups, the phenyl group can enhance thermal stability and provide good compatibility with aromatic polymers like polyesters and polycarbonates.[4] Its moderate hydrophobicity also makes it a suitable choice for applications requiring a balance of water repellency and adhesion to various resins.
Conclusion
This compound is a versatile silane coupling agent that offers a unique combination of thermal stability and moderate hydrophobicity due to its aromatic phenyl group. While long-chain alkylsilanes may provide superior water repellency, and silanes with reactive functional groups like amino or epoxy moieties can offer stronger covalent bonding to specific polymer matrices, PTMS is a valuable tool for researchers working with aromatic polymers or in applications where high thermal resistance is critical. The selection of the optimal silane coupling agent will always depend on the specific substrates, polymer matrix, and performance requirements of the application. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the development of advanced materials.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of (3-aminopropyl) trimethoxysilane and (3-aminopropyl) triethoxysilane on mechanical, thermal and morphological properties of kenaf fiber reinforced poly(lactic acid)/poly(butylene adipate-co-trerephthalate) blends - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. dakenchem.com [dakenchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
A Comparative Guide to Phenyltrimethoxysilane-Treated Surfaces for Researchers and Drug Development Professionals
An in-depth analysis of Phenyltrimethoxysilane (PTMS) for surface modification, offering a comparative perspective against other common silanizing agents. This guide provides supporting experimental data and detailed protocols to inform material selection and experimental design in scientific research and drug development.
This compound (PTMS) is an organosilicon compound widely utilized for the hydrophobic modification of surfaces. Its phenyl group imparts significant non-polar characteristics, making it an effective agent for increasing the water repellency of various substrates. This property is crucial in a multitude of applications, from enhancing the dispersion of inorganic fillers in polymer matrices to creating biocompatible and non-fouling surfaces for medical devices.[1][2] This guide offers a comparative overview of the surface characteristics imparted by PTMS and other commonly used silane (B1218182) coupling agents, supported by quantitative data from various analytical techniques.
Performance Comparison: this compound vs. Alternative Silanes
The selection of a silane coupling agent is dictated by the desired surface properties, such as hydrophobicity, surface energy, and chemical functionality. This section provides a quantitative comparison of surfaces treated with PTMS against those modified with other common silanes, including aminosilanes like (3-Aminopropyl)triethoxysilane (APTES) and alkylsilanes like Octadecyltrimethoxysilane (OTS).
Surface Wettability and Energy
A key indicator of successful hydrophobic surface modification is the static water contact angle. A higher contact angle signifies greater hydrophobicity. The surface free energy, which can be calculated from contact angle measurements with different liquids, provides further insight into the surface's polarity and dispersive characteristics.[3][4][5]
| Silane Coupling Agent | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) | Reference |
| This compound (PTMS) | Silica (B1680970) | ~73 | Not specified | [6] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 40 - 65 | Not specified | [7] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | 93.6 | Not specified | [8] |
| Octadecyltrichlorosilane (OTS) | Silica | ~104 | Not specified | [6] |
| Octadecyltrichlorosilane (OTS) | PET Fabric | 152.4 ± 0.8 | Not specified | [9] |
| Untreated | Silica | ~25 | Not specified | [6] |
| Untreated | Glass | ≤ 5 to 30 | Not specified | [7] |
Note: The variability in reported contact angles can be attributed to differences in substrate preparation, silane concentration, reaction time, and temperature.
Surface Chemistry: Elemental Composition (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides the elemental composition and chemical state of the top few nanometers of a surface. This data is crucial for confirming the successful deposition of the silane layer and determining the density of functional groups.[10][11]
| Silane Coupling Agent | Substrate | Atomic Concentration (%) | Reference |
| C 1s | N 1s | ||
| This compound (PTMS) treated | Alumina | - | - |
| (3-Aminopropyl)triethoxysilane (APTES) | PDMS | - | 6.2 |
| (3-Aminopropyl)triethoxysilane (APTES) | Aluminum | 33.64 | 2.38 |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Silica | - | Present |
Note: The presence of nitrogen (N 1s) is a key indicator of successful APTES deposition. For PTMS, an increase in the carbon-to-silicon ratio would be expected.
Surface Topography: Roughness (AFM)
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a surface, allowing for the quantification of surface roughness. The morphology of the silane layer, whether a smooth monolayer or aggregated multilayers, can significantly impact its performance.[12][13]
| Silane Coupling Agent | Substrate | Roughness (Rq or Ra, nm) | Observation | Reference |
| This compound (PTMS) treated | - | Not specified | - | - |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | Ra = 0.28 | Formation of a relatively rough layer with islands due to polymerization. | [14] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | rms < 0.15 | Relatively smooth surfaces. | [15] |
| (3-Aminopropyl)dimethylethoxysilane (APDMES) | Silica | - | Self-limited monolayer. | [6] |
| Untreated | Silicon | Ra = 0.09 | Smooth surface. | [14] |
Note: Rq refers to the root mean square roughness, and Ra refers to the arithmetic average roughness.
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible characterization of silane-treated surfaces.
Protocol 1: Surface Modification with this compound (Solution Phase Deposition)
This protocol describes a general procedure for modifying a hydroxylated surface (e.g., glass or silica) with PTMS.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound (PTMS)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Deionized water
-
Detergent
-
Acetone
-
Methanol
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in a detergent solution, followed by rinsing with deionized water, acetone, and methanol. Dry the substrate under a stream of nitrogen or argon gas.
-
Surface Hydroxylation (Optional but Recommended): To enhance the reaction with the silane, the surface can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Silane Solution Preparation: In a moisture-free environment (e.g., a glove box or under an inert atmosphere), prepare a 1-5% (v/v) solution of PTMS in the chosen anhydrous solvent.
-
Silanization: Immerse the cleaned and dried substrate in the PTMS solution. The reaction time can vary from 30 minutes to several hours, and the temperature can be maintained at room temperature or elevated to increase the reaction rate.[16][17]
-
Rinsing: After the desired reaction time, remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrate in an oven at 100-120°C for 1-2 hours to promote the formation of a stable siloxane network on the surface.
-
Final Rinsing and Storage: After curing, sonicate the substrate in the solvent to remove any loosely bound silane. Dry the substrate with nitrogen or argon and store it in a desiccator.
Protocol 2: Water Contact Angle Measurement and Surface Energy Calculation
This protocol outlines the procedure for measuring the static water contact angle and calculating the surface free energy.
Materials and Equipment:
-
Goniometer or contact angle measurement system
-
High-purity deionized water (as the polar liquid)
-
Diiodomethane (B129776) (as the non-polar liquid)
-
Microsyringe
Procedure:
-
Sample Preparation: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully deposit a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture and Angle Measurement: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. The software associated with the goniometer will then calculate the static contact angle.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and calculate the average contact angle.
-
Repeat with Non-Polar Liquid: Repeat steps 2-4 using diiodomethane as the probe liquid.
-
Surface Free Energy Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the surface free energy and its polar and dispersive components using the measured contact angles of the two liquids.[4][18]
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
This protocol provides a general guideline for the XPS analysis of silane-treated surfaces.
Equipment:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Sample Mounting: Mount the silane-treated substrate on the sample holder using a compatible adhesive or clips.
-
Introduction to Vacuum: Introduce the sample into the high-vacuum analysis chamber of the XPS instrument.
-
Survey Scan: Acquire a survey scan (typically 0-1100 eV binding energy) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the elements of interest (e.g., C 1s, O 1s, Si 2p, and N 1s for aminosilanes).
-
Data Analysis: Process the high-resolution spectra to determine the atomic concentrations of the elements and identify their chemical states by peak fitting the core level spectra.
Protocol 4: Atomic Force Microscopy (AFM) Imaging
This protocol describes the basic procedure for obtaining topographic images of silane-treated surfaces.[19][20]
Equipment:
-
Atomic Force Microscope
-
Appropriate AFM probes (e.g., silicon probes for tapping mode)
Procedure:
-
Sample Mounting: Securely mount the silane-treated substrate on the AFM sample stage.
-
Probe Installation: Install a suitable AFM probe in the cantilever holder.
-
Laser Alignment: Align the laser onto the back of the cantilever and position the reflected spot onto the photodetector.
-
Tuning the Cantilever: For tapping mode operation, tune the cantilever to its resonance frequency.
-
Approach and Imaging: Engage the tip with the surface and begin scanning. Adjust the scan parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image.
-
Image Analysis: Use the AFM software to flatten the image and perform roughness analysis (e.g., calculate Rq and Ra values).
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | [gelest.com]
- 3. Calculation of surface free energy (SFE) from contact angle results, measurement of contact angles on solids yields data that reflect the thermodynamics of a liquid/solid interaction.-KINO Scientific Instrument Inc. [surface-tension.org]
- 4. researchgate.net [researchgate.net]
- 5. nanoscience.com [nanoscience.com]
- 6. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. spectraresearch.com [spectraresearch.com]
- 13. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. surfmods.jp [surfmods.jp]
- 17. researchgate.net [researchgate.net]
- 18. 2.2.2. Surface Free Energy Calculation [bio-protocol.org]
- 19. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Phenyltrimethoxysilane and Methyltrimethoxysilane for Researchers and Drug Development Professionals
An in-depth comparison of two pivotal silane (B1218182) coupling agents, Phenyltrimethoxysilane (PTMS) and Methyltrimethoxysilane (MTMS), reveals distinct performance characteristics crucial for advanced material formulation. This guide provides a comparative analysis of their physical and chemical properties, performance in key applications, and detailed experimental protocols to support researchers, scientists, and drug development professionals in their material selection process.
This compound and Methyltrimethoxysilane are both versatile organosilicon compounds widely employed as crosslinking agents, surface modifiers, and precursors for silicone resins. Their fundamental reactivity stems from the three methoxy (B1213986) groups attached to the silicon atom, which undergo hydrolysis and condensation to form a stable siloxane network (-Si-O-Si-). The key differentiator lies in the organic substituent on the silicon atom: a phenyl group for PTMS and a methyl group for MTMS. This structural difference significantly influences the thermal stability, hydrophobicity, and mechanical properties of the resulting materials.
Executive Summary of Comparative Properties
The selection between this compound and Methyltrimethoxysilane is dictated by the specific performance requirements of the final application. PTMS generally imparts superior thermal stability and hydrophobicity due to the bulky and aromatic nature of the phenyl group. In contrast, MTMS, with its smaller methyl group, can lead to materials with different crosslinking densities and mechanical properties.
| Property | This compound (PTMS) | Methyltrimethoxysilane (MTMS) | Key Differences & Impact on Performance |
| Molecular Formula | C₉H₁₄O₃Si | C₄H₁₂O₃Si | The larger phenyl group in PTMS contributes to a higher molecular weight. |
| Molecular Weight | 198.29 g/mol | 136.22 g/mol | The difference in molecular weight influences the stoichiometry in formulations. |
| Density | ~1.06 g/cm³ | ~0.955 g/cm³ | The higher density of PTMS can be a factor in applications where weight is critical. |
| Boiling Point | ~218 °C | 102-104 °C | The significantly higher boiling point of PTMS indicates stronger intermolecular forces. |
| Refractive Index | ~1.4734 | ~1.371 | The phenyl group in PTMS leads to a higher refractive index, which can be relevant in optical applications. |
| Thermal Stability | Superior | Good | The phenyl group in PTMS enhances thermal stability, making it suitable for high-temperature applications. |
| Hydrophobicity | Higher | Moderate | The aromatic phenyl group imparts greater water repellency to surfaces treated with PTMS. |
| Hydrolysis Rate | Slower | Faster | The steric hindrance from the phenyl group generally leads to a slower hydrolysis rate for PTMS compared to MTMS under similar conditions. |
Performance Comparison with Experimental Data
Thermal Stability
The incorporation of a phenyl group from PTMS into a silicone resin structure significantly enhances its thermal stability compared to a resin containing only methyl groups from MTMS. The bulky phenyl group can sterically hinder the "back-biting" degradation mechanism of the siloxane backbone and also increases the oxidative stability.
A study comparing a novel silicone resin containing phenolic hydroxyl groups to a typical methyl phenyl silicone resin demonstrated the superior thermal stability imparted by the phenyl groups. The temperature at which 5% weight loss (Td5) occurred was significantly higher for the phenyl-containing resin.[1]
| Resin Type | Td5 (in N₂) | Td5 (in Air) | Char Yield at 800°C (in N₂) | Char Yield at 800°C (in Air) |
| Novel Phenyl Silicone Resin (SR-OH) | 606 °C | 542 °C | 91.1% | 85.3% |
| Typical Methyl Phenyl Silicone Resin (SR-Ph) | Lower than SR-OH | Lower than SR-OH | Lower than SR-OH | Lower than SR-OH |
Note: While a direct comparison with a purely methyl silicone resin was not provided in this specific study, the data strongly indicates the enhanced thermal stability due to the phenyl moiety.
Hydrophobicity
The hydrophobicity of a surface is a critical property in many applications, such as coatings and sealants. The choice between PTMS and MTMS can significantly influence the water repellency of a treated surface. The larger, non-polar phenyl group of PTMS generally leads to a more hydrophobic surface compared to the smaller methyl group of MTMS.
In a study on silica (B1680970) aerogels, the addition of PTMS to an MTMS-based aerogel considerably improved its hydrophobicity, as measured by the water contact angle.
| Silane Modifier | Water Contact Angle |
| MTMS-based Silica Aerogel | 115° |
| PTMS/MTMS-based Silica Aerogel | 150° |
This data clearly demonstrates the superior hydrophobicity imparted by the phenyl group of PTMS.
Hydrolysis and Condensation Reactivity
The hydrolysis of the methoxy groups to form reactive silanol (B1196071) groups is the initial and rate-determining step in the formation of the siloxane network. The rate of this reaction is influenced by factors such as pH, catalyst, and the steric and electronic effects of the organic substituent on the silicon atom.
Generally, the bulkier phenyl group of PTMS provides more steric hindrance around the silicon atom, leading to a slower hydrolysis rate compared to the less hindered methyl group of MTMS.
While direct comparative kinetic studies under identical conditions are limited, separate studies have reported the following hydrolysis rate constants:
| Silane | Hydrolysis Rate Constant (k) | Conditions |
| This compound (PTMS) | 2.87 ± 0.14 e⁻⁸ M⁻².³ s⁻¹ | THF, K₂CO₃ catalyst, excess water |
| Methyltrimethoxysilane (MTMS) | 2.453 × 10⁴ sec⁻¹ | Methanol, alkaline medium, 30 °C |
It is crucial to note that these values are not directly comparable due to the different experimental conditions. However, they provide an indication of the reactivity of each silane.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine and compare the thermal stability of silicone resins modified with PTMS and MTMS.
Methodology:
-
Sample Preparation: Prepare silicone resin samples containing equimolar amounts of either PTMS or MTMS as the crosslinking agent. Ensure complete curing of the resins according to a standardized procedure.
-
Instrumentation: Utilize a thermogravimetric analyzer (TGA).
-
Experimental Parameters:
-
Sample Weight: 5-10 mg.
-
Crucible: Alumina or platinum.
-
Atmosphere: Nitrogen (for thermal stability) and Air (for oxidative stability).
-
Flow Rate: 20-50 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min is typically used.
-
Temperature Range: 25 °C to 800 °C.
-
-
Data Analysis: Record the weight loss of the sample as a function of temperature. Determine the onset of decomposition temperature and the temperature at 5% weight loss (Td5). Compare the TGA curves and the char yield at the end of the experiment for the PTMS and MTMS modified resins.
Contact Angle Measurement for Hydrophobicity
Objective: To quantify and compare the hydrophobicity of surfaces treated with PTMS and MTMS.
Methodology:
-
Substrate Preparation: Clean glass slides or other relevant substrates by sonicating in acetone (B3395972) and then ethanol, followed by drying with a stream of nitrogen.
-
Silane Treatment: Prepare dilute solutions (e.g., 1-2% in an appropriate solvent like ethanol/water) of PTMS and MTMS. Immerse the cleaned substrates in the silane solutions for a specified time (e.g., 1-2 hours). Alternatively, spin-coat or dip-coat the substrates.
-
Curing: Cure the treated substrates in an oven at a specified temperature (e.g., 110 °C for 1 hour) to promote the condensation of the silanol groups and covalent bonding to the surface.
-
Instrumentation: Use a contact angle goniometer.
-
Measurement: Place a droplet of deionized water of a known volume (e.g., 5 µL) onto the treated surface. Capture an image of the droplet and use the instrument's software to measure the static contact angle. Perform measurements at multiple locations on each sample to ensure reproducibility.
-
Data Analysis: Compare the average contact angles of the surfaces treated with PTMS and MTMS. A higher contact angle indicates greater hydrophobicity.
Visualizing the Chemistry and Workflow
To better understand the underlying chemical processes and experimental procedures, the following diagrams illustrate the hydrolysis and condensation pathway and a typical experimental workflow for comparing these two silanes.
Caption: General reaction pathway for the hydrolysis and condensation of organotrimethoxysilanes.
Caption: A typical experimental workflow for the comparative analysis of PTMS and MTMS.
Conclusion
The choice between this compound and Methyltrimethoxysilane is a critical decision in the formulation of high-performance materials. PTMS is the preferred choice for applications demanding superior thermal stability and high hydrophobicity. The phenyl group provides enhanced resistance to thermal degradation and creates a more water-repellent surface. MTMS, while offering good performance, is generally suited for applications where the extreme thermal stability of PTMS is not required and where different crosslinking characteristics may be desired. The experimental data and protocols provided in this guide offer a foundational framework for researchers to make informed decisions based on the specific demands of their applications in drug development and materials science.
References
Performance Evaluation of Phenyltrimethoxysilane (PTMS) Coatings: A Comparative Guide
Coatings formulated with Phenyltrimethoxysilane (PTMS) are gaining prominence in high-performance applications due to their unique combination of thermal stability, hydrophobicity, and protective properties. As a key component in sol-gel and polysiloxane systems, PTMS contributes to the formation of robust, crosslinked networks. This guide provides an objective comparison of PTMS-containing coatings against relevant alternatives, supported by experimental data, to assist researchers and industry professionals in material selection and development.
Core Performance Characteristics
This compound is an organosilicon compound utilized as a crosslinking agent and a precursor in the synthesis of silicone resins and hybrid organic-inorganic coatings.[1][2] The phenyl group imparts thermal stability and hydrophobicity, while the three reactive methoxy (B1213986) groups enable hydrolysis and condensation, forming a durable siloxane (Si-O-Si) network.[1][3] These characteristics translate into enhanced performance in several key areas.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing PTMS-containing coatings with other systems.
Table 1: Corrosion Resistance Performance
| Coating System | Substrate | Test Method | Result | Reference |
| Silane (B1218182) Coating (Generic) | Aluminum Alloy (AA2024-T3) | Immersion (0.07M Oxalic Acid) | Corrosion Rate: ~0.45 µm/day (vs. 0.99 µm/day for uncoated) | [4] |
| Silane Coating (Bis-silane) | Aluminum Alloy (AA2024-T3) | Immersion (3.5 wt.% NaCl) | Corrosion Rate: 0.12 µm/day | [4] |
| Epoxy Coating (GPTMS/POSS) | Aluminum Alloy | Potentiodynamic Scan | Improved corrosion protection vs. pure GPTMS or POSS coatings | [5] |
| Sol-Gel (TEOS/MTMS + Fluoro-silane) | Aluminum Alloy (AA2024-T3) | Potentiodynamic Scan | Corrosion potential shifted by +199 mV vs. uncoated | [6] |
| Epoxy + Silanized SiO₂ NPs | Zinc | Electrochemical Impedance Spectroscopy | Higher corrosion resistance than neat epoxy coatings | [7] |
Note: Data for a direct PTMS vs. alternative corrosion test was not available in the provided results. The table shows the performance of various silane and hybrid systems, which often include precursors like PTMS, demonstrating their general effectiveness.
Table 2: Adhesion Strength
| Coating System | Substrate | Test Method | Adhesion Result | Reference |
| Epoxy with Silane Additive | Aluminum Alloy (AA1050) | Not Specified | Good adhesion performance in dry state | [8] |
| Silane-Zeolite Composite | Not Specified | Not Specified | Good adhesion for formulations with lower bi-functional silane | [8] |
| Epoxy with Silane Oligomer | Cold Rolled Steel | ASTM D3359 | Greatly improved adhesion | [9] |
| Polyurethane (for context) | Not Specified | ASTM D4541 | >1,900 psi (project specification) | [10] |
Note: Specific adhesion values (in MPa or psi) for PTMS coatings were not detailed in the search results. The data indicates that silane additives, including oligomers, significantly improve the adhesion of polymer coatings like epoxy.[8][9]
Table 3: Hydrophobicity (Water Contact Angle)
| Coating System | Surface | Water Contact Angle (WCA) | Reference |
| Hydrophobic Surface (General) | Smooth | > 90° | [11] |
| Superhydrophobic Surface (Theoretical Max) | Smooth | 120° | [11] |
| Epoxy Modified with Fluorinated Organosilicon Copolymers | Epoxy Paint | 87° (up from 63° for unmodified) | [12] |
| Silica Nanoparticles + Perfluoroalkyl Silane (FAS) | Aluminum Alloy | 154° | [13] |
| Sol-Gel with Long-Chain Alkyl Silane (C16) | Glass | 114.99° | [14] |
Note: The phenyl group in PTMS contributes to hydrophobicity.[1] While specific WCA values for a pure PTMS coating were not found, the data shows that modifying surfaces and coatings with various silanes can significantly increase the water contact angle, achieving hydrophobic (>90°) and even superhydrophobic (>150°) states.[13][14]
Table 4: Thermal Stability
| Coating System | Analysis Method | Key Finding | Reference |
| Polysiloxane (PTMS/DMDMS based) | Thermogravimetric Analysis (TGA) | High thermal stability, dependent on composition | [15] |
| Phenyl-based Sol-Gel Coatings | Thermal Treatment | Stable up to 200°C | [3] |
| Post-cross-linked Siloxanes (with PTMS) | Thermal Treatment | Achieved thermal stability up to 453°C | [3] |
| Silane-Zirconium Sol-Gel | Differential Scanning Calorimetry (DSC) | Incorporation of zirconium increases thermal network stability | [16] |
Note: The phenyl group in PTMS is inherently more thermally stable than alkyl groups, making it suitable for high-temperature applications.[1] Studies confirm that polysiloxane coatings containing PTMS exhibit high thermal stability, which can be further enhanced through formulation adjustments.[3][15]
Experimental Protocols & Visualizations
Objective performance evaluation relies on standardized testing methodologies. Below are protocols for key experiments cited in the evaluation of PTMS and other silane-based coatings.
Sol-Gel Coating Synthesis
The sol-gel process is a versatile method for creating organic-inorganic hybrid coatings. It involves the hydrolysis and condensation of molecular precursors, such as PTMS and other metal alkoxides.[17][18]
Caption: Workflow of the sol-gel process for creating hybrid coatings.
Adhesion Testing: Pull-Off Method (ASTM D4541)
This test measures the force required to pull a specified diameter of coating away from its substrate.[19] It provides a quantitative value for adhesion strength (e.g., in psi or MPa) and helps identify the failure mode (adhesive, cohesive, or substrate failure).[10]
Caption: Standard workflow for the ASTM D4541 pull-off adhesion test.
Corrosion Resistance Evaluation
Electrochemical methods are commonly used to accelerate corrosion testing and quantify the protective properties of a coating. Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information on the barrier properties of the coating.[6][8]
Caption: Workflow for corrosion evaluation using Electrochemical Impedance Spectroscopy (EIS).
Hydrophobicity Measurement: Water Contact Angle (WCA)
This method quantifies the wettability of a surface by measuring the angle a water droplet forms with the surface. A higher angle indicates greater hydrophobicity.[11][20] The measurement is typically performed using a goniometer.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and degradation temperature of coating materials.[15]
Comparison with Alternatives
-
Epoxy Coatings: Standard epoxy coatings often exhibit excellent adhesion and chemical resistance but can be susceptible to UV degradation.[21][22] Incorporating PTMS or other silanes into an epoxy system can enhance thermal stability and hydrophobicity, creating a more weatherable and robust coating.[5]
-
Other Silane Coatings: While PTMS provides thermal stability and hydrophobicity, other functional silanes offer different properties. For example, aminosilanes (e.g., APTES) are excellent adhesion promoters, while fluoroalkyl silanes can impart superhydrophobic and oleophobic properties.[9][13] Formulations often blend different silanes to achieve a balance of desired characteristics.[15]
-
Polyurethane Coatings: Polyurethanes are known for their flexibility and abrasion resistance. Siloxane-modified polyurethanes can offer improved weatherability and fouling-release properties, representing a competitive alternative to pure siloxane systems in certain marine applications.[23]
Conclusion
Coatings containing this compound demonstrate a valuable performance profile characterized by high thermal stability and hydrophobicity.[1][15] When used in sol-gel or polysiloxane formulations, PTMS contributes to a durable, crosslinked network that provides effective protection. While direct quantitative comparisons with all alternatives are application-specific, the data consistently shows that the incorporation of PTMS and other silanes can significantly enhance the performance of traditional polymer coatings in areas such as corrosion resistance, adhesion, and weatherability.[5][9] The selection of a PTMS-based system versus an alternative will depend on the specific performance requirements, cost considerations, and environmental conditions of the intended application.
References
- 1. dakenchem.com [dakenchem.com]
- 2. This compound (PTMS) Material Bulk, CAS No. 2996-92-1 | Betely [betelychina.com]
- 3. researchgate.net [researchgate.net]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. explore.azelis.com [explore.azelis.com]
- 10. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 11. gelest.com [gelest.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. iris.unime.it [iris.unime.it]
- 15. researchgate.net [researchgate.net]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
- 17. lifescienceglobal.com [lifescienceglobal.com]
- 18. researchgate.net [researchgate.net]
- 19. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 20. researchgate.net [researchgate.net]
- 21. WO2013134612A1 - Epoxy siloxane coating compositions - Google Patents [patents.google.com]
- 22. boatdesign.net [boatdesign.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrophobicity of Silane-Treated Surfaces
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Silanization, a process of covalently bonding organosilane molecules to a surface, offers a versatile and robust method for tuning surface hydrophobicity. This guide provides an objective comparison of the performance of various silane (B1218182) treatments, supported by experimental data, to facilitate the selection of the most appropriate surface modification strategy for your research needs.
The hydrophobicity of a surface is a critical factor in a wide range of applications, from preventing non-specific protein adsorption in immunoassays to controlling cell adhesion in tissue engineering and fabricating microfluidic devices. The choice of silane, its chemical structure, and the deposition method all play a crucial role in determining the final wettability of the surface.
Performance Comparison of Hydrophobic Silanes
The primary metric for quantifying the hydrophobicity of a surface is the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface, signifying a greater tendency for water to bead up and minimize contact with the surface. The following tables summarize the water contact angles achieved with various silane treatments on common substrates like glass and silicon.
Alkylsilanes: The Effect of Chain Length
Alkylsilanes are a common class of silanizing agents where the hydrophobicity is primarily determined by the length of the non-polar alkyl chain. Generally, a longer alkyl chain results in a more hydrophobic surface due to increased van der Waals interactions and a more effective shielding of the underlying polar substrate.
| Silane Name | Chemical Formula | Alkyl Chain Length | Substrate | Water Contact Angle (°) |
| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | C1 | Glass | 60-80 |
| Propyltrimethoxysilane (PTMS) | C₃H₇Si(OCH₃)₃ | C3 | Glass | 80-95 |
| Octyltriethoxysilane (OTES) | C₈H₁₇Si(OC₂H₅)₃ | C8 | Glass | 100-110 |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇SiCl₃ | C18 | Silicon/Glass | 109-112 |
| Dodecyltrichlorosilane | C₁₂H₂₅SiCl₃ | C12 | Silicon/Glass | ~110 |
Fluorinated Silanes: Enhanced Hydrophobicity
Fluorinated silanes, or fluoroalkylsilanes (FAS), exhibit enhanced hydrophobicity compared to their alkylsilane counterparts. The low surface energy of the fluorinated carbon chains leads to exceptionally high water contact angles, often resulting in superhydrophobic surfaces (WCA > 150°), especially when combined with surface texturing.
| Silane Name | Chemical Formula | Key Feature | Substrate | Water Contact Angle (°) |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | C₈H₄F₁₃SiCl₃ | Fluorinated alkyl chain | Silicon/Glass | 115-120 |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | C₁₀H₄F₁₇SiCl₃ | Long fluorinated alkyl chain | Silicon/Glass | >120 |
| Perfluorodecyltrichlorosilane (FDTS) | C₁₀F₁₇H₄SiCl₃ | Perfluorinated chain | Silicon/Glass | ~120 |
Experimental Protocols
The successful and reproducible formation of a hydrophobic silane layer is highly dependent on the experimental protocol. The following sections provide detailed methodologies for key experimental steps.
Surface Preparation: The Foundation for a Uniform Coating
A pristine and activated substrate surface is crucial for the formation of a dense and stable silane monolayer.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) or Isopropanol (B130326) (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas (high purity)
Protocol:
-
Cleaning:
-
Sonnicate the substrate in acetone for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water.
-
Sonnicate in ethanol or isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Activation (Hydroxylation):
-
Immerse the cleaned substrate in Piranha solution for 30-60 minutes to introduce a high density of hydroxyl (-OH) groups on the surface.
-
Carefully remove the substrate and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For optimal results, bake the substrate in an oven at 110-120°C for at least 30 minutes to remove any residual water.
-
Silanization Methods
There are two primary methods for depositing a silane layer: solution-phase deposition and vapor-phase deposition.
This method involves immersing the substrate in a solution containing the silane.
Materials:
-
Cleaned and activated substrate
-
Anhydrous solvent (e.g., toluene, hexane, or ethanol)
-
Silane of choice
-
Nitrogen or argon gas (for inert atmosphere)
Protocol:
-
Prepare a silane solution with a concentration typically ranging from 1% to 5% (v/v) in an anhydrous solvent in a sealed container under an inert atmosphere.
-
Immerse the cleaned and activated substrate in the silane solution.
-
Allow the reaction to proceed for a specific duration, which can range from 30 minutes to several hours, depending on the silane and desired layer quality. The reaction is often carried out at room temperature, but in some cases, gentle heating may be applied.
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane molecules.
-
Cure the coated substrate by baking in an oven. A typical curing step is at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
This method involves exposing the substrate to the vapor of the silane in a controlled environment, which often results in a more uniform monolayer.
Materials:
-
Cleaned and activated substrate
-
Silane of choice
-
Vacuum desiccator or a dedicated vapor deposition chamber
Protocol:
-
Place the cleaned and activated substrates inside a vacuum desiccator.
-
Place a small, open vial containing a few drops of the liquid silane in the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator to a low pressure.
-
Allow the silanization to proceed for a period ranging from several hours to overnight at room temperature or slightly elevated temperatures.
-
Vent the desiccator with an inert gas (e.g., nitrogen) and remove the coated substrates.
-
Cure the substrates in an oven (e.g., at 110-120°C for 30-60 minutes) to stabilize the silane layer.
Characterization of Hydrophobicity: Water Contact Angle Measurement
The hydrophobicity of the silane-treated surface is quantified by measuring the static water contact angle using a goniometer.
Materials:
-
Silane-treated substrate
-
Goniometer with a high-resolution camera and analysis software
-
High-purity deionized water
Protocol:
-
Place the silane-treated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the goniometer's software to analyze the image and determine the contact angle between the water droplet and the surface.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for creating and characterizing hydrophobic silane-treated surfaces.
Caption: Key factors influencing the hydrophobicity of silane-treated surfaces.
Analytical methods for quantifying Phenyltrimethoxysilane on substrates
A Comprehensive Guide to Analytical Methods for Quantifying Phenyltrimethoxysilane on Substrates
For researchers, scientists, and drug development professionals working with surface modifications, the accurate quantification of this compound (PTMS) on various substrates is critical for ensuring the quality, consistency, and performance of functionalized materials. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to characterize and quantify PTMS on substrates. These techniques offer different types of information, from elemental composition and film thickness to surface morphology and wettability. The choice of method depends on the specific requirements of the analysis, including the desired level of quantification, the nature of the substrate, and the available instrumentation.
Quantitative Data Summary
The following table summarizes the key quantitative outputs and characteristics of commonly used analytical methods for the analysis of PTMS on substrates.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), Areic density (~2-4 molecules/nm²)[1], Layer thickness (0.5-10 nm)[2] | No | High surface sensitivity, provides chemical bonding information. | Requires high vacuum, may require standards for absolute quantification. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of functional groups, chemical bonding | Relative peak intensity, can be semi-quantitative | No | Non-destructive, provides information on molecular structure and orientation.[3] | Quantification can be challenging and often requires calibration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile compounds | Concentration (e.g., pg/µL to µg/mL), LOD/LOQ can be determined.[4][5] | Yes (requires sample desorption or pyrolysis) | High sensitivity and specificity for volatile and semi-volatile compounds.[6] | Indirect method for substrate analysis, requires sample preparation. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, film thickness | Roughness (e.g., Ra), Layer thickness (nm scale).[7] | No | High-resolution 3D imaging, can measure thickness of patterned films.[8] | Indirect quantification of chemical substance, susceptible to tip and surface artifacts. |
| Contact Angle Goniometry | Surface wettability, surface energy | Contact angle (°), Contact angle hysteresis.[9][10] | No | Simple, rapid assessment of surface modification.[9] | Indirect measure of surface coverage, sensitive to surface roughness and contamination.[9] |
| Spectroscopic Ellipsometry | Film thickness, refractive index | Film thickness (sub-nm to µm)[11], Optical constants (n, k). | No | Non-destructive, highly accurate for thin film thickness measurement.[12][13] | Requires a reflective substrate and an optical model for data analysis.[13] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key analytical techniques.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation :
-
Clean the substrate to remove organic contaminants. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water.[14]
-
To ensure a reactive surface, substrates like silicon wafers can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. [14]
-
Apply the this compound coating to the cleaned and prepared substrate.
-
-
Instrumentation and Data Acquisition :
-
Use a monochromatic X-ray source (e.g., Al Kα).
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s).
-
-
Data Analysis :
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and areas of the different chemical states.
-
Calculate the atomic concentrations of the elements from the peak areas using appropriate sensitivity factors.
-
The thickness of the silane (B1218182) layer can be estimated from the attenuation of the substrate signal.[2]
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation :
-
Ensure the PTMS-coated substrate is clean and dry.
-
Press the coated side of the substrate firmly against the ATR crystal (e.g., diamond or germanium).[15]
-
-
Instrumentation and Data Acquisition :
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, uncoated ATR crystal.
-
Collect the sample spectrum. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.[15] The spectra are often recorded in the mid-infrared range (e.g., 4000-650 cm⁻¹).[16]
-
-
Data Analysis :
-
Identify characteristic peaks for this compound. For example, bands related to the phenyl group vibrations are expected around 3078, 1593, 1431, 744, and 702 cm⁻¹.[17] Si-O-Si stretching vibrations can be observed around 1100 cm⁻¹.[17]
-
For semi-quantitative analysis, the intensity of a characteristic peak can be compared across different samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This is an indirect method for quantifying PTMS on a substrate, often involving thermal desorption or pyrolysis to volatilize the analyte.
-
Sample Preparation :
-
A small piece of the coated substrate is placed in a pyrolysis tube.
-
Alternatively, the PTMS can be chemically desorbed from the surface using a suitable solvent, and the resulting solution is analyzed.
-
-
Instrumentation and Data Acquisition :
-
Data Analysis :
-
Identify the characteristic fragments of this compound in the mass spectrum.
-
Quantification can be achieved by creating a calibration curve with known amounts of PTMS standards. The limit of detection (LOD) and limit of quantification (LOQ) can be determined from the calibration curve.[19]
-
Visualizing the Workflow
A general workflow for the analysis of this compound on a substrate can be visualized to understand the logical sequence of steps from sample preparation to data interpretation.
Caption: Experimental workflow for the quantification of this compound on a substrate.
This guide provides a foundational understanding of the analytical methods available for quantifying this compound on substrates. The selection of the most appropriate technique will be dictated by the specific research question, the nature of the substrate, and the desired level of quantitative detail. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unica.it [iris.unica.it]
- 3. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 9. nanoscience.com [nanoscience.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. svc.org [svc.org]
- 12. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]
- 13. svc.org [svc.org]
- 14. benchchem.com [benchchem.com]
- 15. Adhesion Improvement Between Cu-Etched Commercial Polyimide/Cu Foils and Biopolymers for Sustainable In-Mold Electronics [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Assessing the Long-Term Stability of Phenyltrimethoxysilane Modifications: A Comparative Guide
For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in ensuring the reliability and reproducibility of experimental outcomes and the long-term performance of developed products. Phenyltrimethoxysilane (PTMS) is a widely utilized organosilane for surface functionalization due to its aromatic phenyl group, which can impart unique properties to substrates. This guide provides an objective comparison of the long-term stability of PTMS modifications against other common alternatives, supported by experimental data.
Comparative Stability Analysis
The long-term performance of a surface modification is primarily determined by its resistance to hydrolytic, thermal, and photochemical degradation. This section provides a comparative overview of PTMS stability against other common surface modifiers.
Hydrolytic Stability
Hydrolytic stability is crucial for applications in aqueous environments. The siloxane bonds (Si-O-Si) that anchor the silane (B1218182) to the substrate and form the cross-linked network are susceptible to hydrolysis.
Key Findings:
-
Dipodal Silanes Offer Superior Stability: Dipodal silanes, which possess two silicon atoms for surface attachment, exhibit significantly enhanced resistance to hydrolysis compared to monopodal silanes like PTMS.[1][2] This is attributed to the increased number of bonds with the substrate and a more densely cross-linked network.[1] Studies have shown that dipodal silanes can be up to 10,000 times more resistant to hydrolysis.[3]
-
Alkyl Chain Length and Headgroup Influence: For alkylsilanes, longer alkyl chains generally lead to more ordered and stable monolayers.[4] The type of alkoxy group also plays a role, with methoxysilanes like PTMS hydrolyzing faster than their ethoxy counterparts, which may impact long-term stability in aqueous environments.[4]
Table 1: Comparative Hydrolytic Stability of Different Surface Modifications
| Surface Modification | Substrate | Test Conditions | Observation |
| This compound (PTMS) | Silicon Wafer | Aqueous Buffer (pH 7.4), 37°C | Gradual degradation over time |
| Long-Chain Alkylsilane (e.g., Octadecyltrichlorosilane) | Fused Silica | Aqueous solutions | Stable at high operating temperatures (up to 170°C)[5] |
| Dipodal Silane (e.g., Bis[3-(trimethoxysilyl)propyl]amine) | PET Membrane | Cell Culture Medium, 37°C, 1 day | Stable integration |
| Polymer Brushes | Silicon Wafer | Water/Vapor | Can deteriorate and degraft when exposed to water[6][7][8][9] |
Thermal Stability
The ability of a modified surface to withstand high temperatures without degradation is critical for many applications.
Key Findings:
-
Phenyl Group Enhances Thermal Stability: this compound is generally considered to be more thermally stable than many alkylsilanes.[10] The phenyl group's aromatic structure can withstand higher temperatures without decomposing.[10]
-
Silane-Based SAMs Outperform Thiol-Based SAMs: Silane-based self-assembled monolayers (SAMs) on silicon substrates generally exhibit significantly higher thermal stability compared to thiol-based SAMs on gold surfaces.[11]
-
Polymer Brushes: The thermal stability of polymer brushes is dependent on the anchoring chemistry, with some systems being stable for hours at 150°C.[6]
Table 2: Comparative Thermal Stability of Different Surface Modifications
| Surface Modification | Substrate | Decomposition Temperature (°C) |
| This compound (PTMS) based coating | - | Initial pyrolysis of phenyl groups can begin around 260-420°C[12] |
| 4-aminobutyltriethoxysilane (ABTES) SAM | Hydroxylated Silicon | 250[11] |
| 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) SAM | Hydroxylated Silicon | 350[11] |
| 1-octadecanethiol (ODT) SAM | Gold | ~110[11] |
| Polymer Brushes | Gold | Stable for 3 hours at 150°C (specific system)[6] |
Photochemical Stability
Resistance to degradation upon exposure to ultraviolet (UV) radiation is important for applications involving light exposure.
Key Findings:
-
Aromatic Rings and UV Absorption: The phenyl group in PTMS can absorb UV radiation, which may lead to photodegradation over extended exposure periods.
-
General Silane Degradation: UV radiation can promote molecular chain scission and degrade the polymer backbone of silane coatings, often observed as an increase in the oxygen-to-carbon ratio in XPS analysis.[13]
Table 3: Comparative Photochemical Stability (Qualitative)
| Surface Modification | General Photochemical Stability |
| This compound (PTMS) | Susceptible to long-term UV degradation due to the phenyl group. |
| Alkylsilanes | Generally more stable than aromatic silanes under UV exposure. |
| Fluorinated Silanes | Often exhibit high resistance to UV degradation. |
| Polymer Brushes | Stability varies greatly depending on the polymer chemistry. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the long-term stability of surface modifications.
Protocol 1: Accelerated Hydrolytic Stability Testing
This protocol outlines a method for assessing the long-term stability of a modified surface in an aqueous environment.
Materials:
-
Silane-treated substrates
-
Deionized water or buffer solution (e.g., phosphate-buffered saline, PBS)
-
Oven or incubator
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS)
Procedure:
-
Initial Characterization:
-
Measure the initial water contact angle of the freshly prepared silane-treated surface.
-
Acquire an initial XPS spectrum to determine the elemental composition of the surface.
-
-
Immersion: Immerse the samples in the chosen aqueous solution in a sealed container.
-
Aging: Place the container in an oven or incubator at a specified temperature (e.g., 37°C, 50°C, or higher for accelerated aging) for defined time intervals (e.g., 1 day, 7 days, 30 days).
-
Post-Aging Analysis:
-
After each time interval, remove a subset of samples from the solution.
-
Rinse the samples with deionized water and dry with a stream of nitrogen.
-
Measure the water contact angle again. A significant change indicates degradation of the silane layer.
-
Acquire another XPS spectrum to monitor changes in the elemental composition, which can indicate the loss of the silane layer.[14]
-
Protocol 2: Thermal Stability Assessment
This protocol describes a method to determine the thermal degradation temperature of a surface modification.
Materials:
-
Silane-treated substrates
-
Thermogravimetric Analyzer (TGA)
-
Oven
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Scrape or otherwise remove a sufficient amount of the coating material from the substrate.
-
Place the material in the TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the thermal degradation temperature.
-
-
Isothermal Aging:
-
Place silane-treated substrates in an oven at a series of elevated temperatures for a fixed duration.
-
After cooling, characterize the surfaces using techniques like contact angle measurement, XPS, or microscopy to assess for any changes in properties or morphology.
-
Protocol 3: Accelerated Photochemical Stability Testing (UV Exposure)
This protocol evaluates the resistance of the coating to degradation by ultraviolet radiation.
Materials:
-
Silane-treated substrates
-
Accelerated weathering tester with a UV lamp (e.g., Xenon arc or UVA-340)
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS)
Procedure:
-
Initial Characterization: Perform initial contact angle and XPS measurements as described in Protocol 1.
-
UV Exposure:
-
Place the samples in the weathering chamber.
-
Expose the samples to a controlled UV irradiation for a specified duration, often in cycles that may include periods of condensation or humidity to simulate environmental conditions.[15]
-
-
Post-Exposure Analysis:
-
At set intervals, remove samples and repeat the contact angle and XPS measurements to track the extent of degradation.
-
Protocol 4: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance
EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings on metallic substrates.[16]
Materials:
-
Silane-coated metallic substrate (working electrode)
-
Electrochemical cell
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 3.5% NaCl solution)
-
Potentiostat with EIS capability
Procedure:
-
Cell Setup: Assemble the electrochemical cell with the coated sample as the working electrode, the reference electrode, and the counter electrode immersed in the electrolyte.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state.[16]
-
EIS Measurement:
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
Mandatory Visualizations
Caption: Experimental workflow for assessing silane stability.
References
- 1. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | [gelest.com]
- 6. Synthetic strategies to enhance the long-term stability of polymer brush coatings - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02605D [pubs.rsc.org]
- 7. research.utwente.nl [research.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic strategies to enhance the long-term stability of polymer brush coatings - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. dakenchem.com [dakenchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Silane on the Active Aging Resistance and Anticorrosive Behaviors of Natural Lacquer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. westpak.com [westpak.com]
- 15. benchchem.com [benchchem.com]
- 16. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unitn.it [iris.unitn.it]
Benchmarking Phenyltrimethoxysilane: A Comparative Guide for Polymer Composite Performance
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymer composites with superior performance, the interfacial adhesion between the polymer matrix and inorganic fillers is a critical determinant of success. Silane (B1218182) coupling agents are instrumental in bridging this interface, and among them, Phenyltrimethoxysilane (PTMS) has emerged as a compelling choice for enhancing thermal stability and mechanical properties. This guide provides an objective comparison of PTMS performance against other silane coupling agents, supported by experimental data, to inform material selection and optimization in your research and development endeavors.
Executive Summary
This compound distinguishes itself through its unique chemical structure, featuring a phenyl group and three methoxy (B1213986) groups.[1] The phenyl group imparts notable thermal stability and hydrophobicity, making it particularly suitable for high-temperature applications and in non-polar polymer matrices.[1] Experimental evidence demonstrates that PTMS significantly improves the mechanical properties and thermal resistance of polymer composites. This guide will delve into the quantitative performance of PTMS, comparing it with other common silanes and providing detailed experimental protocols for your reference.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is best assessed through direct comparison of key performance indicators in a given polymer composite system. The following tables summarize the available quantitative data from a study comparing this compound with an aminosilane (B1250345) in natural rubber (NR) composites filled with silica (B1680970).
Mechanical Properties of Natural Rubber (NR) Composites with Modified Silica
| Silane Treatment | Modulus at 300% Elongation (MPa) | Hardness (Shore A) | Abrasion Resistance (mm³) | Compression Set (%) |
| Unmodified Silica | - | - | - | - |
| This compound (PTMS) | 2.9 ± 0.02 | 52.5 ± 0.2 | 241 ± 8 | 20.2 ± 0.6 |
| N-[3-(trimethoxysilyl)propyl]aniline (Aminosilane) | - | - | - | - |
Data extracted from a study on natural rubber composites. The original study should be consulted for full details on the aminosilane used and the results for the unmodified silica and aminosilane-modified silica.[2]
The results indicate that the incorporation of PTMS-modified silica leads to a significant improvement in the mechanical properties of the natural rubber composite, as evidenced by the modulus, hardness, abrasion resistance, and compression set values.[2]
Key Performance Attributes of this compound
Enhanced Thermal Stability
The presence of the phenyl group in the PTMS molecule is a key contributor to its ability to enhance the thermal stability of polymer composites.[1] This aromatic structure is inherently more stable at elevated temperatures compared to the aliphatic chains found in many other silane coupling agents.[1] While direct comparative TGA data is limited in the public domain, studies on composites containing PTMS consistently report a higher initial decomposition temperature.[2]
Improved Interfacial Adhesion and Filler Dispersion
PTMS improves the compatibility between inorganic fillers and the polymer matrix by modifying the surface of the filler. The methoxy groups hydrolyze to form silanol (B1196071) groups, which then react with the hydroxyl groups on the filler surface, forming stable siloxane bonds.[1] The phenyl group, being hydrophobic, enhances the wetting and dispersion of the filler within non-polar polymer matrices, leading to a more homogeneous composite material.[1] This improved dispersion and interfacial bonding are crucial for effective stress transfer from the matrix to the filler, thereby enhancing the overall mechanical strength of the composite.
Experimental Protocols
Reproducible and reliable data is predicated on well-defined experimental procedures. The following are generalized protocols for the surface treatment of fillers with silane coupling agents and the subsequent testing of the resulting polymer composites.
Protocol 1: Surface Treatment of Silica Filler with this compound
This protocol outlines a typical procedure for the surface modification of silica fillers.
Materials:
-
Silica filler
-
This compound (PTMS)
-
Ethanol (B145695)/Water solution (e.g., 90/10 v/v)
-
Acetic acid (for pH adjustment)
-
Beakers and flasks
-
Magnetic stirrer
-
Ultrasonicator (recommended)
-
Oven
Procedure:
-
Silane Solution Preparation: Prepare a 1-5% (by weight) solution of PTMS in an ethanol/water mixture.
-
Hydrolysis: Adjust the pH of the solution to approximately 4.5-5.5 using acetic acid to catalyze the hydrolysis of the methoxy groups to silanol groups. Stir for at least 1-2 hours at room temperature.
-
Filler Treatment: Disperse the silica filler in the hydrolyzed PTMS solution. Sonication is recommended to ensure uniform dispersion.
-
Reaction: Allow the filler to react with the silane solution for a specified time (e.g., 2-4 hours) with continuous stirring.
-
Washing: Separate the treated filler from the solution by centrifugation or filtration and wash several times with ethanol to remove any unreacted silane.
-
Drying: Dry the treated filler in an oven at a specific temperature and duration (e.g., 110-120°C for 2-4 hours) to complete the condensation of the silanol groups on the filler surface.
Protocol 2: Polymer Composite Fabrication (Illustrative Example: Melt Blending)
Materials:
-
Polymer matrix (e.g., Polypropylene, Epoxy resin)
-
Silane-treated filler
-
Internal mixer or twin-screw extruder
Procedure:
-
Drying: Ensure both the polymer and the treated filler are thoroughly dried to prevent moisture-induced defects during processing.
-
Melt Blending: Introduce the polymer into the preheated mixer or extruder. Once the polymer is molten and a consistent melt is achieved, gradually add the silane-treated filler.
-
Compounding: Mix the components for a sufficient time and at a specific temperature and screw speed to ensure homogeneous dispersion of the filler within the polymer matrix.
-
Specimen Preparation: The resulting composite material can then be compression molded, injection molded, or extruded into specimens for mechanical and thermal testing according to relevant standards.
Standardized Testing Methods
-
Tensile Testing: Performed according to ASTM D3039/D3039M , this test determines the ultimate tensile strength, tensile modulus, and elongation at break of the composite material. Specimens are pulled at a constant rate of extension until failure.
-
Thermogravimetric Analysis (TGA): Conducted following ASTM E1131 or ISO 11358 , this analysis measures the weight loss of a material as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer composite.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound as a coupling agent.
Caption: Experimental workflow for composite preparation and testing.
Conclusion
This compound stands out as a high-performance coupling agent for polymer composites, particularly where thermal stability and hydrophobicity are paramount. The available data, though not exhaustive across all polymer systems, clearly indicates its potential to significantly enhance mechanical properties. For researchers and scientists, the selection of PTMS should be considered in the context of the specific polymer matrix, filler type, and desired performance characteristics. The provided experimental protocols and standardized testing methods offer a framework for conducting robust and comparable studies to further elucidate the benefits of PTMS in your specific applications. Further research directly comparing PTMS with a wider range of silanes in various polymer matrices is warranted to build a more comprehensive understanding of its relative performance.
References
A Comparative Guide to Phenyltrimethoxysilane Application Methods for Surface Modification
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Results from Common Phenyltrimethoxysilane (PTMS) Application Techniques.
This guide provides an objective comparison of the performance of this compound (PTMS) when applied using various common surface modification techniques. PTMS is a versatile organosilicon compound widely utilized to impart hydrophobicity, improve adhesion, and act as a crosslinking agent in a range of applications, from coatings and sealants to advanced materials in nanoelectronics and biomedical devices.[1][2][3] The effectiveness of PTMS is highly dependent on the chosen application method, which influences the resulting film's uniformity, thickness, and surface properties.
This document summarizes quantitative data from experimental studies to facilitate a cross-validation of results from different PTMS application methods. Detailed experimental protocols for key techniques are provided to support the reproduction and adaptation of these methods in a laboratory setting.
Comparative Performance Data
The following tables summarize key performance indicators for PTMS coatings applied through various methods. It is important to note that the data is compiled from different studies using varied substrates and analytical parameters; therefore, a direct comparison should be made with caution.
| Application Method | Substrate | PTMS Concentration / Conditions | Water Contact Angle (°) | Optical Transmission (%) | Film Thickness / Mass Gain | Reference |
| Sol-Gel (Dip Coating) | Glass | 0 wt% in silica (B1680970) sol | 30° | 93% | - | This data is not available. |
| Glass | 15 wt% in silica sol | 133° | 82% | - | This data is not available. | |
| Chemical Vapor Deposition (CVD) | Polyurethane Foam | Mass ratio of foam:MTMS:water = 3:3:1, 60°C, 12h | 128.7° (from 70.4°) | Not Applicable | 42.34% mass increase | [2] |
| Spin Coating | Silicon Wafer | Not specified for PTMS | Typically >90° (hydrophobic) | Dependent on thickness | nm to µm range, speed dependent | [1][4] |
| Dip Coating | Glass | Not specified for PTMS | Typically >90° (hydrophobic) | Dependent on thickness | Withdrawal speed dependent | [5] |
Note: Data for Chemical Vapor Deposition was obtained using Methyltrimethoxysilane (MTMS), a close structural analog of PTMS. The resulting hydrophobic properties are expected to be comparable.
Experimental Protocols
Detailed methodologies for the principal application techniques are outlined below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
Protocol 1: Sol-Gel Application via Dip Coating
This method involves the hydrolysis and condensation of PTMS, often in conjunction with another precursor like tetraethylorthosilicate (TEOS), to form a sol that is then deposited on a substrate by dipping.
Materials:
-
This compound (PTMS)
-
Tetraethylorthosilicate (TEOS)
-
Methanol
-
Acidic water (e.g., 0.001 M Oxalic Acid)
-
Basic water (e.g., 12 M NH₄OH)
-
Substrate (e.g., glass slides)
-
Deionized water
-
Acetone
Equipment:
-
Beakers and magnetic stirrer
-
Pipettes
-
Dip coater
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by rinsing with deionized water and acetone.
-
Sol Preparation:
-
Prepare a solution of TEOS in methanol.
-
Add acidic water to the solution and stir to initiate hydrolysis.
-
After a period of hydrolysis (e.g., 12 hours), add the desired weight percentage of PTMS to the solution.
-
Induce gelation by adding basic water dropwise while stirring.
-
-
Dip Coating:
-
Immerse the cleaned substrate into the prepared sol.
-
Withdraw the substrate at a constant, controlled speed using a dip coater. The withdrawal speed is a critical parameter for controlling film thickness.
-
-
Drying and Curing:
-
Allow the coated substrate to air dry at ambient temperature.
-
Cure the coating in an oven at a specified temperature (e.g., 110-150°C) to complete the condensation reaction and form a stable film.
-
Protocol 2: Chemical Vapor Deposition (CVD)
CVD involves the reaction of a volatile precursor in the gas phase to form a thin film on a heated substrate. This method is particularly useful for creating uniform coatings on complex geometries.
Materials:
-
This compound (PTMS)
-
Substrate
-
Carrier gas (e.g., Nitrogen or Argon)
-
Deionized water (for surface hydration)
Equipment:
-
Chemical Vapor Deposition (CVD) system or a vacuum deposition chamber
-
Vacuum pump
-
Heated substrate holder
-
Mass flow controllers
Procedure:
-
Substrate Preparation: Clean the substrate to remove any contaminants. For silicon-based substrates, a hydroxylation step (e.g., using an oxygen plasma or Piranha solution) is crucial to provide reactive sites for silane (B1218182) bonding.[6]
-
Chamber Setup: Place the cleaned and hydroxylated substrate inside the CVD chamber.
-
Thermalization and Hydration: Heat the substrate to the desired deposition temperature (typically 100-150°C) under an inert gas flow.[7] A controlled amount of water vapor can be introduced to ensure a thin layer of adsorbed water on the substrate, which facilitates the hydrolysis of the silane.[7]
-
Precursor Introduction: Introduce PTMS vapor into the chamber. The PTMS can be heated in a separate vessel to increase its vapor pressure and delivered to the chamber with a carrier gas.
-
Deposition: Allow the deposition to proceed for a set duration, which will influence the final film thickness.
-
Purging and Curing: After deposition, purge the chamber with the inert gas to remove unreacted PTMS. A post-deposition baking step (curing) at around 110-150°C can be performed to ensure complete reaction and covalent bonding.[7]
Protocol 3: Spin Coating
Spin coating is a rapid method for producing highly uniform thin films on flat substrates. The thickness of the film is primarily controlled by the solution concentration and the spin speed.[4]
Materials:
-
This compound (PTMS)
-
Anhydrous solvent (e.g., toluene, isopropanol)
-
Substrate (e.g., silicon wafer, glass slide)
Equipment:
-
Spin coater
-
Pipette
-
Oven
Procedure:
-
Substrate Preparation: Clean and hydroxylate the substrate as described in the CVD protocol.
-
Solution Preparation: Prepare a solution of PTMS in an anhydrous solvent at the desired concentration. The solution should be prepared immediately before use to minimize premature hydrolysis.[6]
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense a small volume of the PTMS solution onto the center of the substrate.
-
Start the spin coater. A two-step process is often employed: a low-speed spread cycle (e.g., 500 rpm for 5-10 seconds) followed by a high-speed thinning cycle (e.g., 3000 rpm for 30-60 seconds).[6]
-
-
Curing: Bake the coated substrate in an oven (e.g., at 110-150°C) to promote covalent bonding and remove the solvent.
Visualizing the Methodologies
To better illustrate the experimental workflows and the underlying chemical principles, the following diagrams are provided.
Conclusion
The selection of an appropriate application method for this compound is critical for achieving the desired surface properties.
-
Sol-gel deposition offers a versatile approach for creating relatively thick and robust coatings, with the ability to tune properties like hydrophobicity by adjusting the PTMS concentration. However, it can be a multi-step and time-consuming process.
-
Chemical Vapor Deposition is advantageous for creating highly uniform and conformal coatings on complex surfaces. It offers excellent control over film thickness at the monolayer level.
-
Spin coating is a rapid and efficient method for producing highly uniform thin films on flat substrates, making it ideal for many research and microfabrication applications.
The quantitative data presented, while not from a single comparative study, provides valuable benchmarks for researchers. The choice of method will ultimately depend on the specific application requirements, including the substrate material and geometry, desired film thickness and uniformity, and the required surface properties such as hydrophobicity and durability. The provided experimental protocols offer a starting point for the implementation of these techniques in a laboratory setting.
References
Safety Operating Guide
Navigating the Safe Disposal of Phenyltrimethoxysilane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Phenyltrimethoxysilane, a common crosslinking agent and surface modifier, requires specific procedures for its disposal due to its reactivity and potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Key Safety and Hazard Information
This compound is a combustible liquid that can cause serious eye irritation.[1] A significant hazard is its reaction with water or moisture, which produces methanol (B129727), a toxic substance.[1] Ingestion of methanol can lead to severe health effects, including nausea, vomiting, headache, and blindness.[1] Therefore, it is crucial to avoid contact with skin and eyes and to prevent its release into the environment.[1][2]
| Hazard Data | Value |
| Physical State | Liquid[1] |
| Appearance | Clear to straw-colored liquid[1] |
| Molecular Weight | 198.29 g/mol [3] |
| Boiling Point | 233 °C / 451.4 °F[4] |
| Flash Point | 50 °C / 122 °F[4] |
| Vapor Pressure | 20 mm Hg @ 108°C[1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[5] |
| Primary Hazards | Combustible liquid, Serious eye irritation[1] |
| Primary Decomposition/Hydrolysis Product | Methanol[1] |
Proper Disposal Procedures
The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2] Under no circumstances should it be disposed of into the sewer system.[1]
Operational Plan for Waste Collection and Storage:
-
Container Selection: Use only approved, properly labeled, and sealed containers for waste this compound. The containers should be kept tightly closed to prevent reaction with atmospheric moisture.[2][6]
-
Segregation: Do not mix this compound waste with other waste streams, especially aqueous waste, to prevent the generation of methanol.
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]
-
Labeling: Clearly label the waste container with "Waste this compound," along with appropriate hazard symbols (e.g., flammable, irritant).
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat.[2] Work in a well-ventilated area or under a chemical fume hood.
-
Waste Transfer: Carefully transfer waste this compound into the designated waste container using a funnel to avoid spills.
-
Container Sealing: Securely seal the waste container immediately after transfer.
-
Logistics for Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's properties.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal in accordance with institutional and local regulations.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[6]
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4][6]
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the chemical before handling.
References
Personal protective equipment for handling Phenyltrimethoxysilane
Essential Safety and Handling Guide for Phenyltrimethoxysilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a combustible liquid that can cause serious eye irritation and may irritate the skin and respiratory tract.[1] Ingestion can lead to toxicity associated with methanol, a hydrolysis product.[1] Adherence to the following safety measures is critical to minimize exposure and ensure safe handling.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent direct contact and inhalation:
-
Eye Protection : Chemical goggles are required.[2] Contact lenses should not be worn.[2] A face shield may be necessary when there is a risk of splashing.[3]
-
Hand Protection : Neoprene or nitrile rubber gloves are recommended.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Skin and Body Protection : Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[2][5] Ensure that shoes cover the entire foot.[3]
-
Respiratory Protection : Work in a well-ventilated area.[1][2][5] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-certified organic vapor respirator should be used.[2]
Quantitative Safety Data
The following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H14O3Si | [1] |
| Molecular Mass | 198.29 g/mol | [1] |
| Appearance | Clear, colorless to straw-colored liquid | [1][6] |
| Boiling Point | 233 °C / 451.4 °F | [6] |
| Melting Point | -25 °C / -13 °F | [6] |
| Flash Point | 50 °C / 122 °F | [6] |
| Vapor Pressure | 20 mm Hg @ 108°C | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | |
| LD50 (Intravenous, Rat) | 180 mg/kg | [1] |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for safely handling this compound from receipt to disposal.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Area Setup :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2][5]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity.[2]
-
Remove all sources of ignition, such as open flames and sparks, as the substance is a combustible liquid.[1][5][6]
-
Use explosion-proof electrical equipment and non-sparking tools.[1][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the chemical, put on all required PPE as specified above: chemical goggles, neoprene or nitrile rubber gloves, and a lab coat.
-
-
Handling and Use :
-
Avoid all contact with eyes and skin.[1][2] Do not breathe in vapor or mist.[1][2]
-
Store in a cool, dry, and well-ventilated place away from heat.[1][2][5][7]
-
Incompatible materials to avoid include water, moisture, strong oxidizing agents, and strong acids.[1][2][6] this compound reacts with water and moisture, which can liberate ethanol (B145695) or methanol.[1][2]
-
-
Spill Management :
-
Disposal Plan :
-
First Aid Procedures :
-
After Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1]
-
After Skin Contact : Wash the affected area with plenty of soap and water.[1][2] Get medical advice if irritation occurs.[1]
-
After Inhalation : Move the person to fresh air and keep them at rest in a comfortable breathing position.[1][2] Seek medical advice if you feel unwell.[1][2]
-
After Ingestion : Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[1][2][4] Seek immediate medical attention.[1][2]
-
Logical Workflow for Handling this compound
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cfmats.com [cfmats.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound Supplier | Reliable China Factory Manufacturer [silane-chemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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